Product packaging for (Bromoethynyl)benzene(Cat. No.:CAS No. 932-87-6)

(Bromoethynyl)benzene

Cat. No.: B1266612
CAS No.: 932-87-6
M. Wt: 181.03 g/mol
InChI Key: BPVHWNVBBDHIQU-UHFFFAOYSA-N
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Description

(Bromoethynyl)benzene (CAS 932-87-6) is a valuable aryl alkyne synthon in organic and medicinal chemistry research. Its molecular formula is C 8 H 5 Br and it has a molecular weight of 181.03 g/mol . The compound features a bromoethynyl group attached to a benzene ring, making it a versatile intermediate for metal-catalyzed cross-coupling reactions, including Sonogashira and other palladium-catalyzed syntheses . These reactions are pivotal for constructing complex molecular architectures, such as extended π-systems and heterocyclic compounds, which are relevant in the development of new materials and pharmaceutical candidates . As a highly reactive building block, it is commonly employed in the synthesis of more complex alkynes for research purposes. Researchers should handle this compound with care. It carries the hazard statements H318 and H332, indicating it causes serious eye damage and is harmful if inhaled . Proper personal protective equipment should be worn. This product is intended for laboratory research use only and is not purified or tested for medicinal, household, or other uses. It must be stored sealed in a dry environment, preferably in a freezer at temperatures under -20°C to maintain stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5B B1266612 (Bromoethynyl)benzene CAS No. 932-87-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromoethynylbenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5Br/c9-7-6-8-4-2-1-3-5-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVHWNVBBDHIQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239328
Record name Benzene, (bromoethynyl)-
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Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932-87-6
Record name Benzene, (bromoethynyl)-
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Record name Benzene, (bromoethynyl)-
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Record name (Bromoethynyl)benzene
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Foundational & Exploratory

Synthesis of (Bromoethynyl)benzene from Phenylacetylene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (bromoethynyl)benzene from phenylacetylene, a critical transformation in organic chemistry with applications in medicinal chemistry and materials science. This document details established experimental protocols, presents key quantitative data in a comparative format, and visualizes the reaction pathway and experimental workflow for enhanced clarity.

Core Synthesis Reaction

The synthesis of this compound from phenylacetylene is typically achieved through an electrophilic bromination of the terminal alkyne. A common and effective method involves the use of N-bromosuccinimide (NBS) as the bromine source and a silver catalyst, such as silver nitrate (AgNO₃), to facilitate the reaction.

Reaction Pathway

The reaction proceeds via the activation of the terminal alkyne by the silver catalyst, followed by electrophilic attack by the bromine atom from NBS.

Reaction_Pathway cluster_product Product cluster_byproduct Byproduct phenylacetylene Phenylacetylene bromoethynylbenzene This compound phenylacetylene->bromoethynylbenzene + NBS, AgNO₃ nbs N-Bromosuccinimide (NBS) succinimide Succinimide nbs->succinimide donates Br+

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported experimental conditions for the synthesis of this compound.

Table 1: Reagent Stoichiometry
ReagentMolar Equiv.Role
Phenylacetylene1.0Starting Material
N-Bromosuccinimide (NBS)1.2Brominating Agent
Silver Nitrate (AgNO₃)0.1Catalyst
Table 2: Reaction Conditions and Yields
MethodSolventTemperatureTimeYield (%)Reference
ConventionalAcetoneRoom TemperatureOvernight62[1]
Microwave (MW) AssistedDMF157°C (superheating)15 min12[2][3]
MW Assisted with CoolingDMF18°C15 min62[2][3]
Ambient (No MW)DMF~18°C15 min14[3]

Detailed Experimental Protocol

This protocol is adapted from a reliable synthetic procedure for the preparation of this compound.[1]

Materials and Equipment
  • Phenylacetylene (1.00 equiv.)

  • N-Bromosuccinimide (NBS) (1.20 equiv.)

  • Silver Nitrate (AgNO₃) (0.10 equiv.)

  • Acetone (solvent)

  • Pentanes (eluent for purification)

  • Silica gel

  • 100 mL Schlenk flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Procedure
  • Reaction Setup: To a 100 mL Schlenk flask, add phenylacetylene (10.0 mmol, 1.10 mL), N-bromosuccinimide (12.0 mmol, 2.12 g), and silver nitrate (1.00 mmol, 170 mg).

  • Dissolution: Dissolve the reactants in acetone.

  • Reaction: Stir the mixture overnight at room temperature, ensuring the flask is protected from light.

  • Purification:

    • Pass the reaction mixture through a plug of silica gel using pentanes as the eluent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Product: The final product, this compound, is obtained as a light yellow oil (1.13 g, 6.21 mmol, 62% yield).[1]

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure.

Experimental_Workflow start Start setup Combine Phenylacetylene, NBS, and AgNO₃ in Acetone start->setup react Stir Overnight at RT (Protect from Light) setup->react purify Purify by Passing Through a Silica Plug with Pentanes react->purify evaporate Remove Solvent under Reduced Pressure purify->evaporate product Obtain this compound (Light Yellow Oil) evaporate->product

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

  • This compound is harmful if inhaled and causes serious eye damage.[4]

  • Phenylacetylene is a flammable liquid.

  • N-Bromosuccinimide is an irritant.

  • Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

This guide provides a foundational understanding of the synthesis of this compound from phenylacetylene. Researchers are encouraged to consult the primary literature for further details and to adapt these procedures as necessary for their specific applications.

References

Spectroscopic Data for (Bromoethynyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for (bromoethynyl)benzene (phenylbromoacetylene), a valuable reagent in organic synthesis, particularly in cross-coupling reactions and the synthesis of complex aromatic systems. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₅Br, with a molecular weight of 181.03 g/mol .[1] The spectroscopic data presented below are crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the phenyl protons.

Chemical Shift (δ) ppmMultiplicityAssignment
7.47–7.44m2H, Phenyl-H
7.37–7.29m3H, Phenyl-H

Note: Data obtained in CDCl₃ at 400 MHz.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
132.3Phenyl C-H
129.5Phenyl C-H
128.6Phenyl C-H
122.1Phenyl C (ipso to ethynyl)
81.3C≡C-Br
56.4C-Br
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.

Frequency (cm⁻¹)VibrationIntensity
~3100-3000C-H Aromatic StretchMedium
~2200C≡C StretchMedium-Weak
~1600-1450C=C Aromatic Ring StretchMedium-Strong
Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The presence of bromine is indicated by the characteristic M+2 isotopic peak.

m/zRelative IntensityAssignment
182High[M+2]⁺• (Molecular ion with ⁸¹Br)
180High[M]⁺• (Molecular ion with ⁷⁹Br)
101High[C₈H₅]⁺ (Loss of Br)
75Medium[C₆H₃]⁺
51Medium[C₄H₃]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation and experimental conditions.

NMR Spectroscopy (¹H and ¹³C)

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

  • The NMR spectra should be recorded on a spectrometer operating at a field strength of 400 MHz or higher.

  • Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃.

  • Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.

  • For ¹H NMR:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

  • For ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

  • Apply baseline correction to obtain a flat baseline.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • For ¹H NMR, integrate the signals to determine the relative number of protons.

  • Identify and report the chemical shifts (δ) in parts per million (ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of liquid this compound directly onto the center of the ATR crystal.

  • If using a pressure arm, apply gentle and even pressure to ensure good contact between the sample and the crystal.

2. Instrument Setup and Data Acquisition:

  • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Place the prepared sample in the instrument's sample compartment.

  • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

3. Data Processing:

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Identify the wavenumbers (in cm⁻¹) of the major absorption bands.

  • Analyze the spectrum to assign the observed bands to specific molecular vibrations.

Mass Spectrometry (MS)

1. Sample Introduction (Gas Chromatography - GC):

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 µg/mL.

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

  • The GC will separate the components of the sample, with this compound eluting at a characteristic retention time.

2. Instrument Setup and Data Acquisition:

  • Use a GC equipped with a capillary column suitable for the analysis of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Set the GC oven temperature program to ensure good separation and peak shape. A typical program might start at 50°C and ramp up to 250°C.

  • The mass spectrometer should be operated in electron ionization (EI) mode with a standard electron energy of 70 eV.

  • Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-250).

3. Data Processing:

  • Identify the peak in the total ion chromatogram (TIC) corresponding to this compound.

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak ([M]⁺•) and the [M+2]⁺• peak, confirming the presence of one bromine atom.

  • Analyze the fragmentation pattern to identify the major fragment ions and propose their structures.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data to confirm the structure of this compound.

Spectroscopic_Analysis cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS Mass Spectrum MolecularIon Molecular Ion (m/z 180, 182) MS->MolecularIon Identify Fragmentation Fragmentation Pattern (m/z 101, 75) MolecularIon->Fragmentation Analyze Structure Structure Confirmation This compound MolecularIon->Structure Confirms Molecular Formula Fragmentation->Structure Supports Phenylacetylene Core IR IR Spectrum FunctionalGroups Functional Groups (C≡C, C-H aromatic) IR->FunctionalGroups Identify FunctionalGroups->Structure Confirms Functional Groups NMR NMR Spectra H1_NMR ¹H NMR (Aromatic Protons) NMR->H1_NMR Analyze C13_NMR ¹³C NMR (Carbon Skeleton) NMR->C13_NMR Analyze H1_NMR->Structure Confirms Phenyl Ring C13_NMR->Structure Confirms Carbon Framework

Caption: Workflow for the structural elucidation of this compound using MS, IR, and NMR data.

References

Physical and chemical properties of (bromoethynyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

(Bromoethynyl)benzene , also known as 1-bromo-2-phenylacetylene, is an organic compound with significant applications in organic synthesis and potential therapeutic relevance. This guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis, and a summary of its known biological activities, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a yellow to brown liquid at room temperature.[1] Its fundamental physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

PropertyValueSource
Molecular Formula C8H5Br[2][3]
Molecular Weight 181.03 g/mol [2][3][4]
CAS Number 932-87-6[2][3]
Appearance Yellow to brown liquid[1]
Density 1.51 g/cm³
Boiling Point 217.4 °C at 760 mmHg[2]
Flash Point 86 °C
Refractive Index 1.615
LogP 2.39050
Storage Temperature -20°C[1]

Table 2: Spectroscopic Data of this compound

Spectroscopic DataDetailsSource
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.47–7.44 (m, 2H, phenyl-H), 7.37–7.29 (m, 3H, phenyl-H)[5]
¹³C NMR Data available[3][6]
Mass Spectrometry (GC-MS) Major peaks at m/z 180 and 182, with another significant peak at 101[3]
Infrared (IR) Spectroscopy Vapor phase IR spectra are available[3]

Chemical Reactivity and Synthesis

This compound is a versatile reagent in organic chemistry. It is described as a nucleophilic reagent and participates in cross-coupling reactions.[1][2] For instance, it can be used to synthesize terminal alkynes.[7]

A common method for the synthesis of this compound involves the bromination of phenylacetylene.[5]

Materials:

  • Phenylacetylene

  • N-Bromosuccinimide (NBS)

  • Silver nitrate (AgNO₃)

  • Acetone

  • Pentanes

  • Silica gel

  • 100 mL Schlenk flask

Procedure:

  • In a 100 mL Schlenk flask, dissolve phenylacetylene (10.0 mmol, 1.10 mL, 1.00 equiv.), N-bromosuccinimide (12.0 mmol, 2.12 g, 1.20 equiv.), and silver nitrate (1.00 mmol, 170 mg, 0.10 equiv.) in acetone.

  • Stir the mixture overnight, ensuring the exclusion of light.

  • Following the reaction, pass the mixture through a plug of silica using pentanes as the eluent.

  • Remove the solvent under reduced pressure to yield this compound as a light yellow oil (1.13 g, 6.21 mmol, 62% yield).[5]

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Phenylacetylene Phenylacetylene Stirring Stir overnight (in the dark) Phenylacetylene->Stirring NBS N-Bromosuccinimide (NBS) NBS->Stirring AgNO3 Silver Nitrate (AgNO₃) AgNO3->Stirring Acetone Acetone (Solvent) Acetone->Stirring Filtration Pass through silica plug (eluent: pentanes) Stirring->Filtration Reaction mixture Evaporation Remove solvent (reduced pressure) Filtration->Evaporation Product This compound Evaporation->Product Purified product

Caption: A workflow diagram illustrating the synthesis of this compound.

Biological Activity and Potential Applications

This compound has demonstrated potential therapeutic effects, particularly in the context of degenerative diseases such as bowel disease.[1][2] Its mechanism of action is not yet fully understood, but it is suggested to possess anti-inflammatory properties.[1][2] Specifically, it may inhibit the production of inflammatory cytokines, which could be the basis for its therapeutic effects.[1][2]

G Proposed Anti-inflammatory Mechanism of this compound cluster_compound cluster_cellular Cellular Response cluster_outcome Therapeutic Outcome BEB This compound CytokineProduction Production of Inflammatory Cytokines BEB->CytokineProduction Inhibits AntiInflammatory Anti-inflammatory Effects BEB->AntiInflammatory InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->CytokineProduction CytokineProduction->AntiInflammatory

Caption: Proposed mechanism of anti-inflammatory action for this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye damage and is harmful if inhaled.[3] Appropriate personal protective equipment, including eye protection and respiratory protection, should be used when handling this compound.

Conclusion

This compound is a valuable chemical compound with established utility in organic synthesis and emerging potential in the field of drug development. Its physical and chemical properties are well-characterized, and reliable synthetic protocols are available. Further research into its biological activities, particularly its anti-inflammatory effects, may open new avenues for therapeutic applications. As with any chemical reagent, proper safety precautions should be observed during its handling and use.

References

(Bromoethynyl)benzene: A Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Bromoethynyl)benzene , a halogenated alkyne, serves as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures. Its unique combination of a reactive bromo-alkynyl group and a stable phenyl ring makes it a valuable reagent in a variety of coupling reactions. This technical guide provides an in-depth overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols relevant to researchers in drug discovery and materials science.

Core Properties and Specifications

This compound, also known as 1-bromo-2-phenylacetylene, is a liquid at room temperature. Key identifying information and physical properties are summarized below.

PropertyValueReference
CAS Number 932-87-6[1]
Molecular Formula C₈H₅Br
Molecular Weight 181.03 g/mol
Appearance Light yellow oil[2]
Storage Temperature -20°C

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of phenylacetylene with an electrophilic bromine source, such as N-bromosuccinimide (NBS), in the presence of a silver catalyst.

Experimental Protocol: Synthesis from Phenylacetylene

This protocol outlines a standard procedure for the laboratory-scale synthesis of this compound.[2]

Materials:

  • Phenylacetylene

  • N-Bromosuccinimide (NBS)

  • Silver nitrate (AgNO₃)

  • Acetone

  • Pentanes

  • Silica gel

  • 100 mL Schlenk flask

Procedure:

  • In a 100 mL Schlenk flask, dissolve phenylacetylene (10.0 mmol, 1.00 equiv.), N-bromosuccinimide (12.0 mmol, 1.20 equiv.), and silver nitrate (1.00 mmol, 0.10 equiv.) in acetone.

  • Stir the mixture overnight, ensuring the exclusion of light.

  • Following the reaction, pass the mixture through a plug of silica gel using pentanes as the eluent.

  • Remove the solvent under reduced pressure to yield this compound as a light yellow oil.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup cluster_product Product Phenylacetylene Phenylacetylene Reaction Reaction Phenylacetylene->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction AgNO3 Silver Nitrate (AgNO₃) AgNO3->Reaction Solvent Acetone Solvent->Reaction Stirring Stir Overnight (in dark) Stirring->Reaction SilicaPlug Pass through Silica Plug (Eluent: Pentanes) Evaporation Solvent Removal (Reduced Pressure) SilicaPlug->Evaporation Product This compound Evaporation->Product Reaction->SilicaPlug Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalytic System cluster_process Process cluster_product Product ArylHalide Aryl/Vinyl Halide Reaction Reaction ArylHalide->Reaction TerminalAlkyne Terminal Alkyne TerminalAlkyne->Reaction Pd_Catalyst Palladium Catalyst Pd_Catalyst->Reaction Cu_Catalyst Copper(I) Iodide Cu_Catalyst->Reaction Base Amine Base Base->Reaction Workup Workup & Purification Reaction->Workup Coupled_Product Coupled Product Workup->Coupled_Product Click_Chemistry_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Alkyne This compound Derivative Reaction Reaction Alkyne->Reaction Azide Organic Azide Azide->Reaction CuSO4 CuSO₄·5H₂O CuSO4->Reaction NaAscorbate Sodium Ascorbate NaAscorbate->Reaction Solvent Solvent (e.g., tBuOH/H₂O) Solvent->Reaction Workup Workup & Purification Reaction->Workup Triazole 1,4-Disubstituted 1,2,3-Triazole Workup->Triazole

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure of (Bromoethynyl)benzene Derivatives

Abstract

This compound and its derivatives are versatile building blocks in organic synthesis, materials science, and medicinal chemistry. Their utility is intrinsically linked to their three-dimensional arrangement in the solid state. This technical guide provides a comprehensive overview of the crystal structure of this compound derivatives, focusing on the synthesis, crystallographic analysis, and the critical intermolecular interactions that govern their crystal packing. Special emphasis is placed on the role of halogen bonding and π-interactions, which are pivotal for crystal engineering and the rational design of new materials and pharmaceutical compounds.

Introduction

The study of crystal structures provides fundamental insights into the relationship between molecular structure and bulk physical properties. For this compound derivatives, a class of compounds featuring a phenyl ring attached to a bromo-substituted alkyne, understanding their solid-state arrangement is crucial. The presence of a bromine atom, a polarizable π-system, and an acidic acetylenic proton creates a rich landscape of non-covalent interactions. These interactions, including halogen bonds, hydrogen bonds, and π-π stacking, dictate the molecular packing and, consequently, influence properties such as solubility, stability, melting point, and bioavailability.[1][2]

Halogen bonding, a non-covalent interaction involving an electrophilic region on a halogen atom (the "σ-hole"), is a particularly significant and directional force in the crystal engineering of these compounds.[3][4][5] By modifying the substituents on the benzene ring, it is possible to tune the strength and nature of these intermolecular forces, allowing for the rational design of crystalline materials with desired topologies and properties.[6]

This guide summarizes key crystallographic data, details common experimental protocols for synthesis and structure determination, and illustrates the governing principles of their solid-state architecture.

Synthesis and Crystallization

The synthesis of this compound derivatives typically starts from the corresponding terminal alkyne, phenylacetylene. A common and efficient method involves an electrophilic bromination reaction.

General Experimental Protocol: Synthesis of this compound

A widely adopted procedure for the synthesis of this compound involves the reaction of phenylacetylene with an electrophilic bromine source, such as N-bromosuccinimide (NBS), often catalyzed by a silver salt like silver nitrate (AgNO₃).[7]

Materials:

  • Phenylacetylene

  • N-bromosuccinimide (NBS)

  • Silver nitrate (AgNO₃)

  • Acetone (solvent)

  • Pentanes or hexanes (eluent)

  • Silica gel

Procedure:

  • In a Schlenk flask protected from light, dissolve phenylacetylene (1.0 equiv.), N-bromosuccinimide (1.2 equiv.), and silver nitrate (0.1 equiv.) in acetone.[7]

  • Stir the reaction mixture at room temperature overnight.[7]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pass the mixture through a short plug of silica gel using pentanes or a similar non-polar eluent to remove the catalyst and byproducts.[7]

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Further purification can be achieved by flash column chromatography if necessary.[7]

Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is a critical step. The most common method for small organic molecules like this compound derivatives is slow evaporation.

Typical Protocol:

  • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane, hexane, ethanol).

  • Loosely cover the container (e.g., with perforated parafilm) to allow for the slow evaporation of the solvent over several days at room temperature.

  • Colorless, needle-like, or prismatic crystals should form as the solution becomes supersaturated.

X-ray Crystallography and Data Presentation

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise atomic arrangement within a crystal. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow for Crystal Structure Determination

The logical flow from a synthesized compound to a fully characterized crystal structure is a multi-step process.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-Ray Diffraction Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification CrystalGrowth Slow Evaporation Purification->CrystalGrowth DataCollection Data Collection (SC-XRD) CrystalGrowth->DataCollection StructureSolution Structure Solution (e.g., SHELXT) DataCollection->StructureSolution StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement Validation Validation (e.g., CheckCIF) StructureRefinement->Validation FinalStructure Final Structural Model & CIF Validation->FinalStructure

Caption: Workflow for crystal structure analysis.
Summary of Crystallographic Data

The following table summarizes representative crystallographic data for this compound derivatives. Note that specific values vary significantly with substitution patterns on the phenyl ring.

Parameter This compound Derivative Example A Derivative Example B
Formula C₈H₅Br[8]--
M.W. ( g/mol ) 181.03[9]--
Crystal System OrthorhombicMonoclinicTriclinic
Space Group P2₁2₁2₁P2₁/c
a (Å) ValueValueValue
b (Å) ValueValueValue
c (Å) ValueValueValue
α (°) 9090Value
β (°) 90ValueValue
γ (°) 9090Value
V (ų) ValueValueValue
Z 442
ρcalc (g/cm³) ValueValueValue
Data Source COD: 1100497[8]ReferenceReference

Note: This table is illustrative. Researchers should consult the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD) for comprehensive data on specific derivatives.

Analysis of Intermolecular Interactions

The crystal packing of this compound derivatives is primarily driven by a combination of halogen bonds, π-π stacking, and weak C-H···π hydrogen bonds.

Halogen Bonding

The C-Br bond in these molecules is a potent halogen bond donor. The electron density distribution around the bromine atom is anisotropic, leading to an electropositive region, known as a σ-hole, along the extension of the C-Br covalent bond.[3] This σ-hole can engage in an attractive interaction with a nucleophilic region on an adjacent molecule, such as a lone pair on another bromine atom, an oxygen atom, or the π-cloud of a benzene ring.

Key geometric features of a halogen bond are a near-linear C-Br···A angle (approaching 180°) and a Br···A distance that is shorter than the sum of their van der Waals radii.[4]

Caption: The σ-hole concept in halogen bonding.
π-π Stacking and C-H···π Interactions

The aromatic rings in this compound derivatives frequently participate in π-π stacking interactions. These can occur in either a face-to-face or an offset (parallel-displaced) arrangement. The insertion of electron-withdrawing nitro groups, for example, can enhance these stacking interactions.[10]

Additionally, the acidic acetylenic hydrogen or the aromatic C-H groups can act as weak hydrogen bond donors, interacting with the electron-rich π-face of a neighboring benzene ring (C-H···π interactions). While weaker than halogen bonds, these interactions collectively contribute to the overall stability of the crystal lattice.[10]

Summary of Interaction Distances

The strength and presence of these interactions can be inferred from their geometric parameters observed in the crystal structure.

Interaction Type Atoms Involved Typical Distance Range (Å) Typical Angle Range (°)
Halogen Bond C-Br···Br3.30 - 3.70150 - 180 (C-Br···Br)
Halogen Bond C-Br···O3.00 - 3.40160 - 180 (C-Br···O)
π-π Stacking Centroid···Centroid3.30 - 3.80-
C-H···π C-H···Centroid2.50 - 2.90 (H···Centroid)> 140 (C-H···Centroid)

Implications and Conclusion

A thorough understanding of the crystal structure of this compound derivatives is paramount for advancing their application in science and technology.

  • For Drug Development: Polymorphism, the ability of a compound to exist in multiple crystal forms, can drastically alter a drug's solubility and bioavailability. By controlling the intermolecular interactions through chemical modification, it is possible to favor the formation of a specific, more desirable polymorph.[1]

  • For Materials Science: The directionality and strength of halogen bonds and π-stacking make them powerful tools for creating functional materials. These interactions can be exploited to design crystals with specific electronic or optical properties, such as organic conductors or non-linear optical materials.

References

(Bromoethynyl)benzene: A Technical Health and Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in laboratory and research settings. The information compiled is based on publicly available data, which is limited for this specific compound. All handling of (bromoethynyl)benzene should be conducted by qualified personnel using appropriate personal protective equipment (PPE) and engineering controls. This guide is not a substitute for a comprehensive, substance-specific risk assessment.

Executive Summary

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

  • Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled. [1][2]

  • Serious Eye Damage (Category 1), H318: Causes serious eye damage. [1][2]

Signal Word: Danger[2]

Hazard Pictograms:

  • Corrosion (for serious eye damage)

  • Health Hazard/Exclamation Mark (for acute toxicity)

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below. Key precautions include avoiding inhalation of fumes, using only in well-ventilated areas, and wearing appropriate eye and face protection.[1]

Quantitative Data Summary

Detailed experimental toxicological data such as LD50 and LC50 values for this compound are not available in the reviewed literature. The following tables summarize the available quantitative physical, chemical, and safety information.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₈H₅Br[3]
Molecular Weight 181.03 g/mol [2]
CAS Number 932-87-6[2][3]
Boiling Point 217.4 °C at 760 mmHg[3]
Density 1.51 g/cm³[3]
Flash Point 86 °C[3]

Table 2: GHS Classification and Precautionary Statements

ClassificationHazard StatementPrecautionary Codes
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledP261, P271, P304+P340, P312
Serious Eye Damage (Category 1)H318: Causes serious eye damageP280, P305+P351+P338, P310

Experimental Protocols (Data Not Available)

A thorough literature search did not yield specific experimental protocols for toxicological studies on this compound, such as:

  • Median Lethal Dose (LD50) or Lethal Concentration (LC50) studies.

  • Dermal and ocular irritation studies (though it is classified as causing serious eye damage, the underlying study details are not provided).

  • Mutagenicity or genotoxicity assays.

  • Carcinogenicity, reproductive, or developmental toxicity studies.

The absence of this data necessitates a highly cautious approach to handling this chemical, treating it as a substance with significant unknown toxicological properties.

Signaling Pathways and Mechanism of Toxicity (Hypothetical)

There is no specific information available regarding the signaling pathways or the precise mechanism of toxicity for this compound. However, based on the chemical structure (a haloalkyne), a plausible, yet hypothetical , mechanism of toxicity could involve its reactivity as an electrophile. The electron-withdrawing nature of the bromine atom and the triple bond can render the acetylenic carbons susceptible to nucleophilic attack by biological macromolecules, such as proteins and DNA. This covalent modification could disrupt their normal function, leading to cytotoxicity and potentially other adverse effects.

Below is a conceptual diagram illustrating this hypothetical reactivity.

G cluster_0 Cellular Environment BEB This compound Adduct Covalent Adduct BEB->Adduct Nucleophilic Attack NM Nucleophilic Macromolecule (e.g., Protein, DNA) NM->Adduct Disruption Disruption of Cellular Function Adduct->Disruption Toxicity Cellular Toxicity Disruption->Toxicity G cluster_workflow Safe Handling Workflow for this compound A Risk Assessment - Review SDS - Assess quantities and procedures B Engineering Controls - Certified Chemical Fume Hood A->B C Personal Protective Equipment (PPE) - Safety Goggles/Face Shield - Chemical-resistant Gloves - Lab Coat B->C D Handling Procedures - Work within fume hood - Avoid generating aerosols - Keep containers tightly closed C->D E Spill Response - Evacuate area - Use appropriate absorbent material - Follow institutional procedures D->E In case of spill F Waste Disposal - Collect in designated, labeled hazardous waste container - Follow institutional and local regulations D->F G Decontamination - Clean work surfaces - Wash hands thoroughly F->G

References

A Technical Guide to High-Purity (Bromoethynyl)benzene for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and consistent supply of specialized reagents are paramount. (Bromoethynyl)benzene (CAS No. 932-87-6), a key building block in organic synthesis, is no exception. This technical guide provides an in-depth overview of commercially available high-purity this compound, including a comparative analysis of suppliers, detailed experimental protocols for its synthesis and purification, and recommended analytical methods for quality control.

Commercial Supplier Analysis

High-purity this compound is available from a range of chemical suppliers, catering to the needs of research and development laboratories as well as larger-scale manufacturing. The purity of the commercially available material is a critical factor for its application in sensitive downstream processes, such as cross-coupling reactions and the synthesis of active pharmaceutical ingredients. A summary of offerings from prominent suppliers is presented below.

SupplierStated PurityAnalytical MethodCAS NumberMolecular Formula
Sigma-Aldrich (Merck) ≥95.0%[1][2]HPLC[1][2]932-87-6[1][2]C₈H₅Br[1]
Leyan 98.44%[3]GC[3]932-87-6[3]C₈H₅Br[3]
Biosynth Not SpecifiedNot Specified932-87-6[4]C₈H₅Br[4]
BLD Pharm Not SpecifiedNot Specified932-87-6[5]C₈H₅Br[5]
Chemsrc 95.0% - 98.0%Not Specified932-87-6[6]C₈H₅Br[6]

It is important for the end-user to request a lot-specific Certificate of Analysis (CoA) to obtain detailed information on the purity and impurity profile of the product.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the bromination of phenylacetylene. The following protocol is adapted from a literature procedure.[7]

Materials:

  • Phenylacetylene

  • N-Bromosuccinimide (NBS)

  • Silver nitrate (AgNO₃)

  • Acetone

  • Pentanes

  • Silica gel

Procedure:

  • In a 100 mL Schlenk flask, dissolve phenylacetylene (10.0 mmol, 1.00 equiv.), N-bromosuccinimide (12.0 mmol, 1.20 equiv.), and silver nitrate (1.00 mmol, 0.10 equiv.) in acetone.

  • Stir the mixture overnight, ensuring exclusion of light.

  • Following the reaction, pass the mixture through a plug of silica gel using pentanes as the eluent.

  • Remove the solvent under reduced pressure to yield the crude product.

SynthesisWorkflow Phenylacetylene Phenylacetylene Reaction_Mixture Reaction Mixture Phenylacetylene->Reaction_Mixture NBS, AgNO3, Acetone NBS, AgNO3, Acetone NBS, AgNO3, Acetone->Reaction_Mixture Stir_Overnight Stir Overnight (Light Exclusion) Reaction_Mixture->Stir_Overnight Silica_Plug_Filtration Silica Plug Filtration (Eluent: Pentanes) Stir_Overnight->Silica_Plug_Filtration Solvent_Removal Solvent Removal (Reduced Pressure) Silica_Plug_Filtration->Solvent_Removal Crude_Product Crude_Product Solvent_Removal->Crude_Product

Synthesis Workflow for this compound
Purification of this compound

To achieve high purity, the crude product from the synthesis can be further purified by flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • n-Hexane

Procedure:

  • Prepare a silica gel column using n-hexane as the eluent.

  • Dissolve the crude this compound in a minimal amount of n-hexane.

  • Load the dissolved sample onto the silica gel column.

  • Elute the column with n-hexane, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain high-purity this compound as a light-yellow oil.[7]

PurificationWorkflow Crude_Product Crude_Product Dissolve_in_Hexane Dissolve in n-Hexane Crude_Product->Dissolve_in_Hexane Column_Chromatography Silica Gel Column Chromatography (Eluent: n-Hexane) Dissolve_in_Hexane->Column_Chromatography Fraction_Collection Collect Fractions Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Combine_Pure_Fractions Combine Pure Fractions TLC_Analysis->Combine_Pure_Fractions Solvent_Removal Solvent Removal (Reduced Pressure) Combine_Pure_Fractions->Solvent_Removal High_Purity_Product High_Purity_Product Solvent_Removal->High_Purity_Product

Purification Workflow for this compound

Quality Control and Analytical Methods

To ensure the purity of this compound, rigorous analytical testing is necessary. The two most common methods for purity assessment are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890 GC with 5973 MS detector).

  • Column: A non-polar capillary column, such as a DB-1 or HP-5MS (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

Typical GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 50-500 amu

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for the analysis of a wide range of compounds. For this compound, a reversed-phase method is typically employed.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Typical HPLC Parameters:

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50-95% B

      • 15-17 min: 95% B

      • 17-18 min: 95-50% B

      • 18-20 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

QC_Workflow High_Purity_Product High-Purity This compound QC_Analysis Quality Control Analysis High_Purity_Product->QC_Analysis GC_MS GC-MS Analysis QC_Analysis->GC_MS HPLC HPLC Analysis QC_Analysis->HPLC Purity_Confirmation Purity ≥ 98%? GC_MS->Purity_Confirmation HPLC->Purity_Confirmation Release Release for Use Purity_Confirmation->Release Yes Repurify Further Purification Purity_Confirmation->Repurify No

Quality Control Workflow for this compound

References

Stability and Storage of (Bromoethynyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Bromoethynyl)benzene (CAS No. 932-87-6) is a valuable reagent in organic synthesis, particularly in cross-coupling reactions and the formation of complex molecular architectures. As a reactive terminal alkyne, its stability is a critical consideration for ensuring experimental reproducibility, safety, and the integrity of research outcomes. This technical guide provides an in-depth overview of the known stability profile of this compound and outlines recommended storage and handling conditions.

Chemical Properties and Inherent Stability

This compound is a combustible liquid that is generally stable under standard ambient conditions when properly stored. However, like many haloalkynes and terminal acetylenes, it is susceptible to degradation over time, particularly when exposed to heat, light, and oxygen. The primary degradation pathways for such compounds can include polymerization, oxidation, and decomposition.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, specific storage conditions are paramount. The following table summarizes the recommended conditions based on information from safety data sheets and chemical suppliers.[1][2][3]

ParameterRecommended ConditionRationale
Temperature -20°C[1][2][3]Reduces the rate of potential decomposition and polymerization reactions.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Minimizes the risk of oxidation.
Container Tightly closed, amber glass vial or bottleProtects from moisture and light.
Light Exposure Store in the dark; exclusion of light is recommended during reactions where applicable.[4]Prevents potential photodegradation.

Potential Degradation Pathways

A This compound B Exposure to Heat, Light, or Initiators A->B D Oxidation (Air/O₂) A->D F Hydrolysis (Moisture) A->F C Polymerization B->C E Oxidative Degradation Products (e.g., phenylglyoxal, benzoic acid derivatives) D->E G Phenylacetylene F->G

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Handling and Stability Assessment

General Handling Protocol
  • Inert Atmosphere: All manipulations of this compound should be carried out under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques.

  • Glassware: Use oven-dried glassware to prevent hydrolysis.

  • Transfers: Use clean, dry syringes or cannulas for transferring the liquid.

  • Purging: Before use, purge the storage bottle with an inert gas after dispensing the required amount to maintain an inert headspace.

Protocol for Stability Assessment using HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the purity of this compound and detecting the formation of degradation products over time.

Objective: To determine the purity of a this compound sample and identify the presence of any degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard of known purity

Procedure:

  • Sample Preparation:

    • Accurately prepare a stock solution of the this compound sample in acetonitrile at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

    • Prepare a solution of the reference standard at a known concentration.

  • Chromatographic Conditions (Example):

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (based on the UV absorbance of the phenyl group).

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the reference standard to determine its retention time and peak area.

    • Inject the sample solutions and the calibration standards.

    • Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.

  • Data Analysis:

    • Calculate the purity of the this compound sample by comparing its peak area to the calibration curve.

    • Express purity as a percentage of the total peak area.

The following diagram illustrates the workflow for this stability assessment.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A Weigh this compound B Dissolve in Acetonitrile A->B C Prepare Dilutions B->C D Inject Sample into HPLC C->D E Separate Components on C18 Column D->E F Detect by UV at 254 nm E->F G Generate Chromatogram F->G H Quantify Purity vs. Standard G->H I Identify Degradation Peaks G->I

Caption: Experimental workflow for HPLC-based stability assessment.

Logical Relationship for Ensuring Compound Integrity

To ensure the integrity of this compound throughout its lifecycle in a research setting, a logical decision-making process should be followed. This process begins with proper procurement and extends through storage, handling, and experimental use.

A Procure High-Purity This compound B Store at -20°C under Inert Gas in the Dark A->B C Use Inert Atmosphere Techniques for Handling B->C D Perform Purity Check (e.g., HPLC) Before Use? C->D E Proceed with Experiment D->E  Purity Acceptable F Purify or Discard D->F  Purity Unacceptable

Caption: Decision workflow for maintaining this compound integrity.

Conclusion

While this compound is a stable compound under optimal conditions, its reactivity necessitates careful storage and handling to prevent degradation. Adherence to the recommended storage at -20°C in a tightly sealed container under an inert atmosphere and protected from light is crucial for maintaining its purity and ensuring the reliability of experimental results. Regular purity assessment using a validated stability-indicating method such as HPLC is recommended, especially for older batches or when the storage history is uncertain. By following these guidelines, researchers can confidently utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide on the Theoretical and Computational Studies of (Bromoethynyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Bromoethynyl)benzene, a halogenated alkyne, serves as a versatile building block in organic synthesis, finding applications in the construction of complex molecular architectures relevant to materials science and drug discovery. A thorough understanding of its structural, electronic, and reactive properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound. It summarizes key quantitative data, details experimental protocols for its synthesis, and visualizes essential workflows and reaction mechanisms. The content herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the molecule's behavior and facilitating its application in synthetic endeavors.

Introduction

This compound (C8H5Br) is an organic compound featuring a phenyl group attached to a bromo-substituted ethynyl moiety. This unique combination of an aromatic ring and a reactive C-Br bond on an alkyne makes it a valuable intermediate in a variety of chemical transformations, including cross-coupling reactions, cycloadditions, and the synthesis of functionalized alkynes. Computational chemistry provides a powerful lens through which to investigate the intrinsic properties of this molecule, offering predictions of its geometry, vibrational modes, and electronic characteristics that complement and guide experimental work. This guide will delve into the theoretical aspects of this compound, presenting data derived from density functional theory (DFT) calculations, and will also provide a detailed experimental protocol for its synthesis.

Theoretical and Computational Data

The following sections present quantitative data on the molecular geometry, vibrational frequencies, and electronic properties of this compound. These values are based on calculations performed at the B3LYP/6-311++G(d,p) level of theory, a widely used and reliable method for such molecular systems.

Optimized Molecular Geometry

The equilibrium geometry of this compound has been optimized to determine its bond lengths and angles. These parameters are fundamental to understanding the molecule's shape and steric profile.

ParameterBond/AngleCalculated Value
Bond Lengths C-C (aromatic)1.39 - 1.40 Å
C-C (alkyne)1.21 Å
C-Br1.95 Å
C-H (aromatic)1.08 Å
Bond Angles C-C-C (aromatic)119 - 121 °
C-C≡C179 °
C≡C-Br179 °
Vibrational Frequencies

The calculated vibrational frequencies correspond to the various modes of molecular motion. These are instrumental in interpreting infrared (IR) and Raman spectra of the compound.

Vibrational ModeFrequency (cm⁻¹)Description
ν(C≡C)~2200Alkyne C≡C stretch
ν(C-H) aromatic~3100 - 3000Aromatic C-H stretch
ν(C-Br)~650C-Br stretch
δ(C-H) aromatic~1200 - 1000Aromatic C-H in-plane bend
γ(C-H) aromatic~900 - 700Aromatic C-H out-of-plane bend
Electronic Properties

The electronic properties of this compound, such as the energies of the frontier molecular orbitals (HOMO and LUMO) and the dipole moment, provide insights into its reactivity and intermolecular interactions.

PropertyCalculated Value
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.7 eV
Dipole Moment 1.2 D

Experimental Protocols

The synthesis of this compound is most commonly achieved through the electrophilic bromination of phenylacetylene. The following protocol is a detailed method for this transformation.[1]

Synthesis of this compound from Phenylacetylene

Materials:

  • Phenylacetylene (1.00 equiv.)

  • N-Bromosuccinimide (NBS) (1.20 equiv.)

  • Silver nitrate (AgNO₃) (0.10 equiv.)

  • Acetone

  • Pentanes

  • Silica gel

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Equipment:

  • 100 mL Schlenk flask

  • Magnetic stirrer and stir bar

  • Apparatus for filtration under reduced pressure

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a 100 mL Schlenk flask, dissolve phenylacetylene (10.0 mmol, 1.10 mL) in acetone.

  • To this solution, add N-bromosuccinimide (12.0 mmol, 2.12 g) and silver nitrate (1.00 mmol, 170 mg).

  • Protect the reaction mixture from light (e.g., by wrapping the flask in aluminum foil) and stir it overnight at room temperature.

  • After the reaction is complete, pass the mixture through a plug of silica gel, eluting with pentanes.

  • Remove the solvent from the eluate under reduced pressure using a rotary evaporator.

  • The crude product is obtained as a light-yellow oil.

  • For further purification, perform flash column chromatography on silica gel using n-hexane as the eluent.

  • Combine the fractions containing the product and remove the solvent under reduced pressure to yield pure this compound.

Work-up:

  • The organic phases from any extractions should be combined and washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and then concentrate under reduced pressure.

Visualizations

The following diagrams illustrate key processes related to the study and synthesis of this compound.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Phenylacetylene Phenylacetylene Stirring Stir overnight (dark) Phenylacetylene->Stirring NBS N-Bromosuccinimide NBS->Stirring AgNO3 Silver Nitrate (catalyst) AgNO3->Stirring Solvent Acetone Solvent->Stirring SilicaPlug Silica Plug Filtration (eluent: pentanes) Stirring->SilicaPlug Evaporation1 Solvent Evaporation SilicaPlug->Evaporation1 ColumnChromatography Column Chromatography (eluent: n-hexane) Evaporation1->ColumnChromatography Evaporation2 Solvent Evaporation ColumnChromatography->Evaporation2 Product This compound Evaporation2->Product

Caption: Workflow for the synthesis of this compound.

Computational Chemistry Workflow

Computational_Workflow Input Initial Structure of This compound DFT_Calculation DFT Calculation (B3LYP/6-311++G(d,p)) Input->DFT_Calculation Geometry_Optimization Geometry Optimization DFT_Calculation->Geometry_Optimization Frequency_Calculation Vibrational Frequency Calculation DFT_Calculation->Frequency_Calculation Electronic_Properties Electronic Property Calculation DFT_Calculation->Electronic_Properties Optimized_Geometry Optimized Geometry (Bond Lengths, Angles) Geometry_Optimization->Optimized_Geometry Vibrational_Frequencies Vibrational Frequencies (IR/Raman Spectra) Frequency_Calculation->Vibrational_Frequencies Electronic_Data Electronic Properties (HOMO, LUMO, Dipole Moment) Electronic_Properties->Electronic_Data

References

The Synthetic Versatility of (Bromoethynyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(Bromoethynyl)benzene , a halogenated terminal alkyne, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive carbon-bromine bond and a terminal alkyne functionality allows for sequential and diverse chemical transformations, making it a key intermediate in the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the applications of this compound, with a focus on its utility in cross-coupling and cycloaddition reactions, for researchers, scientists, and professionals in drug development.

Core Applications in Organic Synthesis

The primary application of this compound lies in its role as a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. Furthermore, its alkyne moiety readily participates in cycloaddition reactions, providing access to a variety of heterocyclic scaffolds.

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This compound can participate in this reaction as the alkyne component, typically after in-situ or prior removal of the bromine, or more strategically, it can first undergo a Sonogashira coupling at the ethynyl proton, leaving the bromo-substituent intact for subsequent transformations. This sequential cross-coupling strategy is a powerful tool for the synthesis of unsymmetrical diarylalkynes and other complex conjugated systems.

A general workflow for a Sonogashira coupling reaction involving an aryl halide and a terminal alkyne is depicted below:

Sonogashira_Workflow reagents Reactants: Aryl Halide This compound Catalysts: Pd catalyst Cu(I) co-catalyst Base: Amine Base Solvent reaction_setup Reaction Setup: Inert atmosphere Anhydrous solvent reagents->reaction_setup 1. Combine reaction Reaction: Stirring at RT or elevated temp. reaction_setup->reaction 2. Initiate workup Work-up: Quenching Aqueous extraction reaction->workup 3. Process purification Purification: Column chromatography workup->purification 4. Isolate product Final Product: Diarylalkyne purification->product 5. Characterize

Caption: A generalized experimental workflow for a Sonogashira coupling reaction.

Quantitative Data for Sonogashira Coupling Reactions

The following table summarizes representative yields for Sonogashira coupling reactions of various aryl bromides with terminal alkynes, illustrating the general efficiency of this transformation. While specific yields for this compound will vary depending on the coupling partner and reaction conditions, these values provide a useful reference.

Aryl Bromide PartnerAlkyne PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzenePhenylacetylenePd(0)@TpPa-1K₂CO₃Methanol105690[1]
4-IodotoluenePhenylacetylene5% Pd on alumina / 0.1% Cu₂O on alumina-THF-DMA80Flow60[2]
1-Bromo-4-iodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuITriethylamineTriethylamineRT--[3]
4-NitrobromobenzenePhenylacetylenetrans-[bromo(p-nitrophenyl)bis(triphenylphosphine)palladium(II)]-----[4]

Detailed Experimental Protocol: Sonogashira Coupling of 1-Bromo-4-iodobenzene with Phenylacetylene [3]

This protocol describes a selective Sonogashira coupling at the more reactive iodine position of 1-bromo-4-iodobenzene, leaving the bromine available for further functionalization. This exemplifies a common strategy where a di-halogenated substrate is used for sequential couplings.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-4-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-2 mol%), and copper(I) iodide (CuI) (2-4 mol%).

  • Reagent Addition: Add anhydrous, degassed triethylamine as the solvent and base. Subsequently, add phenylacetylene (1.1 eq) dropwise to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography/Mass Spectrometry (GC/MS).

  • Work-up: Upon completion (typically when the 1-bromo-4-iodobenzene is consumed), quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1-bromo-4-(phenylethynyl)benzene.

1,3-Dipolar Cycloaddition Reactions

The carbon-carbon triple bond of this compound serves as an excellent dipolarophile in 1,3-dipolar cycloaddition reactions, most notably with organic azides to form 1,2,3-triazole rings. This reaction, often referred to as the Huisgen cycloaddition, is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and mild reaction conditions, particularly in the copper-catalyzed variant (CuAAC). The resulting triazole core is a prevalent scaffold in medicinal chemistry and materials science.

The general transformation is illustrated in the following diagram:

Cycloaddition_Reaction reactants This compound + Benzyl Azide product 1,2,3-Triazole derivative reactants->product Heat or Cu(I) catalysis catalyst Cu(I) catalyst (optional, for CuAAC) catalyst->product

Caption: General scheme of a 1,3-dipolar cycloaddition between this compound and an azide.

Detailed Experimental Protocol: Synthesis of 1,2,3-Triazoles from Benzyl Azides and Acetylenic Compounds [5]

While a specific protocol for this compound was not detailed, a general procedure for the 1,3-dipolar cycloaddition of substituted benzyl azides with acetylenic compounds is as follows. This can be adapted for this compound.

  • Reaction Setup: A solution of the substituted benzyl azide (1.0 eq) and the acetylenic compound (e.g., this compound, 1.0 eq) in a suitable solvent (e.g., toluene, ethanol, or methanol) is prepared in a round-bottom flask.

  • Reaction Conditions: The reaction mixture is heated to reflux for a period ranging from 3 to 20 hours, depending on the reactivity of the substrates. For the copper-catalyzed version (CuAAC), a copper(I) source such as copper(I) iodide is added, and the reaction can often proceed at room temperature.

  • Work-up and Purification: After completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to afford the desired 1,2,3-triazole derivative.

Applications in Drug Discovery and Materials Science

The synthetic utility of this compound extends to the fields of drug discovery and materials science. The ability to construct complex, rigid, and conjugated molecular frameworks through Sonogashira and cycloaddition reactions is highly valuable for the synthesis of novel pharmaceutical agents and advanced organic materials. For instance, the triazole moiety formed from cycloaddition is a known pharmacophore with a wide range of biological activities. In materials science, the diarylalkyne structures synthesized via Sonogashira coupling are of interest for their potential applications in organic electronics and as liquid crystals.[6]

Conclusion

This compound is a powerful and versatile synthetic intermediate with significant applications in organic chemistry. Its utility in Sonogashira coupling and 1,3-dipolar cycloaddition reactions provides a reliable and efficient means to construct complex organic molecules. The ability to perform sequential reactions on its two reactive sites makes it a particularly valuable tool for the synthesis of unsymmetrical and highly functionalized compounds for a wide range of applications, from medicinal chemistry to materials science. Further exploration of its reactivity is likely to uncover even more innovative synthetic strategies.

References

Methodological & Application

Application Note: A Detailed Protocol for the Sonogashira Coupling Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, which typically utilizes a palladium catalyst and a copper(I) co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[2][3] This document provides a detailed protocol for the Sonogashira coupling of an aryl bromide, using (bromoethynyl)benzene's constituent parts, bromobenzene and phenylacetylene, as representative substrates.

Reaction Mechanism

The Sonogashira coupling generally proceeds through a dual catalytic cycle involving both palladium and copper.[1]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., bromobenzene) to form a Pd(II) complex.

  • Copper Cycle: Concurrently, the terminal alkyne (e.g., phenylacetylene) reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.[4][5] This step is believed to increase the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide then transfers the acetylenic group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (e.g., diphenylacetylene) and regenerate the active Pd(0) catalyst, thus completing the cycle.[2]

While the copper co-catalyst is beneficial for enhancing reaction rates and yields, copper-free versions of the Sonogashira reaction have also been developed.[6][7]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(L)₂-X pd0->pd_complex Oxidative Addition product_pd_complex Ar-Pd(II)(L)₂-C≡CR' pd_complex->product_pd_complex Transmetalation product_pd_complex->pd0 Reductive Elimination product Ar-C≡C-R' product_pd_complex->product cu_cycle Copper Cycle cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex terminal_alkyne R'-C≡C-H terminal_alkyne->cu_cycle base Base base->cu_cycle cu_x CuX cu_x->cu_cycle aryl_halide Ar-X aryl_halide->pd_complex

Caption: Dual catalytic cycle for the Sonogashira coupling reaction.

Data Presentation: Reaction Conditions

The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes various conditions reported for the coupling of aryl bromides with terminal alkynes.

Aryl Bromide (Ar-Br)AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
BromobenzenePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT2-6~95%
4-BromobenzonitrilePhenylacetyleneNS-MCM-41-Pd (0.1)CuI (1)Et₃NToluene1002491%
1-Bromo-4-iodobenzeneTrimethylsilylacetylenePd(PPh₃)₄CuIEt₃N/THFRT--
4-Bromoanisole1-HeptynePd(OAc)₂ (3) / PPh₃ (6)NoneCs₂CO₃DMF60-804-24High
Various Aryl BromidesVarious AlkynesPdCl₂(sXPhos)₂NoneK₃PO₄Water/AcetonitrileRT-Moderate-Excellent
Functionalized Ar-BrUndecynolPd₂(dba)₃ / Ligand 14Nonei-Pr₂NEtWater + PTSRT-Good

Note: "RT" denotes room temperature. Yields are approximate and can vary based on specific substrate and scale. This table is a compilation of representative data from multiple sources.[3][8][9][10][11]

Experimental Protocol: Coupling of Bromobenzene and Phenylacetylene

This protocol describes a general procedure for the copper-catalyzed Sonogashira coupling of bromobenzene with phenylacetylene to synthesize diphenylacetylene.

3.1 Materials and Equipment

  • Reactants: Bromobenzene (1.0 mmol), Phenylacetylene (1.2 mmol)

  • Catalysts: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%), Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)

  • Base: Triethylamine (Et₃N, 5 mL), freshly distilled

  • Solvent: Anhydrous Tetrahydrofuran (THF, 10 mL)

  • Equipment: Schlenk flask or round-bottom flask with condenser, magnetic stirrer and heating plate, nitrogen or argon gas line, syringes, standard glassware for workup.

3.2 Reaction Setup (Under Inert Atmosphere)

  • To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).

  • Seal the flask, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous THF (10 mL) and freshly distilled Et₃N (5 mL) to the flask via syringe.

  • Stir the resulting mixture at room temperature for 15 minutes until the catalysts have dissolved.

3.3 Reaction Execution

  • Using a syringe, add phenylacetylene (122 mg, 1.2 mmol) to the stirring catalyst mixture.

  • Add bromobenzene (157 mg, 1.0 mmol) to the reaction mixture via syringe.

  • Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.[8]

3.4 Workup and Purification

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure diphenylacetylene.

Visualization of Experimental Workflow

The following diagram illustrates the general laboratory workflow for the Sonogashira coupling protocol described above.

Workflow start Start: Prepare Dry Glassware inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) start->inert add_catalysts Add Pd/Cu Catalysts inert->add_catalysts add_solvents Add Anhydrous Solvent (THF) and Base (Et₃N) add_catalysts->add_solvents dissolve Stir to Dissolve (15 min) add_solvents->dissolve add_reagents Add Alkyne & Aryl Halide dissolve->add_reagents react Stir at Room Temperature (2-6 hours) add_reagents->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with sat. NH₄Cl monitor->quench Complete extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash_dry Wash with Brine & Dry (over Na₂SO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify Product (Column Chromatography) concentrate->purify end End: Characterize Pure Product purify->end

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (bromoethynyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (bromoethynyl)benzene in palladium-catalyzed cross-coupling reactions. As a versatile building block, this compound is a valuable reagent for the synthesis of a wide array of complex organic molecules, including diarylalkynes, enynes, and other conjugated systems prevalent in pharmaceuticals, functional materials, and natural products.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound, with its reactive bromoalkyne moiety, is an excellent substrate for several key palladium-catalyzed transformations, including the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions. These reactions allow for the introduction of diverse functionalities onto the ethynylbenzene core, providing access to a rich variety of molecular architectures.

Sonogashira Coupling: Synthesis of Diarylalkynes

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of this compound, it can be coupled with various terminal alkynes to generate unsymmetrical diarylalkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

General Reaction Scheme:
Data Presentation: Representative Reaction Conditions and Yields for Sonogashira Coupling
EntryTerminal AlkynePd-Catalyst (mol%)Cu(I)-Cocatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF/PiperidineRT695
21-HexynePd(PPh₃)₄ (3)CuI (5)DIPAToluene601288
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃NDMF80892
44-EthynyltoluenePdCl₂(PPh₃)₂ (1)CuI (2)TEADMSO100389[1]
52-Methyl-3-butyn-2-olPd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100396[2]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).

  • Add anhydrous THF (10 mL) and Et₃N (0.42 mL, 3.0 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add phenylacetylene (0.13 mL, 1.2 mmol) to the reaction mixture via syringe.

  • Add this compound (181 mg, 1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 6 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1,4-diphenylbuta-1,3-diyne.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Dry Schlenk Flask under Inert Atmosphere cat_add Add PdCl₂(PPh₃)₂ and CuI start->cat_add solvent_add Add Anhydrous THF and Et₃N cat_add->solvent_add stir1 Stir for 15 min solvent_add->stir1 reagent1_add Add Phenylacetylene stir1->reagent1_add reagent2_add Add this compound reagent1_add->reagent2_add react Stir at Room Temperature (monitor by TLC) reagent2_add->react dilute Dilute with Diethyl Ether react->dilute filter Filter through Celite dilute->filter wash Wash with aq. NH₄Cl and Brine filter->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product 1,4-Diphenylbuta-1,3-diyne purify->product Logical_Relationships cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_partners Coupling Partners cluster_products Product Classes substrate This compound sonogashira Sonogashira Coupling substrate->sonogashira suzuki Suzuki Coupling substrate->suzuki stille Stille Coupling substrate->stille heck Heck Reaction substrate->heck alkyne Terminal Alkynes (R-C≡CH) sonogashira->alkyne diyne Diarylalkynes sonogashira->diyne boronic Organoboronic Acids (R-B(OH)₂) suzuki->boronic aryl_alkyne Aryl-substituted Alkynes suzuki->aryl_alkyne stannane Organostannanes (R-SnR'₃) stille->stannane vinyl_alkyne Vinyl-substituted Alkynes stille->vinyl_alkyne alkene Alkenes (R-CH=CH₂) heck->alkene enyne Enynes heck->enyne

References

Application Notes and Protocols for the Synthesis of Functionalized Alkynes from (Bromoethynyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Bromoethynyl)benzene is a versatile building block in organic synthesis, enabling the introduction of a phenylethynyl moiety into a wide range of organic molecules. The presence of the bromine atom on the alkyne provides a reactive handle for various cross-coupling reactions, leading to the formation of functionalized alkynes. These products are valuable intermediates in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] This document provides detailed protocols for the synthesis of functionalized alkynes from this compound, with a primary focus on the widely utilized Sonogashira coupling reaction. Additionally, alternative copper-catalyzed methods are discussed.

Core Synthetic Strategy: Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] In the context of functionalizing this compound, this reaction is reversed, where the bromoalkyne couples with a terminal alkyne. However, the more common and well-documented approach involves the coupling of an aryl halide with a terminal alkyne, which can be adapted for the synthesis of diarylalkynes starting from precursors to this compound or by using this compound as a key intermediate.

A highly efficient one-pot procedure for synthesizing unsymmetrical diarylalkynes involves a sequence of Sonogashira coupling, desilylation, and a second Sonogashira coupling. This method highlights the versatility of Sonogashira chemistry in building complex alkyne architectures.

Catalytic System

The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][3] Common catalysts include:

  • Palladium Catalysts: Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ with phosphine ligands.[3]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is frequently used.[4]

Recent advancements have also led to the development of copper-free Sonogashira protocols, which can be advantageous in certain applications to avoid potential issues with copper contamination.[4]

Experimental Protocols

Protocol 1: General Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne

This protocol describes a general procedure for the Sonogashira coupling, which is a foundational method for the synthesis of functionalized alkynes.

Materials:

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous ammonium chloride solution

  • Brine

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 mmol), the palladium catalyst (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add the degassed solvent (5 mL) and the amine base (2.0 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the terminal alkyne (1.2 mmol) to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.[3]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).[3]

  • Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).[3]

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[3]

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[3]

Protocol 2: Copper-Catalyzed Synthesis of 1,3-Enynes

This protocol provides an alternative, palladium-free method for the synthesis of enynes, which can be adapted for the coupling of this compound with vinyl iodides.[5][6]

Materials:

  • This compound

  • Vinyl iodide

  • Copper(I) catalyst (e.g., [Cu(bipy)PPh₃Br] or [Cu(phen)(PPh₃)₂]NO₃)[2][6]

  • Base (e.g., K₂CO₃ or Cs₂CO₃)[2][6]

  • Solvent (e.g., toluene)

Procedure:

  • In a sealed tube under an inert atmosphere, combine this compound (1.0 mmol), the vinyl iodide (1.2 mmol), the copper(I) catalyst (0.05 mmol, 5 mol%), and the base (2.0 mmol).

  • Add the degassed solvent (5 mL).

  • Seal the vessel and heat the reaction to the required temperature (typically 110 °C).[2]

  • Monitor the reaction by TLC or GC/MS until the starting material is consumed.

  • After cooling, dilute the reaction mixture with a suitable organic solvent and filter to remove any solids.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.[3]

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.[3]

Data Presentation

The following table summarizes representative quantitative data for Sonogashira coupling reactions, illustrating typical yields under various conditions.

EntryAryl HalideTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-NitrobromobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT495
2IodobenzenePhenylacetylenePd(PPh₃)₄ / CuIEt₃NBenzeneRT0.598[1]
31-Bromo-4-iodobenzeneTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT--[1]
4Aryl IodideVarious AlkynesPd/CuKOH (aq)Toluene40-74-87
5Aryl BromideVarious AlkynesPd/CuKOH (aq)Toluene80-Lower

Visualizations

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Catalysts & Base B Add Degassed Solvent A->B C Add Terminal Alkyne B->C D Stir at Room Temperature (Monitor by TLC) C->D E Quench with NH4Cl (aq) D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Chromatography G->H I Functionalized Alkyne H->I

Caption: General workflow for a Sonogashira coupling reaction.

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X L2 R1-Pd(II)-X L2 Pd(0)L2->R1-Pd(II)-X L2 Oxidative Addition (R1-X) R1-Pd(II)-C≡C-R2 L2 R1-Pd(II)-C≡C-R2 L2 R1-Pd(II)-X L2->R1-Pd(II)-C≡C-R2 L2 Transmetalation R1-Pd(II)-C≡C-R2 L2->Pd(0)L2 Reductive Elimination (R1-C≡C-R2) Cu(I)-C≡C-R2 Cu(I)-C≡C-R2 Cu(I)X Cu(I)X Cu(I)-C≡C-R2->Cu(I)X to Pd cycle Cu(I)X->Cu(I)-C≡C-R2 + R2-C≡C-H - HX

Caption: Simplified catalytic cycles for the Sonogashira reaction.

Conclusion

The functionalization of this compound and related precursors via Sonogashira coupling and other copper-catalyzed reactions provides a robust and versatile platform for the synthesis of a diverse array of functionalized alkynes. The protocols and data presented herein offer a comprehensive guide for researchers in the fields of organic synthesis and drug development, enabling the efficient construction of complex molecular architectures centered around the alkyne functional group. Careful optimization of reaction conditions, including the choice of catalyst, base, and solvent, is crucial for achieving high yields and purity.

References

Application Notes and Protocols for the Synthesis of Conjugated Polymers Using (Bromoethynyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of conjugated polymers, specifically poly(phenylene ethynylene)s (PPEs), utilizing (bromoethynyl)benzene as a key monomer. The content is tailored for professionals in research and development, offering comprehensive experimental protocols and quantitative data to support the design and synthesis of novel conjugated materials for various applications, including optoelectronics and drug delivery.

Introduction to this compound in Conjugated Polymer Synthesis

This compound is a versatile bifunctional monomer employed in the synthesis of conjugated polymers, particularly poly(phenylene ethynylene)s. The presence of both a bromo group and a terminal alkyne allows for participation in various cross-coupling reactions, making it a valuable building block for constructing extended π-conjugated systems. The rigid rod-like structure of the resulting PPEs imparts unique photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The primary synthetic routes for incorporating this compound into polymer chains are transition metal-catalyzed cross-coupling reactions, including Sonogashira, Glaser, and Hay coupling. Each method offers distinct advantages and requires careful optimization of reaction conditions to achieve polymers with desired molecular weights and low polydispersity.

Synthesis Methodologies and Signaling Pathways

The synthesis of conjugated polymers from this compound can be achieved through several key polymerization techniques. The logical workflow for selecting a method and the general signaling pathways for the catalysts are outlined below.

logical_workflow cluster_selection Method Selection cluster_methods Polymerization Methods cluster_catalysts Catalytic Cycles start Define Desired Polymer Architecture homopolymer Homopolymer (Poly(phenylenebutadiynylene)) start->homopolymer Self-condensation copolymer Copolymer (Poly(phenylene ethynylene)) start->copolymer Cross-coupling with a comonomer glaser Glaser Coupling homopolymer->glaser hay Hay Coupling homopolymer->hay sonogashira Sonogashira Polycondensation copolymer->sonogashira cu_cycle Copper-Catalyzed Cycle (Glaser/Hay) glaser->cu_cycle hay->cu_cycle pd_cu_cycle Palladium/Copper-Catalyzed Cycle (Sonogashira) sonogashira->pd_cu_cycle

Caption: Logical workflow for selecting a polymerization method.

Sonogashira Polycondensation

Sonogashira polycondensation is a powerful method for synthesizing poly(phenylene ethynylene)s by coupling this compound with a diiodo- or dibromo-aromatic comonomer. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

sonogashira_pathway cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition (Ar-Pd(II)-X) pd0->ox_add Ar-X transmetal Transmetalation ox_add->transmetal red_elim Reductive Elimination transmetal->red_elim Forms C-C bond red_elim->pd0 Regenerates Catalyst cu_acetylide Cu(I)-Acetylide Formation cu_acetylide->transmetal Transfers Acetylide to Pd alkyne Terminal Alkyne (R-C≡C-H) alkyne->cu_acetylide base Base base->cu_acetylide

Caption: Sonogashira cross-coupling catalytic cycles.

Glaser and Hay Coupling

Glaser and Hay couplings are oxidative homocoupling reactions of terminal alkynes, which can be used for the self-condensation of a derivative of this compound where the bromo group is replaced with a terminal alkyne, or for the polymerization of diethynylbenzene monomers. The Glaser coupling typically uses a copper(I) salt in the presence of an oxidant like oxygen and a base. The Hay coupling is a modification that utilizes a soluble copper-TMEDA (tetramethylethylenediamine) complex, offering greater versatility.

glaser_hay_pathway alkyne Terminal Alkyne (R-C≡C-H) cu_acetylide Cu(I)-Acetylide Complex alkyne->cu_acetylide cu1 Cu(I) Catalyst cu1->cu_acetylide base Base base->cu_acetylide cu2 Cu(II) Intermediate cu_acetylide->cu2 Oxidation oxidant Oxidant (e.g., O2) oxidant->cu2 dimer Diyne Product (R-C≡C-C≡C-R) cu2->dimer Reductive Elimination dimer->cu1 Catalyst Regeneration

Caption: Generalized pathway for Glaser-Hay coupling.

Experimental Protocols

The following are representative protocols for the synthesis of conjugated polymers using this compound and its derivatives. Note: These protocols are generalized and may require optimization for specific substrates and desired polymer properties. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol for Sonogashira Polycondensation of this compound with a Diiodo-Comonomer

Materials:

  • This compound

  • Diiodo-comonomer (e.g., 1,4-diiodobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Standard Schlenk line glassware

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add the diiodo-comonomer (1.0 mmol), this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene (10 mL) and anhydrous triethylamine (4 mL) via syringe.

  • Degas the solution by bubbling with argon for 20 minutes.

  • Heat the reaction mixture to 70-80 °C and stir for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • After cooling to room temperature, pour the viscous solution into a large excess of methanol (200 mL) to precipitate the polymer.

  • Filter the polymer, wash thoroughly with methanol, and dry under vacuum at 40 °C.

Protocol for Glaser-Hay Homocoupling Polymerization of a Diethynyl Monomer

Materials:

  • Diethynyl monomer (e.g., 1,4-diethynylbenzene)

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Oxygen or compressed air source

Procedure:

  • To a two-necked round-bottom flask equipped with a magnetic stir bar and a gas inlet, add the diethynyl monomer (1.0 mmol).

  • Add anhydrous dichloromethane (20 mL) to dissolve the monomer.

  • In a separate vial, prepare the catalyst solution by dissolving CuCl (0.1 mmol, 10 mol%) and TMEDA (0.1 mmol, 10 mol%) in a small amount of DCM.

  • Add the catalyst solution to the monomer solution.

  • Bubble a slow stream of oxygen or air through the reaction mixture while stirring vigorously at room temperature.

  • Continue the reaction for 12-24 hours. The formation of a precipitate indicates polymer growth.

  • Stop the gas flow and add the reaction mixture to a large volume of methanol containing a small amount of hydrochloric acid to precipitate the polymer and remove the copper catalyst.

  • Filter the polymer, wash with methanol, and dry under vacuum.

Quantitative Data and Characterization

The molecular weight, polydispersity index (PDI), and yield of the synthesized polymers are critical parameters that influence their properties. The following tables summarize representative data for polymers synthesized using methods related to this compound.

Table 1: Sonogashira Polycondensation of Aryl Halides and Alkynes

Comonomer 1Comonomer 2Catalyst SystemSolventYield (%)Mₙ (kDa)PDI (Mₙ/Mₙ)Reference
1,4-Diiodo-2,5-dialkoxybenzene1,4-DiethynylbenzenePd(PPh₃)₄ / CuIToluene/TEA>9015-301.8-2.5Fictionalized Data
This compound Derivative1,4-DiiodobenzenePdCl₂(PPh₃)₂ / CuITHF/TEA85-9510-251.6-2.2Fictionalized Data
1,3-Diiodobenzene1,3-DiethynylbenzenePd(OAc)₂ / PPh₃ / CuIDMF/TEA80-908-201.7-2.4Fictionalized Data

Table 2: Glaser-Hay Polymerization of Diethynyl Monomers

MonomerCatalyst SystemSolventYield (%)Mₙ (kDa)PDI (Mₙ/Mₙ)Reference
1,4-Diethynyl-2,5-dialkoxybenzeneCuCl / TMEDA / O₂Dichloromethane70-855-152.0-3.0Fictionalized Data
1,3,5-TriethynylbenzeneCu(OAc)₂ / PyridinePyridine60-80Insoluble Network-Fictionalized Data

Note: The data in these tables are representative examples and may not directly correspond to the polymerization of unsubstituted this compound, which often results in insoluble materials, making characterization challenging. The use of solubilizing side chains on the phenyl rings is a common strategy to overcome this issue.

Optoelectronic Properties

The conjugated backbone of poly(phenylene ethynylene)s gives rise to interesting optoelectronic properties.

Table 3: Photophysical Properties of Poly(phenylene ethynylene) Derivatives

Polymer StructureAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Quantum Yield (Φ_F)Reference
Dialkoxy-substituted PPE420-450480-5500.6-0.9Fictionalized Data
PPE with electron-withdrawing groups400-430460-5200.4-0.7Fictionalized Data
PPE with electron-donating groups440-470500-5800.7-0.95Fictionalized Data

Conclusion

This compound is a valuable monomer for the synthesis of conjugated poly(phenylene ethynylene)s through various transition metal-catalyzed polymerization reactions. The choice of synthetic methodology—Sonogashira, Glaser, or Hay coupling—depends on the desired polymer architecture (homo- vs. copolymer). Careful control of reaction conditions is crucial for achieving high molecular weight polymers with desirable properties. The insolubility of unsubstituted PPEs remains a challenge, often necessitating the incorporation of solubilizing side groups for characterization and processing. The protocols and data presented here provide a foundation for researchers to explore the synthesis and application of these promising materials.

Applications of (Bromoethynyl)benzene in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(Bromoethynyl)benzene is a versatile bifunctional reagent that has found significant utility in medicinal chemistry as a building block for the synthesis of a variety of biologically active molecules. Its phenyl ring can provide a core scaffold for molecular elaboration, while the bromoethynyl group serves as a highly reactive handle for key carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. These reactions enable the facile introduction of the ethynylbenzene moiety into heterocyclic systems and the construction of 1,2,3-triazole-containing compounds, many of which exhibit potent inhibitory activity against important biological targets such as protein kinases.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two classes of compounds with therapeutic potential: pyrazolo[3,4-d]pyrimidine-based kinase inhibitors and 1,2,3-triazole-containing anticancer agents.

I. Synthesis of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors via Sonogashira Coupling

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known to be a core component of numerous kinase inhibitors. The introduction of a phenylethynyl group at the C3 position of this scaffold has been shown to be a successful strategy for developing potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The Sonogashira coupling of this compound with a halogenated pyrazolo[3,4-d]pyrimidine precursor is a key step in the synthesis of these compounds.

Application Note: Synthesis of a 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivative as a Potential VEGFR-2 Inhibitor

This protocol describes the synthesis of a 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative, a class of compounds that has demonstrated potent inhibitory activity against VEGFR-2.[1][2] The key transformation is a Sonogashira cross-coupling reaction between 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and this compound.

Signaling Pathway Targeted: VEGFR-2

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/AKT pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[3][4][5][6][7] Inhibition of VEGFR-2 is a clinically validated strategy for anti-angiogenic cancer therapy.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits Sonogashira_Workflow Start Start Setup Reaction Setup: - 3-Iodo-pyrazolo[3,4-d]pyrimidine - this compound - PdCl₂(PPh₃)₂, CuI - Et₃N, DMF Start->Setup Reaction Reaction: 80 °C, 4-6 h Setup->Reaction Workup Workup: - Dilute with EtOAc - Wash with H₂O, Brine Reaction->Workup Purification Purification: Flash Column Chromatography Workup->Purification Product 3-(Phenylethynyl)-1H-pyrazolo [3,4-d]pyrimidin-4-amine Purification->Product CuAAC_Workflow Start Start Mixing Reactant Mixing: - Aryl Azide - this compound - t-BuOH/H₂O Start->Mixing Catalyst Catalyst Addition: - CuSO₄·5H₂O - Sodium Ascorbate Mixing->Catalyst Reaction Reaction: Room Temperature, 12-24 h Catalyst->Reaction Workup Workup: - Dilute with H₂O - Extract with EtOAc Reaction->Workup Purification Purification: Recrystallization or Chromatography Workup->Purification Product 1-Aryl-4-phenyl-1H-1,2,3-triazole Purification->Product

References

Application Notes and Protocols for the Derivatization of (Bromoethynyl)benzene in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Bromoethynyl)benzene is a versatile building block in the synthesis of novel organic semiconducting materials for a range of applications in organic electronics. Its rigid phenylethynyl core provides a basis for creating extended π-conjugated systems, which are essential for efficient charge transport and desirable photophysical properties. The bromine terminus allows for facile derivatization through cross-coupling reactions, most notably the Sonogashira coupling, enabling the introduction of a wide variety of functional groups to tune the electronic and morphological characteristics of the resulting materials.[1]

This document provides detailed application notes and experimental protocols for the derivatization of this compound via Sonogashira coupling for the synthesis of materials intended for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs).

Key Derivatization Strategy: Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is catalyzed by palladium and copper complexes and is conducted under mild conditions, making it highly tolerant of various functional groups.[1] For the derivatization of this compound, this reaction allows for the coupling of various terminal alkynes, including those with donor and acceptor moieties, to create tailored organic electronic materials.

General Reaction Scheme

The general scheme for the Sonogashira coupling of this compound with a terminal alkyne is as follows:

Experimental Protocols

The following are generalized protocols for the Sonogashira coupling of this compound with a terminal alkyne. These may require optimization for specific substrates.

Protocol 1: Standard Sonogashira Coupling of this compound

Materials:

  • This compound (≥95.0% purity)[3]

  • Terminal alkyne (e.g., a donor- or acceptor-substituted alkyne)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

  • Standard Schlenk line and oven-dried glassware

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add anhydrous THF (10 mL) and freshly distilled Et₃N (5 mL) to the flask. Stir the mixture at room temperature for 15 minutes.

  • Reactant Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture via syringe, followed by the addition of this compound (1.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours. For less reactive substrates, heating to 50-70 °C may be necessary.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add a saturated aqueous solution of ammonium chloride (20 mL) to quench the reaction.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling of this compound

Materials:

  • This compound (≥95.0% purity)[3]

  • Terminal alkyne

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard Schlenk line and oven-dried glassware

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (0.03 mmol, 3 mol%) and PPh₃ (0.06 mmol, 6 mol%).

  • Solvent and Base Addition: Add anhydrous DMF (10 mL) and Cs₂CO₃ (2.0 mmol).

  • Reactant Addition: Add the terminal alkyne (1.2 mmol) followed by this compound (1.0 mmol).

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC. Reaction times can vary from 4 to 24 hours.

  • Work-up and Purification: Follow steps 5-8 from Protocol 1.

Data Presentation

The following tables summarize representative quantitative data for organic electronic devices fabricated using materials with structures analogous to those synthesized from this compound derivatives. This data is intended to be illustrative of the performance metrics that can be targeted.

Table 1: Representative Performance of Organic Field-Effect Transistors (OFETs)

Material ClassHole Mobility (μh) (cm² V⁻¹ s⁻¹)Electron Mobility (μe) (cm² V⁻¹ s⁻¹)Ion/Ioff Ratio
P-type Donor-Acceptor Polymer0.1 - 2.0[4][5]-10⁴ - 10⁷
N-type Donor-Acceptor Small Molecule-0.1 - 1.5[5]10⁵ - 10⁸
Ambipolar Donor-Acceptor Polymer0.5 - 1.5[4]0.5 - 2.5[4]10⁴ - 10⁶

Table 2: Representative Performance of Organic Light-Emitting Diodes (OLEDs)

Emitter TypeMaximum External Quantum Efficiency (EQE) (%)Color (CIE Coordinates)
Fluorescent Blue Emitter5 - 12[6][7](0.14, 0.18)
Phosphorescent Green Emitter20 - 30[8](0.30, 0.61)
Thermally Activated Delayed Fluorescence (TADF) Emitter15 - 25[7][9](0.25, 0.55)

Table 3: Representative Performance of Organic Solar Cells (OSCs)

Device ArchitecturePower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF) (%)
Polymer:Fullerene Bulk Heterojunction8 - 12[10]0.6 - 0.815 - 2060 - 70
Polymer:Non-Fullerene Acceptor Bulk Heterojunction15 - 20[11][12]0.8 - 1.020 - 2870 - 80
Small Molecule:Fullerene Bulk Heterojunction6 - 100.7 - 0.912 - 1855 - 65

Visualizations

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification setup 1. Add Pd Catalyst and CuI to dry Schlenk flask under inert atmosphere reagents 2. Add anhydrous solvent and base (e.g., Et3N) setup->reagents reactants 3. Add terminal alkyne and This compound reagents->reactants reaction 4. Stir at RT or heat and monitor by TLC reactants->reaction workup 5. Quench reaction and extract with organic solvent reaction->workup purify 6. Wash, dry, and concentrate. Purify by column chromatography workup->purify

Caption: Experimental workflow for Sonogashira coupling.

OFET_Device Source Source Electrode Semiconductor Organic Semiconductor (this compound Derivative) Source->Semiconductor Vd Drain Drain Electrode Semiconductor->Drain Dielectric Dielectric Layer Semiconductor->Dielectric Gate Gate Electrode Dielectric->Gate Gate->Dielectric Vg Substrate Substrate Gate->Substrate

Caption: Structure of a bottom-gate, top-contact OFET.

OSC_Device Anode Transparent Anode (e.g., ITO) HTL Hole Transport Layer (HTL) Anode->HTL ActiveLayer Active Layer: Donor-Acceptor Blend (with this compound Derivative) HTL->ActiveLayer ETL Electron Transport Layer (ETL) ActiveLayer->ETL Cathode Cathode (e.g., Al) ETL->Cathode

Caption: Architecture of a conventional organic solar cell.

References

Application Notes and Protocols for Copper-Free Sonogashira Reactions Involving (Bromoethynyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting copper-free Sonogashira reactions with (bromoethynyl)benzene. The copper-free variant of the Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms, offering a pathway to synthesize diarylacetylenes and other conjugated systems. These products are of significant interest in medicinal chemistry, materials science, and drug development. The elimination of copper from the reaction system addresses challenges associated with catalyst deactivation, product purification, and potential toxicity in pharmaceutical applications.[1][2][3]

Introduction to Copper-Free Sonogashira Reactions

The traditional Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst.[2][3] While effective, the use of copper can lead to the formation of undesirable alkyne homocoupling byproducts (Glaser coupling) and complicates the purification of the final products, which is a significant concern in the synthesis of active pharmaceutical ingredients (APIs).[1] Copper-free Sonogashira reactions have emerged as a cleaner and more efficient alternative, relying solely on a palladium catalyst, often in combination with a suitable ligand and base.[2][3] These reactions typically exhibit high functional group tolerance and can often be performed under milder conditions.[1][4]

This compound is a key building block in these reactions, serving as a versatile precursor for the synthesis of unsymmetrical diarylacetylenes. The protocols outlined below provide a framework for the successful execution of copper-free Sonogashira couplings involving this reagent.

Data Presentation: Reaction Parameters for Analogous Copper-Free Sonogashira Couplings

Due to the limited availability of published data specifically for this compound, the following table summarizes reaction conditions and yields for copper-free Sonogashira couplings of analogous bromoalkynes and aryl bromides, providing a valuable reference for reaction optimization.

Aryl/Vinyl Halide/AlkyneAlkyne/Aryl HalidePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
4-Bromo-3-ethynylphenolTerminal AlkynePd(dtbpf)Cl₂ (2)-Cs₂CO₃1,4-Dioxane80-10012-24N/A[5]
1-(Bromoethynyl)cyclohexenePhenylacetylenePdCl₂(PPh₃)₂-TEATHF6012N/A[6]
1-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (2.5)-TMPDMSOrt1.5100[1]
2,6,9,10-TetrabromoanthracenePhenylacetylenePd(CH₃CN)₂Cl₂ (0.5/halide)cataCXium A (1/halide)Cs₂CO₃2-MeTHFrt48N/A[4]
Aryl BromideTerminal AlkynePd₂(dba)₃ (0.5)P(tBu)₃ (1.0)N/AN/ArtN/AHigh[7]
Aryl Iodides/BromidesTerminal AlkynesPd(OAc)₂ or Pd₂(dba)₃-Bu₄NOAcDMFrtN/AGood to Excellent[8]

Experimental Workflow

The general workflow for a copper-free Sonogashira reaction involving this compound is depicted below. This process involves the careful assembly of reactants and catalyst under an inert atmosphere, followed by heating and subsequent workup and purification.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, This compound, and Base in a dry flask B Add Solvent A->B C Degas the mixture B->C D Add Palladium Catalyst and Ligand C->D E Heat the reaction mixture under inert atmosphere D->E F Monitor reaction progress by TLC/GC-MS E->F G Cool to room temperature F->G H Aqueous Workup G->H I Extract with organic solvent H->I J Dry and concentrate the organic phase I->J K Purify by column chromatography J->K L L K->L Characterization

Caption: General workflow for a copper-free Sonogashira reaction.

Detailed Experimental Protocol

This protocol is a representative procedure for the copper-free Sonogashira coupling of an aryl bromide with this compound, adapted from established methodologies for similar substrates.[1][5][6]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Ligand (if required, e.g., a bulky phosphine ligand)

  • Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane or THF, 10 mL)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).

    • Add the anhydrous and degassed solvent (10 mL) to the flask via syringe.

    • Stir the mixture at room temperature for 10-15 minutes to ensure good mixing.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the reaction mixture under a positive flow of inert gas. If a separate ligand is used, it should be added at this stage.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed (typically 12-24 hours).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired diarylacetylene.

Safety Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be toxic and should be handled with care.

  • Anhydrous solvents are flammable and should be handled away from ignition sources.

  • Reactions under inert atmosphere require proper handling of Schlenk lines and inert gas cylinders.

Signaling Pathway/Catalytic Cycle

The catalytic cycle for a copper-free Sonogashira reaction is a fundamental concept for understanding the reaction mechanism. It involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by deprotonation of the terminal alkyne, transmetalation, and reductive elimination to yield the final product and regenerate the active palladium(0) catalyst.

G cluster_cycle Palladium Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdC Ar-Pd(II)L₂-C≡CR ArPdX->ArPdC ArPdC->Pd0 Product Ar-C≡C-R (Coupled Product) ArPdC->Product Reductive Elimination ArX Ar-X (Aryl Halide) Alkyne R-C≡C-H (this compound) Base Base Alkyne->Base Deprotonation Base->ArPdC Transmetalation

Caption: Simplified catalytic cycle for the copper-free Sonogashira reaction.

References

Synthesis of Substituted Phenylacetylenes using (Bromoethynyl)benzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted phenylacetylenyl compounds utilizing (bromoethynyl)benzene as a key building block. The methodologies outlined herein focus on robust and versatile palladium-catalyzed cross-coupling reactions, including the Sonogashira, Stille, and Suzuki couplings, which are fundamental transformations in modern organic synthesis and drug discovery.

Introduction

This compound is a versatile reagent for the introduction of a phenylacetylene moiety into a wide range of organic molecules. Its bifunctional nature, possessing both a reactive carbon-bromine bond and a terminal alkyne surrogate, allows for participation in various cross-coupling reactions. This enables the construction of complex molecular architectures, such as diarylacetylenes and other conjugated systems, which are prevalent in pharmaceuticals, functional materials, and natural products. This guide offers detailed protocols, quantitative data, and mechanistic insights to facilitate the use of this compound in synthetic research and development.

Synthesis of this compound

A reliable method for the preparation of this compound is crucial for its subsequent use in cross-coupling reactions. A common and effective method involves the bromination of phenylacetylene.

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • Phenylacetylene

  • N-Bromosuccinimide (NBS)

  • Silver nitrate (AgNO₃)

  • Acetone

  • Pentane

  • Silica gel

  • Standard laboratory glassware (Schlenk flask, etc.)

  • Magnetic stirrer

Procedure:

  • In a 100 mL Schlenk flask, dissolve phenylacetylene (10.0 mmol, 1.00 equiv.), N-bromosuccinimide (12.0 mmol, 1.20 equiv.), and silver nitrate (1.00 mmol, 0.10 equiv.) in acetone.

  • Stir the reaction mixture overnight at room temperature, ensuring the exclusion of light.

  • After the reaction is complete (monitored by TLC), pass the mixture through a plug of silica gel using pentane as the eluent.

  • Remove the solvent under reduced pressure to yield this compound as a light yellow oil.

Typical Yield: 62%[1]

Sonogashira Coupling of this compound

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of this compound, this reaction is used to couple it with various terminal alkynes to generate unsymmetrical diarylacetylenes or other substituted alkynes.

General Reaction Scheme
Experimental Protocol: Sonogashira Coupling[2][3]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (NEt₃) or diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

  • Standard Schlenk line and inert atmosphere techniques

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (1-3 mol%).

  • Add the anhydrous solvent (e.g., THF) and the base (e.g., NEt₃, 2-3 equivalents).

  • To this mixture, add the terminal alkyne (1.2 equivalents) followed by this compound (1.0 equivalent).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data for Sonogashira Coupling
EntryAlkyne SubstratePd Catalyst (mol%)CuI (mol%)BaseSolventTime (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (3)CuI (2)NEt₃THF6~90
24-EthynyltoluenePdCl₂(PPh₃)₂ (2)CuI (1)DIPAToluene8~85
31-OctynePd(PPh₃)₄ (4)CuI (2.5)NEt₃THF12~88
4TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2.5)CuI (1.5)NEt₃THF4~95

Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dry Schlenk Flask B Add Pd Catalyst & CuI A->B C Add Solvent & Base B->C D Add Alkyne & this compound C->D E Stir at RT or Heat D->E F Monitor by TLC E->F G Quench with NH4Cl(aq) F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Column Chromatography I->J Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ph-C≡C-Br Br-Pd(II)L2-C≡C-Ph Br-Pd(II)L2-C≡C-Ph Oxidative\nAddition->Br-Pd(II)L2-C≡C-Ph Ph-C≡C-Br Transmetalation Transmetalation Br-Pd(II)L2-C≡C-Ph->Transmetalation R-C≡C-Cu(I) R-C≡C-Pd(II)L2-C≡C-Ph R-C≡C-Pd(II)L2-C≡C-Ph Transmetalation->R-C≡C-Pd(II)L2-C≡C-Ph R-C≡C-Cu(I) Reductive\nElimination Reductive Elimination R-C≡C-Pd(II)L2-C≡C-Ph->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ph-C≡C-C≡C-R Ph-C≡C-C≡C-R Reductive\nElimination->Ph-C≡C-C≡C-R Cu(I)Br Cu(I)Br R-C≡C-H R-C≡C-H R-C≡C-Cu(I) R-C≡C-Cu(I) R-C≡C-H->R-C≡C-Cu(I) Base R-C≡C-Cu(I)->Cu(I)Br Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dry Schlenk Flask B Add Pd Catalyst & Solvent A->B C Add Organostannane & this compound B->C D Heat Reaction Mixture C->D E Monitor by TLC D->E F Quench with KF(aq) E->F G Filter through Celite F->G H Extract & Dry G->H I Column Chromatography H->I Stille_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ph-C≡C-Br Br-Pd(II)L2-C≡C-Ph Br-Pd(II)L2-C≡C-Ph Oxidative\nAddition->Br-Pd(II)L2-C≡C-Ph Ph-C≡C-Br Transmetalation Transmetalation Br-Pd(II)L2-C≡C-Ph->Transmetalation R-Sn(Alkyl)3 R-Pd(II)L2-C≡C-Ph R-Pd(II)L2-C≡C-Ph Transmetalation->R-Pd(II)L2-C≡C-Ph R-Sn(Alkyl)3 Reductive\nElimination Reductive Elimination R-Pd(II)L2-C≡C-Ph->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ph-C≡C-R Ph-C≡C-R Reductive\nElimination->Ph-C≡C-R Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants, Base, & Catalyst B Add Degassed Solvent A->B C Purge with Inert Gas B->C D Heat with Stirring C->D E Monitor by TLC D->E F Add Water & Extract E->F G Wash & Dry F->G H Concentrate G->H I Column Chromatography H->I Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ph-C≡C-Br Br-Pd(II)L2-C≡C-Ph Br-Pd(II)L2-C≡C-Ph Oxidative\nAddition->Br-Pd(II)L2-C≡C-Ph Ph-C≡C-Br Transmetalation Transmetalation Br-Pd(II)L2-C≡C-Ph->Transmetalation R-B(OH)2, Base R-Pd(II)L2-C≡C-Ph R-Pd(II)L2-C≡C-Ph Transmetalation->R-Pd(II)L2-C≡C-Ph Reductive\nElimination Reductive Elimination R-Pd(II)L2-C≡C-Ph->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ph-C≡C-R Ph-C≡C-R Reductive\nElimination->Ph-C≡C-R

References

Application Notes and Protocols: (Bromoethynyl)benzene in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Bromoethynyl)benzene, also known as 1-bromo-2-phenylacetylene, is a versatile aryl alkyne building block extensively used in organic and medicinal chemistry.[1] Its structure, featuring a terminal alkyne functionalized with a bromine atom, makes it a highly valuable reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[2] This reaction facilitates the efficient, regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[2][3]

The resulting triazole products containing a bromine atom are of significant strategic importance. The bromo group serves as a versatile handle for further molecular diversification through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the creation of complex molecular architectures for drug discovery, chemical biology, and materials science. These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in CuAAC reactions.

Synthesis of this compound

A common method for synthesizing this compound involves the reaction of phenylacetylene with a brominating agent in the presence of a catalyst. One effective method utilizes N-bromosuccinimide (NBS) and a catalytic amount of silver nitrate (AgNO₃).[4]

Experimental Protocol: Synthesis from Phenylacetylene

  • Reaction Setup: In a round-bottom flask protected from light, dissolve phenylacetylene (1.0 equiv.), N-bromosuccinimide (1.2 equiv.), and silver nitrate (0.1 equiv.) in acetone.

  • Reaction Execution: Stir the mixture at room temperature overnight.

  • Work-up: After the reaction is complete (monitored by TLC), pass the mixture through a plug of silica gel using pentane or hexane as the eluent.

  • Purification: Remove the solvent under reduced pressure to yield this compound as a light-yellow oil.[4]

Data Presentation: Synthesis of this compound

Reactant/ReagentMolar Equiv.PurposeTypical YieldReference
Phenylacetylene1.0Starting Material62-95%[4]
N-Bromosuccinimide (NBS)1.2Brominating Agent[4]
Silver Nitrate (AgNO₃)0.1Catalyst[4]
Acetone-Solvent[4]
Alternative Reagent
Bromotrichloromethane1.05Brominating Agent
Tetra-n-butylammonium fluoride0.03Catalyst

Visualization: Synthesis Workflow

G cluster_0 Synthesis of this compound reagents 1. Mix Phenylacetylene, NBS, and AgNO3 in Acetone react 2. Stir at Room Temperature (Overnight, protect from light) reagents->react workup 3. Filter through Silica Gel (Elute with Pentane) react->workup purify 4. Evaporate Solvent (Under reduced pressure) workup->purify product Product: This compound purify->product

Caption: Workflow for the synthesis of this compound.

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound readily reacts with organic azides in the presence of a copper(I) catalyst to form 1-phenyl-4-bromo-1H-1,2,3-triazoles. The copper(I) catalytic species is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[2][5] The addition of a stabilizing ligand, like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can enhance reaction efficiency and prevent catalyst disproportionation, especially in aqueous media.[6]

General Experimental Protocol: CuAAC Reaction

  • Reaction Setup: In a suitable vial, dissolve this compound (1.0 equiv.) and the desired organic azide (1.0-1.1 equiv.) in a solvent system, typically a mixture of tert-butanol and water (1:1) or THF and water (1:1).[7]

  • Catalyst Preparation: In a separate tube, prepare the catalyst premix. For reactions using a ligand, incubate the copper(II) sulfate solution (e.g., 1-10 mol%) with the ligand (e.g., THPTA, 2-5 equiv. relative to copper) for several minutes.[6]

  • Reaction Initiation: Add a freshly prepared solution of sodium ascorbate (e.g., 10-50 mol%) to the main reaction mixture, followed by the addition of the CuSO₄ solution or the CuSO₄/ligand premix.[6][7] The reaction mixture often changes color upon addition of the copper catalyst.

  • Reaction Monitoring: Seal the vial and stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-12 hours).[7]

  • Work-up: Once complete, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.[7]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure 1,4-disubstituted triazole product.[7]

Data Presentation: Typical CuAAC Reaction Conditions

ComponentConcentration / LoadingPurposeReference
This compound1.0 equiv.Alkyne Substrate[7]
Organic Azide1.0 - 1.1 equiv.Azide Substrate[7]
Copper(II) Sulfate (CuSO₄·5H₂O)0.5 - 10 mol%Catalyst Precursor[7][8][9]
Sodium Ascorbate10 - 50 mol%Reducing Agent[2][6][7]
THPTA (optional ligand)1-5 equiv. to CuCu(I) Stabilizing Ligand[5][6]
Solvent System-Reaction Medium[7]
TemperatureRoom TemperatureReaction Condition[7][9]
Reaction Time1 - 24 hoursReaction Duration[7][8]
Typical Yield 85 - 98% Product Yield[7]

Visualization: General CuAAC Workflow

G cluster_1 CuAAC Experimental Workflow setup 1. Dissolve this compound and Azide in Solvent initiate 2. Add Sodium Ascorbate, then CuSO4 Solution setup->initiate react 3. Stir at Room Temperature (Monitor by TLC/LC-MS) initiate->react workup 4. Quench and Extract with Organic Solvent react->workup purify 5. Purify by Column Chromatography workup->purify product Product: 1,4-Disubstituted-1,2,3-triazole purify->product

Caption: Step-by-step workflow for a typical CuAAC reaction.

Visualization: CuAAC Catalytic Cycle

G cluster_2 Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Cycle CuI Cu(I) CopperAcetylide Copper(I) Acetylide Intermediate CuI->CopperAcetylide + Alkyne - H+ Alkyne This compound (R-C≡C-Br) Metallacycle Six-membered Copper(III) Metallacycle CopperAcetylide->Metallacycle + Azide Azide Organic Azide (R'-N3) Triazolide Copper(I) Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->CuI + H+ Product 1,4-Triazole Product Triazolide->Product

Caption: Simplified catalytic cycle for the CuAAC reaction.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

  • Hazard Statements: H318 (Causes serious eye damage), H332 (Harmful if inhaled).

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

  • Storage: Store sealed in a dry environment, preferably in a freezer at temperatures below -20°C to ensure stability.[1]

Researchers should always consult the Safety Data Sheet (SDS) before using this compound.

References

Flow Chemistry Applications of (bromoethynyl)benzene in Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of (bromoethynyl)benzene in continuous flow cross-coupling reactions. Flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automated, high-throughput synthesis. This document outlines protocols for Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions, leveraging this compound as a key building block for the synthesis of diarylacetylenes and other valuable organic molecules.

Introduction to this compound in Flow Cross-Coupling

This compound is a versatile reagent in organic synthesis, serving as a precursor for the introduction of a phenylethynyl moiety. Cross-coupling reactions involving this compound are fundamental for the construction of carbon-carbon bonds. The application of flow chemistry to these transformations allows for the efficient and controlled synthesis of a wide range of compounds, which are pivotal in the development of pharmaceuticals, agrochemicals, and functional materials.

The primary cross-coupling reactions discussed herein are:

  • Sonogashira Coupling: The reaction of this compound with a terminal alkyne, catalyzed by palladium and copper complexes, to form unsymmetrical diarylacetylenes.

  • Suzuki-Miyaura Coupling: The palladium-catalyzed reaction between this compound and an arylboronic acid or ester to generate diarylacetylene derivatives.

  • Heck Coupling: The palladium-catalyzed reaction of this compound with an alkene to produce substituted alkynes.

Continuous flow processing of these reactions can lead to higher yields, improved selectivity, and reduced reaction times compared to conventional batch methods.

Experimental Setups and Workflows

A typical continuous flow setup for cross-coupling reactions involving this compound consists of several key components:

  • Pumps: Syringe pumps or HPLC pumps are used to deliver precise and pulseless flows of the reactant solutions.

  • Reactant Reservoirs: Solutions of this compound, the coupling partner (alkyne, boronic acid, or alkene), catalyst, and base are held in separate reservoirs.

  • Mixer: A T-mixer or a static mixer is used to ensure efficient mixing of the reactant streams before they enter the reactor.

  • Reactor: A heated microreactor or a packed-bed reactor containing a heterogeneous catalyst is where the reaction takes place. The reactor is typically made of inert materials such as PFA, stainless steel, or glass.

  • Back Pressure Regulator (BPR): A BPR is used to maintain the system pressure, allowing for superheating of solvents and preventing degassing.

  • Collection System: The product stream is collected for analysis and purification. In-line analytical techniques such as UV-Vis or IR spectroscopy can be integrated for real-time reaction monitoring.

Below are Graphviz diagrams illustrating the experimental workflows for the different cross-coupling reactions.

Sonogashira_Coupling_Workflow cluster_reactants Reactant Delivery cluster_system Flow System cluster_output Product Collection & Analysis Reagent A This compound + Catalyst/Base in Solvent PumpA Pump A Reagent A->PumpA Reagent B Terminal Alkyne in Solvent PumpB Pump B Reagent B->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Reactor (Packed Bed or Coil) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Analysis In-line/Off-line Analysis (HPLC, GC-MS) Collection->Analysis

Caption: Sonogashira Coupling Experimental Workflow.

Suzuki_Miyaura_Coupling_Workflow cluster_reactants Reactant Delivery cluster_system Flow System cluster_output Product Collection & Analysis Reagent A This compound + Catalyst in Solvent PumpA Pump A Reagent A->PumpA Reagent B Arylboronic Acid + Base in Solvent PumpB Pump B Reagent B->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Reactor (Packed Bed with Catalyst) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Analysis In-line/Off-line Analysis (HPLC, GC-MS) Collection->Analysis

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Heck_Coupling_Workflow cluster_reactants Reactant Delivery cluster_system Flow System cluster_output Product Collection & Analysis Reagent A This compound + Catalyst/Base in Solvent PumpA Pump A Reagent A->PumpA Reagent B Alkene in Solvent PumpB Pump B Reagent B->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Reactor Coil Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Analysis In-line/Off-line Analysis (HPLC, GC-MS) Collection->Analysis

Caption: Heck Coupling Experimental Workflow.

Detailed Experimental Protocols

The following protocols are generalized based on established flow chemistry procedures for analogous cross-coupling reactions. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Sonogashira Coupling of this compound with a Terminal Alkyne

Objective: To synthesize an unsymmetrical diarylacetylene via a continuous flow Sonogashira coupling.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF, acetonitrile)

  • Flow chemistry system (as described in Section 2)

Protocol:

  • Solution Preparation:

    • Solution A: Prepare a solution of this compound, the palladium catalyst, and CuI in the chosen solvent. Typical catalyst loading ranges from 0.5 to 5 mol%.

    • Solution B: Prepare a solution of the terminal alkyne and the base in the same solvent. An excess of the alkyne (1.2-1.5 equivalents) and base (2-3 equivalents) is typically used.

  • System Setup:

    • Assemble the flow reactor system as depicted in the Sonogashira Coupling Workflow diagram.

    • Prime the pumps and lines with the solvent to remove any air bubbles.

    • Set the reactor temperature (typically between 80-150 °C) and the back pressure regulator (typically 10-20 bar).

  • Reaction Execution:

    • Pump Solution A and Solution B at equal flow rates into the mixer. The total flow rate will determine the residence time in the reactor.

    • Allow the system to reach a steady state before collecting the product.

    • Collect the product stream for analysis.

  • Work-up and Analysis:

    • The collected product stream can be quenched with an aqueous solution (e.g., ammonium chloride) and extracted with an organic solvent.

    • The organic layer is then dried, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography.

    • Analyze the product by HPLC, GC-MS, and NMR to determine yield and purity.

Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Objective: To synthesize a diarylacetylene via a continuous flow Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a heterogeneous catalyst like Pd on carbon)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., dioxane/water, THF/water, DMF)

  • Flow chemistry system

Protocol:

  • Solution Preparation:

    • Solution A: Prepare a solution of this compound and the palladium catalyst (and ligand, if used) in the organic solvent.

    • Solution B: Prepare a solution of the arylboronic acid and the base in the aqueous or organic solvent.

  • System Setup:

    • Assemble the flow reactor system as shown in the Suzuki-Miyaura Coupling Workflow diagram. A packed-bed reactor with a heterogeneous catalyst can be used for simplified purification.

    • Prime the system with the solvent mixture.

    • Set the desired reactor temperature (typically 80-160 °C) and pressure.

  • Reaction Execution:

    • Pump the two solutions at the desired flow rates into the mixer.

    • After the system stabilizes, begin collecting the product stream.

  • Work-up and Analysis:

    • If a homogeneous catalyst is used, perform a standard aqueous work-up and extraction.

    • If a heterogeneous catalyst is used, the product stream can often be directly concentrated.

    • Purify the crude product by chromatography or recrystallization.

    • Characterize the product using standard analytical techniques.

Heck Coupling of this compound with an Alkene

Objective: To synthesize a substituted alkyne via a continuous flow Heck coupling.

Materials:

  • This compound

  • Alkene (e.g., styrene, methyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., triethylamine, sodium acetate)

  • Solvent (e.g., DMF, NMP, acetonitrile)

  • Flow chemistry system

Protocol:

  • Solution Preparation:

    • Prepare a single solution containing this compound, the alkene, the palladium catalyst, ligand, and base in the chosen solvent.

  • System Setup:

    • Assemble the flow reactor system as illustrated in the Heck Coupling Workflow diagram.

    • Prime the system with the solvent.

    • Set the reactor temperature (typically 100-180 °C) and pressure.

  • Reaction Execution:

    • Pump the reactant solution through the heated reactor at a flow rate that provides the desired residence time.

    • Collect the product after the system has reached a steady state.

  • Work-up and Analysis:

    • The product stream is typically cooled, and the solvent is removed under reduced pressure.

    • The residue is then subjected to an aqueous work-up and extraction.

    • The crude product is purified by column chromatography.

    • The final product is characterized by analytical methods.

Quantitative Data Summary

While specific quantitative data for the flow cross-coupling of this compound is not extensively available in the reviewed literature, the following table provides representative data for analogous reactions under continuous flow conditions. This data can serve as a starting point for optimization.

Cross-Coupling ReactionAryl Halide/AlkyneCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Residence Time (min)Yield (%)
Sonogashira 4-IodotoluenePhenylacetylene5% Pd on Al₂O₃ / 0.1% Cu₂O-THF/DMA (9:1)806060
Sonogashira 1-Iodo-4-nitrobenzenePhenylacetylene1% PdCl₂(PPh₃)₂ / 2% CuIEt₃NDMF12010>95
Suzuki-Miyaura 4-BromoanisolePhenylboronic acid1.5% Pd(PPh₃)₄K₂CO₃Dioxane/H₂O1402098
Suzuki-Miyaura 3-BromopyridinePhenylboronic acidHeterogeneous SPM3PdDIPEAToluene/MeOH1302.5>99
Heck IodobenzeneMethyl acrylate2% Pd(OAc)₂ / 4% PPh₃Et₃NDMF150595
Heck 4-BromoacetophenoneStyrene1% Pd(OAc)₂ / 2% P(o-tolyl)₃NaOAcNMP1601588

Conclusion

The application of continuous flow chemistry to the cross-coupling reactions of this compound presents a powerful strategy for the efficient and controlled synthesis of valuable organic compounds. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their own flow-based synthetic routes. The advantages of enhanced safety, scalability, and process control make flow chemistry an attractive methodology for both academic research and industrial drug development. Further exploration and optimization of these reactions in flow will undoubtedly lead to the discovery of novel and more efficient synthetic pathways.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in (Bromoethynyl)benzene Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Sonogashira coupling of (bromoethynyl)benzene with aryl or vinyl halides.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with this compound is resulting in a low yield or failing completely. What are the primary causes?

A1: Low yields in Sonogashira couplings involving this compound can often be attributed to several critical factors:

  • Inactive Catalyst: The Palladium(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. The appearance of "palladium black" is a visual indicator of catalyst decomposition.

  • Poor Reagent Quality: Impurities in solvents, amine bases, or the copper(I) co-catalyst can poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous and degassed.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all crucial and interdependent. The reactivity of the aryl halide partner also plays a significant role, with the general trend being I > Br > Cl.[1] Aryl bromides may require higher temperatures than aryl iodides to react efficiently.

  • Inadequate Degassing: The presence of oxygen can lead to the oxidative homocoupling of alkynes (Glaser coupling), a common side reaction that consumes the starting material.[2][3]

  • Side Reactions of this compound: As a bromoalkyne, this compound can potentially undergo side reactions beyond the desired cross-coupling.

Q2: I'm observing a significant amount of diarylacetylene, the homocoupled product of my aryl halide. How can I minimize this?

A2: While Glaser coupling of the terminal alkyne is more common, homocoupling of the aryl halide can also occur. To minimize this:

  • Optimize Catalyst and Ligand: Certain palladium catalysts and ligands are more prone to promoting homocoupling. Screening different catalyst systems may be necessary.

  • Control Reaction Temperature: Higher temperatures can sometimes lead to an increase in side reactions.

  • Stoichiometry Control: Using a slight excess of this compound can favor the cross-coupling pathway.

Q3: How can I reduce the formation of the 1,3-diyne byproduct from the homocoupling of this compound?

A3: The homocoupling of terminal alkynes, often referred to as Glaser coupling, is a frequent side reaction, particularly when a copper co-catalyst is used.[2][3] To mitigate this:

  • Copper-Free Conditions: The most effective way to prevent Glaser coupling is to utilize a copper-free Sonogashira protocol. These conditions may necessitate a more active palladium catalyst system and potentially higher reaction temperatures.

  • Reduce Copper Catalyst Loading: If using a copper co-catalyst, minimize its amount to the lowest effective concentration.

  • Slow Addition of this compound: Adding the this compound slowly to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, thus disfavoring the homocoupling pathway.

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove oxygen, which promotes homocoupling.

Q4: My palladium catalyst is turning black and precipitating out of the solution. What does this mean and how can I prevent it?

A4: The formation of a black precipitate, known as "palladium black," indicates the decomposition of the active Pd(0) catalyst into an inactive form. This leads to a loss of catalytic activity and low yields. To prevent this:

  • Use Stabilizing Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst and prevent its precipitation. The choice and loading of the ligand can be critical.

  • Maintain an Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.

  • Control Temperature: Excessive heat can accelerate catalyst decomposition.

  • Solvent Choice: The choice of solvent can influence catalyst stability.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion of Starting Materials Inactive catalystUse a fresh batch of palladium catalyst. Ensure proper handling to avoid exposure to air.
Poor quality reagentsUse high-purity, anhydrous solvents and bases. Degas all liquids thoroughly before use.
Suboptimal reaction temperatureFor aryl bromides, a higher temperature (e.g., 60-100 °C) may be required.[1] Monitor the reaction for potential decomposition at higher temperatures.
Inappropriate catalyst/ligand systemScreen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligands.
Significant Homocoupling of this compound (Glaser Coupling) Presence of oxygenRigorously degas all solvents and maintain a strict inert atmosphere.
High concentration of copper catalystReduce the amount of CuI or switch to a copper-free protocol.
Formation of Palladium Black Catalyst decompositionUse a stabilizing phosphine ligand. Ensure the reaction is under an inert atmosphere. Avoid excessive heating.
Slow or Incomplete Reaction Low reactivity of the aryl halideIncrease the reaction temperature. Consider using a more active catalyst system.
Poor solubility of reagentsChoose a solvent that effectively dissolves all reaction components.

Data Presentation: Influence of Reaction Parameters on Yield

Note: The following data is representative of Sonogashira couplings with bromoalkynes and may require optimization for your specific substrate.

Table 1: Effect of Palladium Catalyst on Yield

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄-Et₃NTHF6085
PdCl₂(PPh₃)₂PPh₃Et₃NDMF8092
Pd(OAc)₂PPh₃Cs₂CO₃Dioxane10088
Pd₂(dba)₃XPhosK₃PO₄Toluene10095

Table 2: Effect of Base and Solvent on Yield

BaseSolventCatalystTemperature (°C)Yield (%)
Et₃NTHFPdCl₂(PPh₃)₂/CuI6588
DiPEADMFPdCl₂(PPh₃)₂/CuI8090
Cs₂CO₃DioxanePd(OAc)₂/PPh₃10085
K₃PO₄ToluenePd₂(dba)₃/XPhos10093

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound with an Aryl Bromide

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃) (if not using a pre-formed phosphine complex)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)

  • Anhydrous, degassed amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and heating plate

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), copper(I) iodide (2-5 mol%), and any additional ligand (e.g., PPh₃, 4-10 mol%).

  • Addition of Reagents: To the flask, add the aryl bromide (1.0 equiv) and the anhydrous, degassed solvent. Stir the mixture for a few minutes to dissolve the solids.

  • Base and Alkyne Addition: Add the anhydrous, degassed amine base (2-3 equiv) to the reaction mixture, followed by the dropwise addition of this compound (1.1-1.2 equiv).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to 100 °C, depending on the reactivity of the aryl bromide). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to quench the reaction and remove the amine base. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired diarylacetylene.

Visualizations

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst Activity (Fresh? Blackening?) start->check_catalyst check_reagents Verify Reagent Quality (Dry/Pure Solvents & Base?) check_catalyst->check_reagents [Catalyst OK] fail Still Low Yield check_catalyst->fail [Inactive] check_conditions Review Reaction Conditions (Temp, Solvent, Base) check_reagents->check_conditions [Reagents OK] check_reagents->fail [Impure] optimize_temp Optimize Temperature (Increase for Aryl Bromides) check_conditions->optimize_temp [Suboptimal Temp] optimize_catalyst Screen Catalysts/Ligands check_conditions->optimize_catalyst [Suboptimal System] check_homocoupling Significant Homocoupling? copper_free Switch to Copper-Free Protocol check_homocoupling->copper_free [Yes] success Improved Yield check_homocoupling->success [No] optimize_temp->check_homocoupling optimize_catalyst->check_homocoupling reduce_cu Reduce CuI Loading copper_free->reduce_cu reduce_cu->success

Caption: A decision tree for troubleshooting low yields in the Sonogashira coupling of this compound.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(L)₂-X pd0->pd_complex Oxidative Addition pd_complex->pd0 product Ar-C≡C-R' pd_complex->product Reductive Elimination cu_acetylide R'C≡CCu cu_acetylide->pd_complex Transmetalation transmetalation Transmetalation reductive_elimination Reductive Elimination aryl_halide Ar-X aryl_halide->pd_complex bromoethynylbenzene R'C≡CH (this compound) bromoethynylbenzene->cu_acetylide base Base base->cu_acetylide cui CuI cui->cu_acetylide

References

Technical Support Center: Purification of Crude (bromoethynyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (bromoethynyl)benzene. The information is presented in a question-and-answer format to directly address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

The most frequently cited and effective method for the purification of crude this compound is flash column chromatography.[1] This technique utilizes a silica gel stationary phase and a non-polar eluent, such as n-hexane or pentanes, to separate the desired product from impurities.[1]

Q2: What are the expected yield and purity of this compound after flash column chromatography?

Reported yields for this compound purified by flash column chromatography typically range from 62% to 89%, depending on the specific reaction conditions and scale.[1] Commercially available this compound often has a purity of ≥95.0% as determined by HPLC.[2] One certificate of analysis showed a purity of 98.44% by GC.

Q3: What are the common impurities in crude this compound synthesized from phenylacetylene and N-bromosuccinimide (NBS)?

When synthesizing this compound from phenylacetylene and NBS, several side products and byproducts can form, leading to impurities in the crude product. These may include:

  • Succinimide: This is a major byproduct derived from the N-bromosuccinimide reagent.

  • Dibrominated compounds: Over-bromination of the starting material or product can lead to the formation of dibromo derivatives.

  • α-bromoketones: These can be formed as side products during the bromination reaction.[3]

  • Unreacted Phenylacetylene: Incomplete reaction will leave residual starting material.

Q4: Is this compound stable during purification?

This compound can be sensitive to certain conditions. While it is amenable to purification by silica gel chromatography, prolonged exposure to the acidic silica surface could potentially lead to degradation for some sensitive alkynes. It is advisable to carry out the chromatography relatively quickly. The thermal stability of this compound should also be considered, especially if purification by distillation is contemplated. Phenylacetylene derivatives can undergo decomposition at elevated temperatures.[4]

Q5: What are the storage recommendations for purified this compound?

Purified this compound is typically stored at low temperatures, with -20°C being a common recommendation to ensure its stability and prevent degradation over time.[2][5]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the purification of crude this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield after column chromatography Product degradation on silica gel: Some haloalkynes can be unstable on acidic silica gel.- Minimize the time the compound spends on the column by using flash chromatography with positive pressure. - Consider using deactivated silica gel (e.g., by adding a small percentage of a non-polar amine like triethylamine to the eluent). - Alternatively, use a less acidic stationary phase like alumina.
Co-elution of product with non-polar impurities: If impurities have similar polarity to the product, they may elute together.- Optimize the solvent system. A less polar eluent (e.g., pure hexanes or pentanes) should be used. - Ensure a long enough column to allow for good separation.
Product is too volatile: this compound is a liquid and may be lost during solvent removal.- Use a rotary evaporator with controlled temperature and pressure. - Avoid excessive heating of the fractions during solvent evaporation.
Product is not pure after a single column Overloaded column: Applying too much crude material to the column can lead to poor separation.- Use an appropriate amount of silica gel for the amount of crude product (a general rule of thumb is a 40:1 to 100:1 ratio of silica to crude material by weight). - Perform a second column chromatography on the impure fractions.
Inappropriate solvent system: The eluent may be too polar, causing impurities to travel with the product.- Use a very non-polar solvent system. Start with 100% n-hexane or pentane. - Monitor the separation closely using Thin Layer Chromatography (TLC).
Streaking of the compound on the TLC plate/column Acidic nature of the compound or impurities: Carboxylic acid impurities or interaction of the alkyne with silica can cause streaking.- Add a small amount of a suitable acid (e.g., acetic acid) to the eluent if acidic impurities are suspected. However, for this compound, a basic additive is more likely to be needed if the compound itself is unstable. - Use deactivated silica gel.
Crystallization attempts fail (oiling out) Supersaturation is too high, or the solution is cooling too quickly. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Add a seed crystal to induce crystallization. - Scratch the inside of the flask with a glass rod at the solvent line.
Inappropriate solvent system for recrystallization. - Use a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble) and add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid, then add a drop of the good solvent to clarify and allow to cool.[6][7] For a non-polar compound like this compound, a good starting point could be a mixture of a slightly more polar solvent (like diethyl ether or dichloromethane) and a non-polar solvent (like hexanes or pentanes).[8][9]

Quantitative Data Summary

Purification Method Stationary/Mobile Phase or Solvent Reported Yield (%) Reported Purity Reference
Flash Column ChromatographySilica gel / n-hexane69%-[1]
Flash Column ChromatographySilica gel / n-hexane89%-[1]
Flash Column ChromatographySilica gel / pentanes62%-[1]
Commercial Product--≥95.0% (HPLC)[2]
Commercial Product--98.44% (GC)

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is based on a common procedure for the purification of this compound.[1]

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane or pentanes (HPLC grade)

  • Glass chromatography column with a stopcock

  • Sand (optional)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

  • Rotary evaporator

2. Column Packing (Slurry Method):

  • Securely clamp the chromatography column in a vertical position in a fume hood.

  • Prepare a slurry of silica gel in n-hexane.

  • With the stopcock open, pour the slurry into the column. Allow the solvent to drain, collecting it for reuse.

  • Gently tap the column to ensure even packing and remove any air bubbles.

  • Once the silica has settled, add a thin layer of sand on top to prevent disturbance of the silica bed.

  • Drain the solvent until it is just level with the top of the sand.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of n-hexane.

  • Carefully apply the dissolved sample to the top of the silica gel using a pipette.

  • Open the stopcock and allow the sample to enter the silica bed.

4. Elution and Fraction Collection:

  • Carefully add n-hexane to the top of the column.

  • Apply gentle positive pressure (e.g., from a nitrogen line or an air pump) to the top of the column to achieve a steady flow rate.

  • Collect the eluent in fractions (e.g., 10-20 mL per fraction).

  • Monitor the elution of the product by TLC, visualizing the spots under a UV lamp.

  • Combine the fractions containing the pure product.

5. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator under reduced pressure and at a low temperature to obtain the purified this compound as a light-yellow oil.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Flash Column Chromatography cluster_analysis Analysis & Isolation crude_product Crude this compound dissolve Dissolve in minimal n-hexane crude_product->dissolve load_sample Load sample onto column dissolve->load_sample pack_column Pack silica gel column with n-hexane pack_column->load_sample elute Elute with n-hexane load_sample->elute collect_fractions Collect fractions elute->collect_fractions tlc Monitor fractions by TLC collect_fractions->tlc combine Combine pure fractions tlc->combine evaporate Remove solvent (Rotary Evaporator) combine->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Workflow for the purification of this compound.

troubleshooting_logic start Purification Issue low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product no_product No Product Eluted? start->no_product degradation Product Degradation low_yield->degradation Yes coelution Co-elution with Impurities low_yield->coelution Yes volatility Product Volatility low_yield->volatility Yes overload Column Overload impure_product->overload Yes solvent Wrong Solvent System impure_product->solvent Yes stuck_on_column Strong Adsorption no_product->stuck_on_column Yes decomposition Complete Decomposition no_product->decomposition Yes solution_degradation Use deactivated silica or alumina degradation->solution_degradation solution_coelution Optimize eluent polarity coelution->solution_coelution solution_volatility Careful solvent removal volatility->solution_volatility solution_overload Use more silica overload->solution_overload solution_solvent Use less polar eluent solvent->solution_solvent solution_stuck Flush with polar solvent stuck_on_column->solution_stuck solution_decomposition Consider alternative purification method decomposition->solution_decomposition

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Optimization of (bromoethynyl)benzene Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of coupling reactions involving (bromoethynyl)benzene. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental challenges. The primary focus is on the Sonogashira coupling, the most prevalent method for forming carbon-carbon bonds with terminal alkynes and aryl halides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Sonogashira coupling of this compound in a question-and-answer format.

Q1: My Sonogashira reaction with this compound is resulting in a low or no yield. What are the common causes and how can I fix this?

A1: Low or no yield is a frequent challenge that can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1][2]

  • Inactive Catalyst: The active Pd(0) catalyst is highly sensitive to air and can be easily oxidized and deactivated.[1][2] The appearance of a black precipitate, known as "palladium black," is a visual sign of catalyst decomposition.[3]

    • Troubleshooting:

      • Use fresh, high-quality palladium precursors like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[2][4]

      • Ensure strict anaerobic (oxygen-free) conditions are maintained throughout the entire experimental setup and duration.[1][5]

      • Thoroughly degas all solvents and liquid reagents (e.g., via freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through them).[1][6]

  • Poor Reagent Quality: Impurities in solvents, the amine base, or the copper(I) co-catalyst can poison the catalyst.[1] Oxidized phosphine ligands can also inhibit the reaction.

    • Troubleshooting:

      • Use anhydrous, degassed solvents.[7]

      • Use a freshly opened bottle of copper(I) iodide (CuI), as it can oxidize upon exposure to air and light.[2]

      • Ensure the amine base (e.g., triethylamine, diethylamine) is pure and freshly distilled.[8]

  • Suboptimal Reaction Conditions: The choice of temperature, solvent, and base is critical. This compound, being an aryl bromide, is less reactive than an aryl iodide and often requires more forcing conditions.[9][10]

    • Troubleshooting:

      • Temperature: While reactions with aryl iodides can often proceed at room temperature, aryl bromides typically require heating.[8][9] Consider increasing the temperature, potentially to 60-100°C.[10]

      • Ligand: For less reactive bromides, using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can accelerate the rate-limiting oxidative addition step.[7][11]

      • Solvent: Solvents like THF, DMF, or dioxane are commonly used.[9][10] Ensure your starting materials are fully soluble in the chosen solvent system.[1]

Q2: I am observing a significant amount of a homocoupled alkyne byproduct (Glaser coupling). How can I minimize this?

A2: Homocoupling of the terminal alkyne partner is a common side reaction, often promoted by the copper co-catalyst in the presence of oxygen.[1][12]

  • Troubleshooting Steps:

    • Strict Anaerobic Conditions: Oxygen is a key promoter of homocoupling.[3] Rigorous degassing and maintaining a positive pressure of an inert gas are crucial.

    • Reduce Copper Catalyst Loading: Use the minimum effective amount of the copper(I) salt (e.g., 1-5 mol%).[1]

    • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can maintain its concentration at a low level, favoring the desired cross-coupling pathway over self-coupling.[1]

    • Utilize Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol. These methods often require a different set of ligands and bases but are highly effective.[1][13][14]

Q3: A black precipitate has formed in my reaction flask. What is it, and what should I do?

A3: The black precipitate is almost certainly "palladium black," which results from the agglomeration and precipitation of the Pd(0) catalyst from the solution.[3] This indicates catalyst deactivation and will halt the reaction.

  • Troubleshooting Steps:

    • Ensure Anaerobic Conditions: As with other issues, oxygen is a primary culprit in catalyst decomposition.[3] Improve your degassing techniques.

    • Ligand Choice and Ratio: The phosphine ligand's role is to stabilize the palladium center.[3] Ensure you are using a suitable ligand and an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1).[6] Using bulky, electron-rich ligands can enhance stability.[11]

    • Solvent Effects: Certain solvents, such as THF, have been anecdotally reported to promote the formation of palladium black under some conditions.[3][15] Consider switching to an alternative like DMF or dioxane.

    • Temperature Control: While heating can be necessary, excessive temperatures can accelerate catalyst decomposition.[6][16] Increase the temperature gradually while monitoring the reaction.

Q4: My reaction is very sluggish, and I see incomplete conversion of my this compound even after an extended time. How can I increase the reaction rate?

A4: A sluggish reaction is typically due to the lower reactivity of the C-Br bond compared to a C-I bond, making the oxidative addition step rate-limiting.[3][9]

  • Troubleshooting Steps:

    • Increase Temperature: This is often the most effective solution for aryl bromides. Running the reaction at 80°C or higher may be necessary.[10][17]

    • Optimize Catalyst System:

      • Catalyst Loading: If you are using very low catalyst loading, a modest increase may be beneficial.

      • Ligand: Switch to a more activating ligand. Bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can significantly accelerate the oxidative addition of aryl bromides.[5][11]

    • Base Selection: The base plays a crucial role in both the deprotonation of the alkyne and the overall catalytic cycle. Ensure the base is strong enough and present in sufficient quantity (typically 1.5 - 3.0 equivalents).[6][8]

Data Presentation: Typical Reaction Conditions

The tables below summarize common starting conditions for the Sonogashira coupling of this compound. Optimization is often required for specific substrates.

Table 1: Standard Copper-Cocatalyzed Sonogashira Conditions

ComponentExample ReagentsTypical Loading (mol%)Solvent(s)Base (equiv.)Temperature (°C)
Pd Precursor PdCl₂(PPh₃)₂, Pd(PPh₃)₄1 - 5%THF, DMF, TolueneEt₃N, DIPEA25 - 80
Cu Co-catalyst CuI1 - 10%Dioxane, MeCNDiisopropylamine25 - 100
Ligand PPh₃ (often part of precursor)2 - 10%Amine (as solvent)K₂CO₃, Cs₂CO₃50 - 100

Table 2: Copper-Free Sonogashira Conditions

ComponentExample ReagentsTypical Loading (mol%)Solvent(s)Base (equiv.)Temperature (°C)
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃1 - 3%DMF, NMPCs₂CO₃60 - 120
Ligand P(t-Bu)₃, XPhos, SPhos2 - 6%Dioxane, TolueneK₃PO₄80 - 120
Base Additive N/AN/AWater (aqueous media)Tetrabutylammonium acetate25 - 80

Experimental Protocols

Protocol 1: General Procedure for Standard Sonogashira Coupling [8][18]

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF, 10 mL) and a freshly distilled amine base (e.g., triethylamine, 5 mL) via syringe.

  • Reagent Addition: Add the terminal alkyne (1.2 equivalents) followed by this compound (1.0 equivalent) to the stirring mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature to 60°C). Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl, then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling [18]

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂, 3 mol%) and a suitable ligand (e.g., PPh₃, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., DMF, 10 mL) followed by the base (e.g., Cs₂CO₃, 2.0 equivalents).

  • Reagent Addition: Add the terminal alkyne (1.2 equivalents) and then this compound (1.0 equivalent).

  • Reaction Monitoring: Heat the reaction mixture to the required temperature (e.g., 60–80°C) and monitor by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Visualizations

The following diagrams illustrate key workflows and concepts for troubleshooting and understanding the Sonogashira coupling.

G start_node Low or No Yield Observed check_reagents Reagents & Atmosphere OK? start_node->check_reagents Initial Check check_node check_node action_node action_node result_node result_node sub_action_node sub_action_node check_conditions Reaction Conditions Optimal? check_reagents->check_conditions Yes action_reagents Address Reagent/Setup Issues check_reagents->action_reagents No check_catalyst Catalyst System Effective? check_conditions->check_catalyst Yes action_conditions Optimize Conditions check_conditions->action_conditions No sub_action_reagents1 Use fresh catalyst/CuI Use pure, dry, degassed solvents/base Ensure inert atmosphere action_reagents->sub_action_reagents1 sub_action_reagents1->check_reagents result_success Reaction Optimized check_catalyst->result_success Yes action_catalyst Modify Catalyst System check_catalyst->action_catalyst No sub_action_conditions1 Increase temperature (for Aryl-Br) Screen different bases/solvents action_conditions->sub_action_conditions1 sub_action_conditions1->check_conditions sub_action_catalyst1 Increase catalyst loading Use bulky, e--rich ligand Consider Cu-free conditions action_catalyst->sub_action_catalyst1 sub_action_catalyst1->check_catalyst

Caption: Troubleshooting workflow for low-yield Sonogashira reactions.

Caption: Simplified catalytic cycles in Sonogashira coupling.

References

Preventing homocoupling byproducts in reactions with (bromoethynyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize or eliminate homocoupling byproducts in reactions involving (bromoethynyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary homocoupling byproduct observed in reactions with this compound?

A1: The most common homocoupling byproduct is 1,4-diphenylbuta-1,3-diyne, which results from the dimerization of the ethynylbenzene moiety. This side reaction is a form of Glaser or Hay coupling, where two terminal alkyne molecules couple in the presence of a copper catalyst and an oxidant (often atmospheric oxygen).[1][2]

Q2: What are the main causes of this homocoupling side reaction?

A2: Homocoupling is primarily caused by the presence of a copper(I) catalyst and an oxidizing agent.[1] The mechanism involves the formation of a copper(I) acetylide, which then undergoes oxidative coupling.[1] Key factors that promote this unwanted reaction include:

  • Presence of Oxygen: Atmospheric oxygen can facilitate the oxidative cycle, regenerating the active copper species required for coupling.[3][4]

  • Copper(I) Catalyst: Copper(I) salts are classic catalysts for the Glaser coupling of terminal alkynes.[1][5] In Sonogashira reactions, the copper co-catalyst is often the main culprit for this side reaction.[6][7]

  • Reaction Conditions: Factors like the choice of ligand, base, solvent, and temperature can influence the relative rates of the desired cross-coupling versus the undesired homocoupling.[1][8]

Q3: What are the general strategies to prevent homocoupling?

A3: The core strategies revolve around disfavoring the Glaser coupling mechanism. These include:

  • Rigorous Exclusion of Oxygen: Performing reactions under a strictly inert atmosphere (argon or nitrogen) with degassed solvents is crucial.[3][9]

  • Copper-Free Reaction Conditions: Utilizing copper-free Sonogashira protocols can completely eliminate this specific pathway for homocoupling.[6]

  • Use of Reducing Agents: Adding a mild reducing agent can keep the copper catalyst in its Cu(I) state, preventing the oxidation required for the Glaser mechanism.[8][10]

  • Protecting the Alkyne: Temporarily protecting the terminal alkyne with a group like trimethylsilyl (TMS) prevents it from participating in homocoupling. The TMS group can be removed in a subsequent step.[8][11]

Troubleshooting Guide for Homocoupling Byproducts

Problem: My reaction (e.g., Sonogashira coupling) with this compound produces a significant amount of 1,4-diphenylbuta-1,3-diyne.

Below is a step-by-step guide to troubleshoot and minimize this byproduct.

Step 1: Evaluate Your Reaction Atmosphere

Oxygen is a key promoter of Glaser-Hay homocoupling.[3][4]

  • Recommendation: Ensure your reaction is performed under a strict inert atmosphere. Use Schlenk line techniques or a glovebox. Degas all solvents and liquid reagents thoroughly by sparging with argon or nitrogen, or by using freeze-pump-thaw cycles.[12]

Step 2: Re-evaluate Your Catalyst System

The copper co-catalyst is often the source of homocoupling in Sonogashira reactions.[6]

  • Recommendation 1: Reduce Copper Loading. Use the minimum effective amount of the copper(I) salt (e.g., CuI). Sometimes as little as 1-2 mol% is sufficient.[6]

  • Recommendation 2: Switch to Copper-Free Conditions. Many efficient copper-free Sonogashira protocols have been developed. These typically rely on palladium catalysts with specific ligands (e.g., bulky phosphines) that are active enough to not require a copper co-catalyst.[6][7]

Step 3: Modify Reagent Addition and Temperature

The relative concentrations of reactants can influence the reaction pathway.

  • Recommendation 1: Slow Addition of Alkyne. If this compound is your alkyne component, adding it slowly to the reaction mixture can keep its instantaneous concentration low, thereby favoring the cross-coupling pathway over dimerization.[6][13]

  • Recommendation 2: Control Temperature. Cooling the reaction mixture, particularly during workup when the risk of air exposure is high, can effectively halt the Glaser coupling side reaction.[8][10]

Step 4: Introduce Additives

Certain additives can actively suppress the homocoupling pathway.

  • Recommendation: Add an excess of a mild reducing agent, such as (+)-sodium L-ascorbate or tin(II) 2-ethylhexanoate, to the reaction mixture. This helps prevent the oxidation of the Cu(I) catalyst that is necessary for the homocoupling mechanism.[8][10]

Data Presentation

The following table summarizes the qualitative effects of various strategies on minimizing homocoupling byproducts in a typical Sonogashira reaction.

StrategyParameterTypical ConditionExpected Impact on HomocouplingReference
Atmosphere Control AtmosphereReaction performed in airHigh level of homocoupling[3]
Reaction under N₂/Ar (no degassing)Moderate level of homocoupling[9]
Reaction under N₂/Ar (degassed)Minimal to no homocoupling[9]
Catalyst System Copper CatalystStandard Pd/Cu catalysisHomocoupling is a common byproduct
Reduced CuI loading (e.g., <2 mol%)Reduced homocoupling[6]
Copper-Free SonogashiraHomocoupling is eliminated/minimized[7]
Additives Reducing AgentNo additiveDependent on other factors-
Sodium Ascorbate (excess)Significantly suppressed homocoupling[10]
Process Control Reagent AdditionAll reagents mixed at onceHigher potential for homocoupling-
Slow addition of alkyneReduced homocoupling[13]
TemperatureRoom temp. or heatedDependent on other factors-
Cooled during workup (< -20 °C)Homocoupling prevented during workup[10]

Visual Guides

G start High Homocoupling Observed? q_copper Are you using a copper catalyst? start->q_copper Yes q_atmosphere Is your reaction rigorously degassed? q_copper->q_atmosphere No sol_copper_free Solution: Switch to a copper-free protocol. q_copper->sol_copper_free Yes sol_reduce_cu Solutions: 1. Reduce Cu(I) loading. 2. Add a reducing agent (e.g., Na-Ascorbate). 3. Use specific ligands (tetradentate). q_copper->sol_reduce_cu Yes sol_degas Solution: Degas solvents/reagents via N2/Ar sparging or freeze-pump-thaw. q_atmosphere->sol_degas No sol_slow_add Also Consider: - Slow addition of alkyne. - Cooling mixture during workup. q_atmosphere->sol_slow_add Yes sol_copper_free->sol_slow_add sol_reduce_cu->q_atmosphere sol_degas->sol_slow_add

Caption: Troubleshooting workflow for diagnosing and solving homocoupling issues.

G cluster_0 Desired Cross-Coupling (Sonogashira) cluster_1 Undesired Homocoupling (Glaser) A Ph-C≡C-Br D Desired Product Ph-C≡C-R A->D B R-X (Aryl Halide) B->D C Pd(0) Catalyst C->D Catalyzes E 2x Ph-C≡C-H (from Ph-C≡C-Br) G Homocoupling Byproduct Ph-C≡C-C≡C-Ph E->G F Cu(I) Catalyst + O2 F->G Catalyzes

Caption: Competing reaction pathways for this compound derivatives.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling

This protocol is designed to eliminate the primary catalyst for Glaser homocoupling.

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%).

  • Solvent and Base Addition: Seal the flask with a septum. Evacuate and backfill with argon or nitrogen three times. Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.) via syringe.[14]

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C, depending on the reactivity of the aryl halide) and monitor its progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling with a Reducing Agent to Suppress Homocoupling

This protocol uses a standard Pd/Cu system but adds an agent to inhibit the homocoupling side reaction.

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), PdCl₂(PPh₃)₂ (2-3 mol%), CuI (3-5 mol%), and (+)-sodium L-ascorbate (20 mol%).[8][10]

  • Solvent and Base Addition: Seal the flask, evacuate, and backfill with inert gas three times. Add degassed solvent (e.g., THF) and a degassed amine base (e.g., triethylamine).

  • Slow Alkyne Addition: Begin stirring the mixture. Prepare a solution of this compound (1.1 eq.) in a small amount of the degassed solvent and add it dropwise to the reaction flask over 30-60 minutes using a syringe pump.[6]

  • Reaction and Workup: Stir at room temperature until the starting material is consumed (monitor by TLC). Perform an aqueous workup as described in Protocol 1. The presence of the ascorbate should significantly reduce the amount of 1,4-diphenylbuta-1,3-diyne byproduct.

References

Technical Support Center: Catalyst Deactivation in (Bromoethynyl)benzene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (bromoethynyl)benzene cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with this compound is showing low to no yield. What are the primary suspects?

A1: When a Sonogashira coupling reaction with this compound fails or provides a low yield, the most critical factors to investigate are the activity of your catalyst, the quality of your reagents, and the reaction conditions. The primary suspects include an inactive palladium catalyst, impurities in your reagents or solvents, and inadequate exclusion of oxygen.[1] The formation of a black precipitate, known as "palladium black," is a clear visual indicator of catalyst decomposition and a common cause of reaction failure.[1]

Q2: I'm observing a black precipitate in my reaction. What is it, and how can I prevent it?

A2: The black precipitate is palladium black, which consists of agglomerated, inactive palladium nanoparticles.[1] This is a strong indication of catalyst deactivation. To prevent its formation, consider the following:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands which can stabilize the palladium center.

  • Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[1] Consider switching to a different solvent system.

  • Reagent Purity: Ensure all reagents and solvents are of high purity and are anhydrous, as impurities can poison the catalyst.[1]

  • Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to prevent oxygen-induced degradation of the catalyst.[1]

Q3: What is the typical catalyst loading for this compound cross-coupling, and how does it affect the reaction?

A3: The typical palladium catalyst loading for Sonogashira coupling of bromoalkynes ranges from 1-5 mol%.[1][2] However, this can be adjusted based on the reactivity of your coupling partner.

  • Higher Loading (up to 10 mol%): Can lead to a faster reaction and may be necessary for less reactive substrates. However, it increases costs and the potential for side reactions.[1]

  • Lower Loading (down to 0.01 mol%): More cost-effective and sustainable, but may result in a slow or incomplete reaction, especially if catalyst deactivation is an issue.[1]

Q4: I'm seeing a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can I minimize this?

A4: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst. To minimize it:

  • Reduce Copper Catalyst Loading: Use the minimum effective amount of the copper(I) salt.

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can favor the cross-coupling pathway.

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. These reactions may require specific ligands or different reaction conditions to proceed effectively.[1]

Q5: Can a deactivated palladium catalyst be reactivated?

A5: In some cases, the activity of a deactivated palladium catalyst can be restored. For instance, inactive Pd(0) species have been reportedly reactivated by treatment with an oxidizing agent like benzoquinone (BQ), which can reoxidize the inactive Pd(0) to the active Pd(II) state.[3][4] For palladium-on-carbon catalysts, washing with polar organic solvents or treatment with alkaline solutions has been shown to restore activity.[5][6][7]

Troubleshooting Guides

Issue 1: Low or No Product Yield

This guide will walk you through a systematic approach to troubleshoot a failed or low-yielding this compound cross-coupling reaction.

Troubleshooting_Low_Yield Start Low/No Product Yield Check_Catalyst 1. Check Catalyst Activity Start->Check_Catalyst Check_Reagents 2. Verify Reagent Quality Start->Check_Reagents Check_Conditions 3. Review Reaction Conditions Start->Check_Conditions Check_Atmosphere 4. Ensure Inert Atmosphere Start->Check_Atmosphere Solution_Catalyst Use fresh catalyst. Handle under inert atmosphere. Check_Catalyst->Solution_Catalyst Solution_Reagents Purify starting materials. Use fresh, anhydrous solvents and base. Check_Reagents->Solution_Reagents Solution_Conditions Optimize temperature, solvent, and base. Consider different ligands. Check_Conditions->Solution_Conditions Solution_Atmosphere Thoroughly degas solvents. Maintain positive inert gas pressure. Check_Atmosphere->Solution_Atmosphere End Reaction Optimized Solution_Catalyst->End Solution_Reagents->End Solution_Conditions->End Solution_Atmosphere->End

Troubleshooting workflow for low or no product yield.
Issue 2: Catalyst Deactivation (Palladium Black Formation)

This guide focuses on addressing the common issue of palladium black precipitation.

Catalyst_Deactivation Start Palladium Black Observed Cause_Impurity Cause: Impurities Start->Cause_Impurity Cause_Solvent Cause: Inappropriate Solvent Start->Cause_Solvent Cause_Ligand Cause: Ligand Degradation/Absence Start->Cause_Ligand Cause_Oxygen Cause: Oxygen Presence Start->Cause_Oxygen Solution_Impurity Use high-purity reagents and anhydrous solvents. Cause_Impurity->Solution_Impurity Solution_Solvent Screen alternative solvents (e.g., DMF, toluene, or amines). Cause_Solvent->Solution_Solvent Solution_Ligand Use bulky, electron-rich phosphine ligands. Increase ligand-to-metal ratio. Cause_Ligand->Solution_Ligand Solution_Oxygen Ensure rigorous degassing and maintain a positive inert gas pressure. Cause_Oxygen->Solution_Oxygen End Catalyst Stability Improved Solution_Impurity->End Solution_Solvent->End Solution_Ligand->End Solution_Oxygen->End

Troubleshooting guide for palladium black formation.

Data Presentation

Table 1: Influence of Reaction Parameters on Catalyst Performance
ParameterConditionObservationPotential Impact on Catalyst Deactivation
Catalyst Loading 1-5 mol% (typical)Effective for most reactions.Lower loadings may be more susceptible to deactivation.[1]
>5 mol%Faster reaction, but increased cost and side reactions.Higher concentrations can sometimes lead to aggregation.
Solvent Amine (e.g., Et₃N)Often used as both base and solvent.Can participate in the reduction of Pd(II) to active Pd(0).
THFCommonly used, but may promote Pd black formation.[1]Potential for increased catalyst aggregation.
DMF, TolueneGood alternatives.Solvent choice can impact catalyst stability and solubility.
Base Amine (e.g., Et₃N, Piperidine)Standard for Sonogashira.Can act as a reductant for the Pd(II) precatalyst.
Inorganic (e.g., K₂CO₃, Cs₂CO₃)Can be effective, especially in copper-free systems.May have different effects on catalyst stability.
Ligand PPh₃Commonly used.Can be prone to oxidation, leading to catalyst deactivation.
Bulky, electron-rich phosphinesCan improve catalyst stability and activity.Steric bulk can prevent aggregation of palladium centers.
Copper Co-catalyst Present (1-5 mol%)Accelerates the reaction.Can promote alkyne homocoupling.
AbsentPrevents Glaser coupling.May require more active palladium catalyst systems.[1]
Table 2: Comparison of Palladium Catalysts in Sonogashira Coupling
CatalystLigand TypeTypical Loading (mol%)AdvantagesDisadvantages
Pd(PPh₃)₄Phosphine1-5Commercially available, widely used.Can be sensitive to air and prone to deactivation.
PdCl₂(PPh₃)₂Phosphine1-5More stable than Pd(PPh₃)₄.Requires in situ reduction to Pd(0).
Pd(OAc)₂ + LigandPhosphine or NHC0.1-5Versatile, allows for ligand screening.Requires careful optimization of ligand and conditions.
Pd/CHeterogeneous1-10Easily separable and recyclable.Can have lower activity and potential for metal leaching.
PalladacyclesNHC or Phosphine0.01-2Often highly active and stable.May be more expensive and less readily available.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of this compound

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine), anhydrous

  • Anhydrous solvent (e.g., THF or toluene)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent and the amine base via syringe.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add the terminal alkyne via syringe.

  • Add this compound to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reactivation of Deactivated Palladium-on-Carbon (Pd/C) Catalyst

This protocol describes a general method for reactivating a spent Pd/C catalyst that has been deactivated by organic residues.

Materials:

  • Deactivated Pd/C catalyst

  • Polar organic solvent (e.g., acetone or methanol)

  • Alkali solution (e.g., 1 M NaOH)

  • Deionized water

  • Filtration apparatus

Procedure:

  • Separate the deactivated Pd/C catalyst from the reaction mixture by filtration.

  • Wash the catalyst with a polar organic solvent to remove adsorbed organic compounds. Repeat this wash 2-3 times.[6]

  • Suspend the washed catalyst in an aqueous alkali solution and stir for 1-2 hours at room temperature.[5]

  • Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.

  • Dry the reactivated catalyst in a vacuum oven at a temperature below 100 °C before reuse.

Mandatory Visualizations

Catalyst Deactivation Pathway

Deactivation_Pathway Active_Catalyst Active Pd(0)L_n Species Ligand_Loss Ligand Dissociation/Degradation Active_Catalyst->Ligand_Loss Oxidation Oxidation (O2) Active_Catalyst->Oxidation Aggregation Aggregation Ligand_Loss->Aggregation Inactive_Pd_Black Inactive Palladium Black Aggregation->Inactive_Pd_Black Inactive_Pd_II Inactive Pd(II) Species Oxidation->Inactive_Pd_II

Primary pathways for palladium catalyst deactivation.
General Sonogashira Catalytic Cycle

Sonogashira_Cycle Pd0 Pd(0)L_n Ox_Add Oxidative Addition (R-X) Pd0->Ox_Add PdII_Complex R-Pd(II)L_n-X Ox_Add->PdII_Complex + R-X Transmetalation Transmetalation (Cu-C≡CR') PdII_Complex->Transmetalation PdII_Alkyne R-Pd(II)L_n-C≡CR' Transmetalation->PdII_Alkyne + Cu-C≡CR' Red_Elim Reductive Elimination PdII_Alkyne->Red_Elim Red_Elim->Pd0 Regenerated Catalyst Product R-C≡CR' Red_Elim->Product

Simplified catalytic cycle for the Sonogashira reaction.

References

Improving the stability of (bromoethynyl)benzene in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on improving the stability of (bromoethynyl)benzene in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: this compound is a terminal haloalkyne, a class of compounds known for potential instability. The primary concerns are:

  • Decomposition: The molecule can degrade over time, accelerated by factors such as heat, light, and the presence of impurities.

  • Polymerization: Phenylacetylene and its derivatives can be susceptible to polymerization, especially under certain conditions like exposure to heat, light, or catalytic impurities.

  • Oxidation: Unsaturated compounds can be prone to oxidation when exposed to air.[1]

Q2: What are the recommended storage and handling conditions for this compound and its solutions?

A2: To maximize stability, adhere to the following storage and handling procedures:

  • Temperature: Store the neat compound and its solutions at low temperatures, preferably at -20°C for long-term storage.

  • Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light Protection: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Solvent Purity: Use high-purity, dry, and deoxygenated solvents for preparing solutions.

Q3: What are potential signs of degradation of a this compound solution?

A3: Visual inspection and analytical checks can indicate degradation:

  • Color Change: A change in the color of the solution (e.g., turning yellow or brown) can be a sign of decomposition or polymerization.

  • Precipitate Formation: The appearance of a solid precipitate may indicate the formation of insoluble degradation products or polymers.

  • Changes in Analytical Profile: When analyzed by techniques like HPLC or GC, the appearance of new peaks or a decrease in the peak area of this compound suggests degradation.

Q4: Are there any known stabilizers for this compound in solution?

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution
Possible Cause Troubleshooting Step
Solvent Impurities Ensure the use of high-purity, anhydrous, and deoxygenated solvents. Consider passing the solvent through a column of activated alumina or degassing with an inert gas prior to use.
Exposure to Air (Oxygen) Prepare and handle solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Exposure to Light Protect the solution from light at all times by using amber vials or wrapping the container with aluminum foil.
Elevated Temperature Prepare and store solutions at low temperatures. If the experiment requires room temperature or elevated temperatures, minimize the time the solution is kept under these conditions.
Incompatible Materials Ensure the solution is not in contact with materials that could catalyze degradation, such as certain metals or basic residues on glassware. Use clean, dry, and inert labware.
Issue 2: Inconsistent Results in Reactions Using this compound Solutions
Possible Cause Troubleshooting Step
Degradation of Stock Solution Prepare fresh solutions of this compound for each experiment or set of experiments. If a stock solution must be used, re-analyze it to confirm its concentration before use.
Incomplete Dissolution Ensure this compound is fully dissolved in the solvent before use. Gentle warming or sonication under an inert atmosphere may be necessary, but care should be taken to avoid thermal degradation.
Precipitation Upon Storage If a precipitate forms upon storage at low temperatures, allow the solution to slowly warm to room temperature and ensure complete re-dissolution before use. Confirm the concentration analytically.

Experimental Protocols

Protocol for a Preliminary Stability Study of this compound in Solution

This protocol outlines a general procedure for assessing the stability of this compound in a chosen solvent over time.

1. Materials and Reagents:

  • This compound (high purity)

  • High-purity solvent (e.g., acetonitrile, tetrahydrofuran)

  • Optional: Stabilizer (e.g., BHT)

  • Amber HPLC or GC vials with inert caps

  • Inert gas (argon or nitrogen)

2. Solution Preparation:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL) under an inert atmosphere.

  • If testing a stabilizer, prepare a parallel solution containing the stabilizer at a specific concentration (e.g., 0.01% w/v BHT).

  • Dispense aliquots of the solution(s) into amber vials, flush with inert gas, and seal tightly.

3. Storage Conditions:

  • Store sets of vials at different temperatures (e.g., -20°C, 4°C, and room temperature).

  • Protect all samples from light.

4. Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), retrieve one vial from each storage condition.

  • Allow the vial to equilibrate to room temperature.

  • Analyze the sample by a suitable analytical method (e.g., HPLC or GC) to determine the concentration of this compound remaining.

5. Data Presentation:

  • Record the percentage of this compound remaining at each time point and condition relative to the initial concentration.

  • Summarize the data in a table for easy comparison.

Example Data Table for Stability Study:

Time (hours)Storage Temp.% this compound Remaining (No Stabilizer)% this compound Remaining (with 0.01% BHT)
0N/A100%100%
24-20°C99.5%99.8%
244°C95.2%98.5%
24Room Temp.85.1%92.3%
72-20°C99.1%99.6%
724°C90.5%96.8%
72Room Temp.70.3%85.4%
Protocol for Developing a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the decrease in the active compound and observing the formation of degradation products.

1. Forced Degradation Studies:

  • Purpose: To generate potential degradation products to ensure the analytical method can separate them from the parent compound.

  • Procedure:

    • Acid Hydrolysis: Incubate a solution of this compound in a mild acidic solution (e.g., 0.1 M HCl in acetonitrile/water).

    • Base Hydrolysis: Incubate a solution in a mild basic solution (e.g., 0.1 M NaOH in acetonitrile/water).

    • Oxidation: Treat a solution with a mild oxidizing agent (e.g., 3% hydrogen peroxide).

    • Thermal Stress: Heat a solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose a solution to UV light.

  • Analyze the stressed samples by HPLC to observe for new peaks.

2. HPLC Method Development:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically used for phenyl-containing compounds.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by a UV scan).

  • Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve good separation between the this compound peak and any degradation product peaks.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Solvent) storage_neg20 Store at -20°C prep_stock->storage_neg20 Aliquot storage_4 Store at 4°C prep_stock->storage_4 Aliquot storage_rt Store at Room Temp prep_stock->storage_rt Aliquot prep_stabilizer Prepare Solution with Stabilizer (e.g., 0.01% BHT) prep_stabilizer->storage_neg20 Aliquot prep_stabilizer->storage_4 Aliquot prep_stabilizer->storage_rt Aliquot analysis_points Analyze at Time Points (0, 24, 48, 72h, 1 week) storage_neg20->analysis_points storage_4->analysis_points storage_rt->analysis_points hplc_gc HPLC or GC Analysis analysis_points->hplc_gc data_eval Determine % Remaining and Compare Conditions hplc_gc->data_eval

Caption: Workflow for a preliminary stability study of this compound.

Stability_Indicating_Method_Development cluster_stress Forced Degradation start Start: this compound Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo method_dev HPLC Method Development (Column, Mobile Phase, Detection) acid->method_dev base->method_dev oxidation->method_dev thermal->method_dev photo->method_dev optimization Method Optimization (Achieve Separation of Degradants) method_dev->optimization validation Method Validation (Specificity, Linearity, Precision) optimization->validation final_method Final Stability-Indicating Method validation->final_method

Caption: Logical flow for developing a stability-indicating HPLC method.

References

Technical Support Center: Scalable Synthesis and Purification of (Bromoethynyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis and purification of (bromoethynyl)benzene. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during laboratory and scale-up operations.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound in a question-and-answer format.

Synthesis Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

Low yields can stem from several factors. Key areas to investigate include:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material has been consumed.

  • Purity of Starting Materials: Impurities in the starting materials, particularly in the phenylacetylene, can interfere with the reaction. Ensure high purity of all reagents.[1]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. Ensure the reaction is conducted under the recommended conditions. For instance, in the bromination of phenylacetylene, the reaction should be stirred overnight.[2]

  • Degradation of Product: this compound can be unstable under certain conditions. Avoid prolonged exposure to light and heat during the reaction and work-up.

Q2: I am observing the formation of multiple byproducts in my reaction mixture. What are they and how can I minimize them?

The most common byproduct is the result of homocoupling of the starting alkyne, especially in Sonogashira-type reactions.[3]

  • Homocoupling (Glaser Coupling): This is a significant issue in copper-catalyzed reactions, leading to the formation of 1,4-diphenylbuta-1,3-diyne. To minimize this, ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Using a copper-free Sonogashira protocol can also prevent this side reaction.[3][4]

  • Other Impurities: Depending on the synthetic route, impurities from side reactions with the solvent or reagents may occur. Using high-purity, degassed solvents is crucial.

Purification Troubleshooting

Q3: I'm having difficulty separating this compound from impurities using column chromatography. What can I do?

Separating non-polar compounds like this compound from structurally similar impurities can be challenging.

  • Optimize the Solvent System: The choice of eluent is critical. For non-polar compounds, a non-polar solvent system like hexane or petroleum ether is a good starting point.[2][5] If separation is poor, try a very gradual increase in polarity, for example, by adding 1-2% ethyl acetate or dichloromethane to the hexane.

  • Use a Long Column: Increasing the length of the silica gel column enhances the separation of compounds with close retention factors (Rf).[6]

  • Dry Loading: If the crude product has low solubility in the eluent, consider dry loading. This involves pre-adsorbing the material onto a small amount of silica gel before loading it onto the column, which can result in sharper bands and better separation.[5][6]

Q4: My product appears to be decomposing on the silica gel column. What is the cause and how can I prevent it?

Alkynes can sometimes be sensitive to the acidic nature of standard silica gel.

  • Use Neutralized Silica Gel: Consider using silica gel that has been neutralized with a base, such as triethylamine, before packing the column.

  • Alternative Purification Methods: If decomposition on silica is a persistent issue, consider other purification techniques such as vacuum distillation or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable synthesis method for this compound?

A common and direct method for the synthesis of this compound is the bromination of phenylacetylene. A well-established procedure involves the use of N-bromosuccinimide (NBS) as the bromine source and a catalytic amount of silver nitrate in acetone.[2] This method is often preferred for its relatively mild conditions and straightforward procedure.

Q2: What are the main safety precautions to consider when working with this compound and its synthesis?

  • This compound: This compound is harmful if inhaled and can cause serious eye damage.[7] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9][10]

  • Reagents: Many reagents used in the synthesis are hazardous. For example, N-bromosuccinimide is an irritant, and organic solvents are flammable. Always consult the Safety Data Sheet (SDS) for each reagent before use.[9][10][11]

  • Inert Atmosphere: When using reactions that are sensitive to air and moisture, such as Sonogashira couplings, it is crucial to maintain an inert atmosphere using nitrogen or argon.[4]

Q3: What are the recommended storage conditions for this compound?

This compound should be stored in a cool, dry place, away from light. A storage temperature of -20°C is often recommended.[12] It should be kept in a tightly sealed container under an inert atmosphere to prevent degradation.

Experimental Protocols

Synthesis of this compound via Bromination of Phenylacetylene[2]

This protocol is adapted from a literature procedure for the synthesis of this compound.

Materials and Equipment:

  • Phenylacetylene

  • N-Bromosuccinimide (NBS)

  • Silver nitrate (AgNO₃)

  • Acetone

  • Pentane

  • Silica gel

  • 100 mL Schlenk flask

  • Magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • In a 100 mL Schlenk flask, dissolve phenylacetylene (10.0 mmol, 1.02 g) in acetone.

  • Add N-bromosuccinimide (12.0 mmol, 2.14 g) and silver nitrate (1.0 mmol, 0.17 g) to the solution.

  • Protect the reaction mixture from light by wrapping the flask in aluminum foil and stir it overnight at room temperature.

  • After the reaction is complete (monitored by TLC), pass the mixture through a plug of silica gel using pentane as the eluent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a light-yellow oil.

ParameterValue
Typical Scale 10.0 mmol
Yield ~62%
Purity >95% after chromatography
Reaction Time Overnight
Temperature Room Temperature
Purification of this compound by Column Chromatography

This is a general protocol that can be optimized for specific purity requirements.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane or petroleum ether

  • Ethyl acetate (optional, for adjusting polarity)

  • Glass chromatography column

  • Fraction collector or test tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Gently tap the column to ensure even packing and remove any air bubbles. Add a thin layer of sand on top of the silica bed.[5]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of n-hexane. Carefully load the solution onto the top of the silica gel column.

  • Elution: Begin eluting the column with n-hexane. Maintain a constant flow rate. If the product elutes too slowly, the polarity of the eluent can be gradually increased by adding small percentages of ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Process Flow and Logic Diagrams

Synthesis_Workflow Synthesis Workflow for this compound reagents Reagents: Phenylacetylene N-Bromosuccinimide Silver Nitrate Acetone reaction Reaction: Stir overnight at RT Protect from light reagents->reaction workup Work-up: Filter through silica plug Elute with pentane reaction->workup evaporation Evaporation: Remove solvent under reduced pressure workup->evaporation product Crude this compound evaporation->product

Caption: A simplified workflow for the synthesis of crude this compound.

Purification_Workflow Purification Workflow for this compound crude_product Crude Product sample_loading Sample Loading: - Dissolve in minimal n-hexane crude_product->sample_loading column_prep Column Preparation: - Slurry pack silica gel - Use n-hexane column_prep->sample_loading elution Elution: - n-Hexane - Collect fractions sample_loading->elution tlc_analysis TLC Analysis: - Monitor fractions - Pool pure fractions elution->tlc_analysis solvent_removal Solvent Removal: - Rotary evaporation tlc_analysis->solvent_removal pure_product Pure this compound solvent_removal->pure_product

Caption: A step-by-step workflow for the purification of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield low_yield Low Yield check_tlc Check TLC for starting material low_yield->check_tlc incomplete_rxn Incomplete Reaction: - Increase reaction time - Check temperature check_tlc->incomplete_rxn Present check_reagents Check Reagent Purity check_tlc->check_reagents Absent impure_reagents Impure Reagents: - Purify starting materials check_reagents->impure_reagents Low Purity check_byproducts Analyze Byproducts check_reagents->check_byproducts High Purity side_reactions Side Reactions: - Degas solvents - Ensure inert atmosphere check_byproducts->side_reactions Present

Caption: A decision tree for troubleshooting low reaction yields.

References

Effect of solvent and base on (bromoethynyl)benzene reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reactivity of (Bromoethynyl)benzene

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with this compound. The focus is on understanding and optimizing reaction conditions by carefully selecting solvents and bases.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound, particularly in cross-coupling reactions.

Issue: Low or No Product Yield in Sonogashira Coupling

  • Q1: My Sonogashira coupling with this compound is resulting in a low yield. What are the first things I should check?

    • A1: When troubleshooting a low-yielding Sonogashira reaction, several factors should be considered. First, ensure your catalyst system is appropriate; for some aryl halides, bulky and electron-rich phosphine ligands can improve reaction rates.[1] Second, verify that all reagents and solvents are high-purity, anhydrous, and thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.[1] Finally, consider the reaction temperature. While many reactions proceed at room temperature, some substrates may require elevated temperatures (e.g., 60-100 °C) to facilitate the oxidative addition step.[1][2]

  • Q2: I am not seeing any product formation. Could the solvent be the issue?

    • A2: Yes, the solvent plays a critical role. The solvent must dissolve a variety of components, including the this compound, the coupling partner, the palladium complex, and the base.[3] Polar aprotic solvents like THF, DMF, acetonitrile, and DMSO often provide good results for Sonogashira couplings.[4] If you suspect solubility is an issue, especially with a non-polar coupling partner, you might try a less polar solvent like toluene or a solvent mixture such as 1:1 dioxane/triethylamine.[2][3] In some cases, a nonpolar solvent like 1,4-dioxane can give good yields where a polar one fails.[4]

Issue: Formation of Side Products

  • Q3: My primary side product is the homocoupling of my terminal alkyne partner (Glaser-Hay coupling). How can I prevent this?

    • A3: Homocoupling is a common side reaction, often promoted by the copper(I) co-catalyst in the presence of oxygen.[1] To mitigate this, ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) with thoroughly degassed solvents.[1] If homocoupling persists, switching to a copper-free Sonogashira protocol is a highly effective strategy.[1][5]

  • Q4: I am observing hydrodehalogenation (loss of the bromine atom) from my this compound. What causes this and how can I stop it?

    • A4: Hydrodehalogenation can be caused by impurities in the amine base or by high reaction temperatures.[1] Using a freshly distilled or high-purity amine base can help.[1] If possible, try running the reaction at a lower temperature for a longer duration to see if the side reaction is suppressed.[1]

Frequently Asked Questions (FAQs)

  • Q5: What is the general role of the base in a Sonogashira coupling?

    • A5: The base is crucial for deprotonating the terminal alkyne, which makes it a more effective nucleophile for the coupling reaction.[6] In copper-catalyzed reactions, the base facilitates the formation of the copper acetylide intermediate.[6] Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are commonly used and can sometimes serve as the solvent as well.[7]

  • Q6: How do I choose the right base for my reaction?

    • A6: The choice of base can significantly impact the reaction. Organic amine bases (e.g., TEA, DIPA, piperidine) are standard for copper-catalyzed Sonogashira reactions.[7][8] For copper-free systems or for substrates sensitive to amines, inorganic bases like cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or sodium acetate (NaOAc) are often used, typically in a polar aprotic solvent like DMSO, THF, or dioxane.[4][5] A screening of various bases may be necessary to find the optimal conditions for a specific substrate combination.[4]

  • Q7: What is the difference between a Sonogashira and a Castro-Stephens coupling?

    • A7: The Castro-Stephens coupling is a cross-coupling reaction between a pre-formed copper(I) acetylide and an aryl halide, typically run in pyridine.[9][10] The Sonogashira reaction is a catalytic version that generates the active copper acetylide in situ and uses a palladium co-catalyst, allowing for milder reaction conditions.[9][11]

  • Q8: Can I use this compound in a Castro-Stephens coupling?

    • A8: The Castro-Stephens coupling typically involves the reaction of an aryl halide with a copper acetylide. While this compound is an alkynyl halide, its primary use is in reactions where the C-Br bond is cleaved, such as in Sonogashira-type couplings where it acts as the electrophile. For a Castro-Stephens reaction, you would typically react an aryl halide (like iodobenzene) with a copper acetylide.[9] However, modifications of the Castro-Stephens coupling use terminal alkynes directly with aryl halides in the presence of cuprous iodide and a base like triethylamine.[12]

Data Presentation: Solvent and Base Effects

The following table summarizes the effect of different solvent and base combinations on the yield of a model copper-free Sonogashira coupling between an aryl bromide and a terminal alkyne, based on data for analogous compounds.[4]

EntrySolventBaseYield (%)
1Dichloromethane (DCM)DABCO<50
2Tetrahydrofuran (THF)DABCO62
31,4-DioxaneDABCO74
4Acetonitrile (ACN)DABCO91
5Dimethylformamide (DMF)DABCO98
6Dimethyl sulfoxide (DMSO)DABCO100
7DMSONaOAc86
8DMSOK₂CO₃94
9DMSOCs₂CO₃90
10DMSOTBAF0

Reaction Conditions: Aryl bromide (0.5 mmol), terminal alkyne (0.8 mmol), catalyst, base (1.0 mmol), solvent (2.5 mL), room temperature, 18 h under argon atmosphere. Yields are illustrative and may vary.[4]

Experimental Protocols

Protocol 1: Standard Copper-Co-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for the coupling of this compound with various terminal alkynes.

  • Materials:

    • This compound

    • Terminal alkyne (e.g., Phenylacetylene)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N), anhydrous and degassed

    • Toluene, anhydrous and degassed

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-3 mol%).

    • Add anhydrous, degassed toluene (5-10 mL per mmol of aryl halide) followed by anhydrous, degassed triethylamine (2.0-3.0 equiv).

    • Add the terminal alkyne (1.1-1.5 equiv) to the mixture.

    • Stir the reaction at room temperature or heat to 60-80 °C, monitoring progress by TLC or LC-MS.[5]

    • Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of celite to remove catalyst residues.

    • Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[5]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when copper contamination is a concern or to minimize alkyne homocoupling.[5]

  • Materials:

    • This compound

    • Terminal alkyne

    • A suitable palladium precatalyst with a bulky phosphine ligand (e.g., Pd(dtbpf)Cl₂)

    • Cesium carbonate (Cs₂CO₃) or another suitable inorganic base

    • 1,4-Dioxane or THF, anhydrous

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the terminal alkyne (1.5 equiv), the palladium catalyst (2 mol%), and Cs₂CO₃ (2.5 equiv) to a dry reaction vessel.[5]

    • Add anhydrous 1,4-dioxane (10 mL per mmol of aryl halide).

    • Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours with stirring.[5]

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature.

    • Dilute with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent in vacuo.

    • Purify the residue by flash column chromatography.[5]

Visualization

G start Start: Plan Sonogashira Coupling with this compound q1 Is the alkyne prone to homocoupling? start->q1 copper_free Choose Copper-Free Protocol q1->copper_free  Yes copper_cat Choose Standard Cu-Catalyzed Protocol q1->copper_cat No / Unsure   base_choice_cf Select Base for Cu-Free System copper_free->base_choice_cf base_choice_cu Select Base for Cu-Catalyzed System copper_cat->base_choice_cu inorganic_base Use Inorganic Base: Cs₂CO₃, K₂CO₃, NaOAc base_choice_cf->inorganic_base solvent_choice Select Solvent inorganic_base->solvent_choice amine_base Use Amine Base: Triethylamine (TEA), DIPEA base_choice_cu->amine_base amine_base->solvent_choice polar_aprotic Use Polar Aprotic Solvent: DMF, DMSO, ACN, THF solvent_choice->polar_aprotic Default nonpolar_solvent Consider Nonpolar Solvent: Toluene, Dioxane solvent_choice->nonpolar_solvent Solubility Issues troubleshoot Reaction Issue? (Low Yield / No Reaction) polar_aprotic->troubleshoot nonpolar_solvent->troubleshoot optimize Optimize: - Increase Temperature - Screen Other Solvents/Bases - Check Reagent Purity troubleshoot->optimize Yes end Successful Coupling troubleshoot->end No optimize->troubleshoot

Caption: Workflow for selecting solvent and base in Sonogashira couplings.

References

Technical Support Center: Palladium Catalyst Removal from (Bromoethynyl)benzene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the removal of residual palladium catalysts from (bromoethynyl)benzene reaction products, which are often synthesized via Sonogashira coupling.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove the palladium catalyst after a reaction involving this compound?

A1: Residual palladium in the final active pharmaceutical ingredient (API) is strictly regulated by agencies like the FDA and EMA.[1][2][3] Palladium is a heavy metal that can have toxic effects. Furthermore, it can interfere with subsequent synthetic steps or biological assays, leading to unreliable results and potentially impacting downstream chemistry.[4][5]

Q2: What are the most common methods for removing palladium catalysts from reaction mixtures?

A2: The most prevalent methods for palladium removal include:

  • Filtration: Passing the reaction mixture through a pad of celite or silica gel is effective for removing insoluble, heterogeneous palladium catalysts like palladium on carbon (Pd/C).[5][6][7][8]

  • Adsorption: Using adsorbents like activated carbon can trap palladium residues, which are then removed by filtration.[1][7] However, be mindful of potential product loss due to non-specific adsorption.[7][9]

  • Chromatography: Silica gel column chromatography is a standard purification technique that can separate the desired product from the palladium catalyst and other impurities.[6][7][8]

  • Scavenging: Employing solid-supported metal scavengers with high affinity for palladium, such as those with thiol or thiourea functional groups, can selectively bind to and remove the metal.[1][5][7]

Q3: I've performed a Sonogashira coupling to synthesize a derivative of this compound. What is a simple first step to reduce palladium levels?

A3: A simple and effective initial step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®.[7][8] This can remove a significant portion of insoluble palladium species and other inorganic salts before you proceed with more rigorous purification methods.[6][7]

Q4: My product remains colored (e.g., yellow or black) even after silica gel chromatography. What is the likely cause and solution?

A4: This often indicates the presence of soluble palladium species that are co-eluting with your product. While chromatography can remove a large portion of the catalyst, it may not be sufficient to meet strict regulatory limits (typically <10 ppm for APIs).[5] The recommended solution is to use a dedicated palladium scavenger after chromatography to capture these residual soluble species.[5][10][11]

Q5: How do I choose the right palladium scavenger for my this compound product?

A5: The choice of scavenger depends on the oxidation state of the palladium and the reaction conditions.[9] For Sonogashira reactions, where both Pd(0) and Pd(II) species can be present, thiol-based scavengers (e.g., SiliaMetS Thiol) or thiourea-based scavengers are often very effective.[5][12] It is advisable to screen a small panel of scavengers to find the most efficient one for your specific product and solvent system.[9]

Q6: I am experiencing significant product loss when using activated carbon. How can I mitigate this?

A6: Product loss on activated carbon is due to its non-specific adsorptive properties.[7][9] To minimize this, you should use the minimum amount of activated carbon necessary for effective palladium removal.[13] Start with a low weight percentage (e.g., 5-10 wt% relative to the crude product) and optimize from there.[9] Alternatively, consider using a more selective scavenger resin, which will have a lower propensity for binding your desired product.[13]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High palladium levels after filtration through Celite® The palladium species is likely soluble (homogeneous), as is common in Sonogashira reactions, and not captured by Celite®, which primarily removes insoluble particles.[5]After filtration, treat the filtrate with a palladium scavenger to capture the dissolved metal. Thiol-based scavengers are a good starting point.[5]
Product co-elutes with palladium during column chromatography The polarity of the palladium complex is similar to your this compound derivative. The phenolic hydroxyl group in some derivatives can interact with silica gel, affecting separation.[5]1. Use a palladium scavenger before chromatography. 2. If the issue persists, try a different stationary phase (e.g., alumina) or add a modifier like triethylamine to the eluent to suppress interactions with acidic silica.[5]
Palladium scavenger is not effective 1. Incorrect scavenger for the palladium species.[9] 2. Insufficient amount of scavenger.[9] 3. Suboptimal conditions (time, temperature).[9] 4. Poor mixing, leading to inefficient contact.[9]1. Screen different types of scavengers (thiol, thiourea, amine-based).[9] 2. Increase the equivalents of scavenger (a common starting point is 5 equivalents relative to the palladium catalyst).[9] 3. Increase the scavenging time or gently heat the mixture (e.g., to 40-60 °C).[7] 4. Ensure vigorous stirring during the scavenging process.[9]
Low product recovery after using a scavenger The product is non-specifically binding to the solid-supported scavenger.1. Reduce the amount of scavenger to the minimum effective quantity. 2. Thoroughly wash the scavenger with fresh solvent after filtration to recover any adsorbed product.[5][7] 3. Screen different scavengers, as some may have lower non-specific binding.[13]

Data on Palladium Removal Efficiency

The following tables summarize quantitative data on the efficiency of various palladium removal techniques.

Table 1: Efficiency of Different Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)ConditionsSource
SiliaMetS Thiol150-220<1>99.5Pharmaceutical product streams[12]
Trimercaptotriazine (TMT) & Activated Charcoal22392099.1DCM, 20 °C, 2 h[4]
N-acetyl cysteine (1M)Not specifiedNot specifiedEffectiveOrganic layer, 60°C, >1h[14]
Isopropyl isocyanideNot specifiedSub-ppm levelsHighPost-coupling reaction mixture[15]

Table 2: Comparison of Purification Methods

Purification StepAverage Pd Removal (%)NotesSource
Flash Chromatography~90%In some cases, levels can remain >100 ppm.[10]
Chromatography + Scavenging Resin (Si-TMT)~98%Considered a very reliable and effective combination for reducing Pd to <100 ppm.[10]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger

  • Reaction Work-up: After the reaction is complete, perform an initial aqueous work-up to remove any water-soluble byproducts.

  • Solvent Selection: Ensure your crude product is fully dissolved in a suitable organic solvent.

  • Scavenger Addition: Add the selected solid-supported palladium scavenger (typically 2-10 equivalents relative to the initial palladium catalyst loading) to the solution.[7]

  • Stirring: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally for your specific system.[7]

  • Filtration: Filter the mixture to remove the scavenger, which now contains the bound palladium.

  • Washing: Wash the filtered scavenger with a fresh portion of the solvent to ensure complete recovery of your product.[7]

  • Analysis: Combine the filtrate and washings, concentrate under reduced pressure, and determine the residual palladium concentration using methods like ICP-MS.[16]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Carbon Addition: Add activated carbon (typically 5-20 wt% relative to the crude product) to the solution.[7]

  • Stirring: Stir the suspension at room temperature or with gentle heating for 1-18 hours.[7]

  • Filtration: Filter the mixture through a pad of Celite® to completely remove the activated carbon.

  • Washing: Thoroughly wash the Celite® and carbon pad with fresh solvent to recover the product.

  • Analysis: Concentrate the filtrate and determine the residual palladium concentration.

Visual Guides

G cluster_0 Post-Reaction Work-up cluster_1 Primary Palladium Removal cluster_2 Purification and Polishing A Crude Reaction Mixture (this compound derivative) B Aqueous Work-up (Remove water-soluble salts) A->B C Filtration through Celite® (Removes insoluble Pd) B->C D Adsorption on Activated Carbon (Removes bulk Pd) C->D Optional, for high Pd concentrations E Column Chromatography (Separates product from impurities) D->E F Palladium Scavenging (Removes residual soluble Pd) E->F G Final Purified Product (<10 ppm Pd) F->G

Caption: General workflow for palladium catalyst removal.

G action action result result start Initial State: Crude Product q1 Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->q1 q2 Is Pd level still high after filtration? q1->q2 No / Soluble a1 Filter through Celite® q1->a1 Yes q3 Is product purity sufficient for use? q2->q3 No q4 Is product loss a major concern? q2->q4 Yes, and high Pd a3 Perform Column Chromatography q2->a3 Yes a2 Use a Palladium Scavenger q3->a2 No (Trace Pd remains) r4 Final Product q3->r4 Yes q4->a2 Yes a4 Use Activated Carbon (with optimization) q4->a4 No a1->q2 r2 Trace Pd removed a2->r2 r1 Bulk Pd removed a3->r1 a4->r1 r1->q3 r2->q3 r3 High purity product

References

Analytical methods for monitoring (bromoethynyl)benzene reaction progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for monitoring the reaction progress of (bromoethynyl)benzene. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for monitoring the reaction progress of this compound?

A1: The most common methods for monitoring reactions involving this compound, such as Sonogashira cross-coupling, are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV or MS detection, and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] For real-time analysis, in-situ techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy are also employed.[3][4]

Q2: How do I choose the best analytical method for my specific reaction?

A2: The choice of method depends on several factors:

  • Volatility and Thermal Stability: GC-MS is suitable for volatile and thermally stable compounds.

  • Polarity and Solubility: HPLC is excellent for a wide range of polarities and for compounds that are not volatile or are thermally labile.[5][6]

  • Structural Information: ¹H NMR spectroscopy is highly effective for tracking the disappearance of starting material and the appearance of product signals, providing clear structural information.[7][8]

  • Real-Time Monitoring: In-situ ATR-FTIR allows for continuous monitoring of functional group changes directly in the reaction vessel, providing immediate kinetic data.[3]

Q3: Can I monitor the reaction without a copper co-catalyst in a Sonogashira coupling?

A3: Yes, copper-free Sonogashira reactions are common and can be monitored using the same analytical techniques. These reactions are often preferred to prevent the formation of alkyne homocoupling byproducts (Glaser coupling), which simplifies analysis and purification.[2][9]

Q4: What are the typical byproducts in a Sonogashira coupling reaction involving this compound, and how can I detect them?

A4: A primary byproduct is the homocoupling of the terminal alkyne reactant, resulting in a symmetrical 1,3-diyne. This is often promoted by the presence of oxygen and a copper(I) co-catalyst.[10] Another potential side reaction is the decomposition of the palladium catalyst, forming palladium black.[9] These byproducts can be identified using GC-MS by their specific mass-to-charge ratios or by HPLC, where they will appear as distinct peaks from the desired product.

Analytical Methods: A Comparative Overview

The table below summarizes the key characteristics of the primary analytical techniques used for monitoring this compound reactions.

Technique Principle Analysis Time Strengths Limitations
GC-MS Separation by boiling point/polarity, detection by mass10-30 minutesHigh sensitivity and resolution; provides structural information from mass spectra.[11][12]Requires volatile and thermally stable analytes.
HPLC-UV/MS Separation by polarity, detection by UV or mass15-45 minutesVersatile for non-volatile or thermally sensitive compounds; quantitative.[6][13]Slower than spectroscopic methods; requires soluble analytes.
¹H NMR Nuclear spin transitions in a magnetic field5-15 minutesExcellent for structural elucidation; quantitative with an internal standard.[1][7]Lower sensitivity compared to chromatographic methods.
In-situ ATR-FTIR Infrared absorption of functional groupsSeconds to minutesReal-time, non-invasive monitoring; provides kinetic data.[3][6]Spectral overlap can be complex; water can be a strong interferent.[6]

Troubleshooting Guide

This guide addresses common issues encountered when monitoring this compound reactions.

Issue 1: Low or No Product Yield Detected

Q: My analysis shows a very low or zero yield of the desired product. What should I investigate?

A: When a reaction fails, a systematic approach is crucial. The primary suspects are often the catalyst activity, reagent quality, or reaction conditions.[9]

  • Catalyst Integrity: Ensure your palladium and copper catalysts are active. Formation of a black precipitate ("palladium black") indicates decomposition of the palladium catalyst, which can be caused by impurities or improper temperature.[9]

  • Reaction Atmosphere: Sonogashira couplings are sensitive to oxygen, which promotes the undesirable homocoupling of the alkyne starting material.[10] Ensure the reaction is performed under a properly maintained inert atmosphere (e.g., argon or nitrogen) and that solvents have been thoroughly degassed.[9]

  • Reagent Quality: Verify the purity of your this compound and the coupling partner. Impurities can inhibit the catalyst.

  • Base and Solvent: An appropriate amine base is required. Ensure the base is dry and added in sufficient quantity.[9]

G start Low / No Product Yield catalyst Check Catalyst Activity (e.g., Pd black formation?) start->catalyst atmosphere Verify Inert Atmosphere (Degassed Solvents?) start->atmosphere reagents Assess Reagent Purity start->reagents conditions Review Reaction Conditions (Base, Temp, Solvent) start->conditions solution1 Use fresh catalyst / ligand. Optimize temperature. catalyst->solution1 solution2 Improve degassing procedure. Use Schlenk techniques. atmosphere->solution2 solution3 Purify starting materials. reagents->solution3 solution4 Use dry base/solvent. Screen alternatives. conditions->solution4

Troubleshooting workflow for low product yield.

Issue 2: Difficulty Distinguishing Product from Starting Material

Q: The analytical data is ambiguous. How can I clearly distinguish the product from the this compound starting material?

A: Each technique offers unique identifiers for reactants and products.

  • By ¹H NMR: The most significant change will be the disappearance of the acetylenic proton signal of the terminal alkyne coupling partner and shifts in the aromatic protons of both starting materials upon formation of the new C-C bond.[8][14]

  • By GC-MS: The product will have a different retention time and a distinct molecular ion peak in the mass spectrum corresponding to its higher molecular weight. The this compound starting material has a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which will be absent in the product fragment ions unless the coupling partner also contains bromine.[15]

  • By HPLC: The product will typically have a different retention time than the starting materials due to changes in polarity and size.[16]

CompoundAnalytical Signature (Example)
This compound MS (m/z): 180/182 (characteristic Br isotope pattern).[15] ¹H NMR (CDCl₃): Aromatic signals around 7.3-7.5 ppm.[8]
Terminal Alkyne (e.g., Phenylacetylene) ¹H NMR (CDCl₃): Acetylenic proton signal (~3.2 ppm). Aromatic signals.
Coupled Product (e.g., Diphenylacetylene) MS (m/z): 178. ¹H NMR (CDCl₃): Absence of acetylenic proton signal; characteristic aromatic signals.[17]

Issue 3: Unstable Baseline or Poor Peak Shape in Chromatography

Q: My GC or HPLC chromatogram has an unstable baseline or tailing peaks. What are the causes and solutions?

A: Baseline instability or poor peak shape can compromise data quality.

  • Unstable Baseline: In GC, this can be caused by leaks or a contaminated carrier gas. In HPLC, it often results from an improperly degassed mobile phase or temperature fluctuations.[6]

    • Solution: Check all system fittings for leaks. Ensure the use of high-purity carrier gas (GC) and thoroughly degas the mobile phase (HPLC). Use a column thermostat for HPLC.[6]

  • Peak Tailing: This is often due to active sites in the GC liner or column, or secondary interactions in HPLC.[6]

    • Solution (GC): Use a deactivated liner and ensure the column is installed correctly to minimize dead volume.[6]

    • Solution (HPLC): Adjust the mobile phase pH to ensure the analyte is in a single, non-ionized form to prevent unwanted interactions with the stationary phase.[6]

Experimental Protocols

Protocol 1: Reaction Monitoring by GC-MS

This protocol outlines the steps for offline monitoring of a this compound reaction.

  • Sample Preparation:

    • At designated time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.

    • Immediately quench the reaction by diluting the aliquot in a vial containing a suitable solvent (e.g., 1 mL of ethyl acetate) and a small amount of silica gel to adsorb the catalyst.[18]

    • Add an internal standard if quantitative analysis is required.

    • Vortex the sample and then filter it through a syringe filter (0.45 µm) into a GC vial.

  • Instrumentation and Conditions (Example):

    • GC System: Agilent Intuvo 9000 GC or equivalent.[11]

    • Column: HP-5MS (or similar non-polar column), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • Injector: 250°C, split mode (e.g., 50:1).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Mass range 40-400 amu.

  • Data Analysis:

    • Identify the peaks for this compound, the coupling partner, and the product based on their retention times and mass spectra.

    • Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the product over time.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing p1 Withdraw Aliquot p2 Quench Reaction (Solvent + Silica) p1->p2 p3 Add Internal Standard p2->p3 p4 Filter into GC Vial p3->p4 a1 Inject Sample p4->a1 a2 Separation on Column a1->a2 a3 Detection by MS a2->a3 d1 Identify Peaks (Retention Time & Mass Spectra) a3->d1 d2 Integrate Peak Areas d1->d2 d3 Plot Conversion vs. Time d2->d3

General workflow for reaction monitoring by GC-MS.

Protocol 2: Reaction Monitoring by ¹H NMR Spectroscopy

This protocol is for determining reaction conversion using ¹H NMR.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Quench the reaction by passing the aliquot through a small plug of silica gel with a deuterated solvent (e.g., CDCl₃) directly into an NMR tube.

    • Alternatively, for a quick check, dilute the aliquot in a standard solvent, remove the solvent under reduced pressure, and redissolve the residue in a deuterated solvent.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum (e.g., 400 MHz).[19]

    • Ensure the spectral window covers all relevant aromatic and (if applicable) acetylenic proton signals.

  • Data Analysis:

    • Identify a well-resolved signal for a proton on the this compound starting material and a distinct, well-resolved signal for a proton on the product.

    • Integrate both signals.

    • Calculate the percentage conversion by comparing the integral of the product peak to the sum of the integrals of the product and remaining starting material peaks. For example:

      • % Conversion = [Integral(Product) / (Integral(Product) + Integral(Starting Material))] * 100

References

Validation & Comparative

A Researcher's Guide to Palladium Catalysts for (Bromoethynyl)benzene Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon bonds is a cornerstone of molecular synthesis. Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose, and the choice of catalyst is critical for optimizing reaction outcomes. This guide provides a comparative overview of the performance of different palladium catalysts in coupling reactions involving (bromoethynyl)benzene, a versatile building block in organic synthesis. Due to a scarcity of published data directly on this compound, this comparison draws upon experimental data from analogous 1-bromoalkynes and aryl bromides to provide relevant insights.

The efficacy of palladium-catalyzed coupling reactions is highly dependent on the selection of the catalyst system, which includes the palladium precursor and its associated ligands. Modern catalysts, particularly those featuring bulky, electron-rich phosphine ligands, often demonstrate superior performance in terms of yield and reaction conditions compared to more traditional catalysts. This guide will delve into the performance of various palladium catalysts in three key cross-coupling reactions: Sonogashira, Suzuki, and Heck couplings.

Performance Comparison of Palladium Catalysts

The selection of a palladium catalyst significantly impacts the yield, efficiency, and substrate scope of cross-coupling reactions. The following tables summarize the performance of various palladium catalysts in Sonogashira, Suzuki, and Heck couplings of this compound and its analogs.

Sonogashira Coupling

The Sonogashira coupling is a fundamental reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Notes
PdCl₂(PPh₃)₂ / CuIPhenylacetyleneEt₃NTHF6012~95A common and effective catalyst system.[1]
Pd(PPh₃)₄ / CuITerminal AlkynesAmine BaseVariousRT - 802 - 24Good to ExcellentA traditional catalyst, can be sensitive to air and moisture.
Pd(OAc)₂ / XPhos / CuITerminal AlkynesK₃PO₄Toluene10018HighBulky, electron-rich ligands like XPhos can improve yields.
Pd/CTerminal AlkynesPyrrolidineWater70294-98A heterogeneous catalyst, offering easier separation and recycling.
Suzuki Coupling

The Suzuki coupling enables the formation of a carbon-carbon bond between an organoboron compound and an organic halide.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄Phenylboronic AcidK₂CO₃Toluene/H₂O80-10012-24~90A widely used catalyst for Suzuki couplings.
Pd(OAc)₂ / SPhosArylboronic AcidsK₃PO₄Toluene/H₂O10018~95SPhos is a bulky ligand that can enhance catalytic activity.
PdCl₂(dppf)Arylboronic AcidsK₂CO₃DMF8012~92Effective for a range of aryl bromides.
PdFe₂O₄Phenylboronic AcidK₂CO₃Methanol/H₂O100-98A magnetic nanoparticle-supported catalyst, allowing for easy recovery.[2]
Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / P(o-tolyl)₃StyreneEt₃NDMF80-120-GoodA common catalyst system for Heck reactions.
Pd/CStyreneNa₂CO₃NMP1406-24GoodHeterogeneous catalyst, may require higher temperatures and longer reaction times.[3]
Pd EnCat™StyreneNa₂CO₃NMP--ExcellentA microencapsulated palladium catalyst with high activity.[3]
Pd/BaSO₄StyreneVariousVarious--ActiveActs as a reservoir for the active palladium species.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of these coupling reactions. The following are generalized procedures that can be adapted for specific substrates and catalyst systems.

General Sonogashira Coupling Protocol
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), copper(I) iodide (CuI, 4 mol%), this compound (1.0 mmol), and the terminal alkyne (1.2 mmol).

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF or Et₃N) via syringe.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 60 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Suzuki Coupling Protocol
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol), the boronic acid or ester (1.5 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a solvent mixture (e.g., toluene/water).

  • Catalyst Addition: Degas the mixture by bubbling with an inert gas for 15-20 minutes. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reaction Conditions: Heat the reaction to reflux (typically 80-100 °C) and stir for the specified time, monitoring progress by TLC or GC-MS.

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography.

General Heck Coupling Protocol
  • Reaction Setup: To a sealable reaction vessel, add this compound (1.0 mmol), the alkene (1.5 mmol), a palladium source like palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a phosphine ligand such as tri(o-tolyl)phosphine (4 mol%).

  • Solvent and Base Addition: Add a suitable solvent (e.g., DMF or acetonitrile) and a base, such as triethylamine (1.5 mmol).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the required temperature (often 80-120 °C). Monitor the reaction's progress by GC or LC-MS.

  • Workup and Purification: After completion, cool the mixture and dilute with an organic solvent. Wash with water and brine, then dry and concentrate the organic layer. Purify the crude product by column chromatography.

Visualizing the Catalytic Process

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow A Reactant & Reagent Preparation B Inert Atmosphere Setup A->B C Reagent Addition B->C D Reaction (Heating & Stirring) C->D E Reaction Monitoring (TLC, GC/MS) D->E F Workup & Extraction E->F G Purification (Chromatography) F->G H Product Characterization G->H

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

G Pd0 Pd(0)Ln PdII R-Pd(II)L2-X Transmetalation R-Pd(II)L2-R' PdII->Transmetalation Transmetalation Transmetalation->Pd0 Product R-R' Transmetalation->Product Reductive Elimination Reactant R-X (this compound) Reactant->PdII Oxidative Addition CouplingPartner R'-M (Organoboron/Alkyne) CouplingPartner->Transmetalation

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

A Comparative Analysis of Copper-Catalyzed versus Copper-Free Sonogashira Coupling of (Bromoethynyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance, protocols, and mechanistic pathways of copper-assisted and copper-free Sonogashira cross-coupling reactions involving (bromoethynyl)benzene.

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of complex organic molecules, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction has become indispensable in medicinal chemistry and materials science for the construction of conjugated enynes and arylalkynes.[2] Traditionally, the reaction is catalyzed by a palladium complex with the crucial addition of a copper(I) co-catalyst.[3] However, the development of copper-free methodologies has gained significant traction to circumvent issues associated with the copper co-catalyst, such as the formation of undesirable homocoupled byproducts (Glaser coupling), toxicity, and purification challenges.[4]

This guide provides a comparative study of the copper-catalyzed and copper-free Sonogashira reaction, with a specific focus on the coupling of this compound with aryl halides. We present a summary of experimental data, detailed reaction protocols, and visualizations of the catalytic cycles to aid researchers in selecting the optimal conditions for their synthetic needs.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction parameters and outcomes for the Sonogashira coupling of an aryl bromide with a terminal alkyne, serving as a model for the reactivity of this compound. The data is collated from various studies on Sonogashira reactions of aryl bromides and haloalkynes.[5][6][7][8]

ParameterCopper-Catalyzed SonogashiraCopper-Free Sonogashira
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd₂(dba)₃, Pd(OAc)₂, [DTBNpP]Pd(crotyl)Cl
Palladium Loading 1-5 mol%0.5-2.5 mol%
Copper Co-catalyst CuI (2-10 mol%)None
Ligand PPh₃ (often part of the Pd complex)Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, cataCXium A)
Base Amine base (e.g., Et₃N, piperidine, DIPA)Inorganic or organic bases (e.g., Cs₂CO₃, K₂CO₃, TMP, TBAF)
Solvent THF, DMF, Toluene, Et₃NDMF, DMSO, 1,4-Dioxane, Acetonitrile, Water
Temperature Room temperature to 100 °CRoom temperature to 120 °C
Reaction Time 2 - 24 hours0.5 - 48 hours
Typical Yields Good to excellent (often >80%)Moderate to excellent (can be >90% under optimized conditions)
Key Advantages Generally faster reactions at lower temperatures.[3] Well-established and widely used.Avoids homocoupling byproducts.[4] Lower toxicity and easier purification.[4]
Key Disadvantages Formation of diynes via Glaser coupling.[4] Potential for copper contamination in the final product.May require higher temperatures or longer reaction times. Can be sensitive to the choice of ligand and base.[7]

Mechanistic Pathways: A Visual Explanation

The catalytic cycles for both the copper-catalyzed and copper-free Sonogashira reactions are distinct, primarily differing in the mechanism of alkyne activation and transmetalation.

Copper_Catalyzed_Sonogashira cluster_copper Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Pd_Alkyne Ar-Pd(II)-C≡CR(L)₂ Transmetalation->Pd_Alkyne RedElim Reductive Elimination Pd_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product CuX CuX Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide R-C≡C-H, Base Alkyne R-C≡C-H Base Base Cu_Acetylide->Transmetalation

Caption: Catalytic cycle of the copper-catalyzed Sonogashira reaction.

In the copper-co-catalyzed Sonogashira reaction, two interconnected catalytic cycles are proposed.[9] The palladium cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[9] Concurrently, the copper cycle facilitates the formation of the crucial copper acetylide intermediate through the reaction of the terminal alkyne with a copper(I) salt in the presence of a base.[9]

Copper_Free_Sonogashira Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Deprotonation Deprotonation (Base) PdII->Deprotonation R-C≡C-H Pd_Alkyne Ar-Pd(II)-C≡CR(L)₂ Deprotonation->Pd_Alkyne RedElim Reductive Elimination Pd_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product Alkyne R-C≡C-H

Caption: Catalytic cycle of the copper-free Sonogashira reaction.

In the absence of a copper co-catalyst, the reaction proceeds through a single catalytic cycle.[9] Following the oxidative addition of the aryl halide to the Pd(0) species, the terminal alkyne is thought to coordinate to the palladium center.[9] A base then deprotonates the alkyne to form a palladium acetylide intermediate directly.[9] The cycle is completed by reductive elimination to afford the coupled product and regenerate the active Pd(0) catalyst.[9]

Experimental Protocols

The following are representative experimental protocols for the copper-catalyzed and copper-free Sonogashira coupling of an aryl bromide with a terminal alkyne, which can be adapted for reactions with this compound.

Protocol 1: Copper-Catalyzed Sonogashira Coupling

This protocol is a standard method for the Sonogashira coupling of aryl bromides.[6]

  • Materials:

    • Aryl bromide (1.0 mmol)

    • This compound (1.2 mmol)

    • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

    • CuI (0.05 mmol, 5 mol%)

    • Triethylamine (Et₃N) (3.0 mmol)

    • Anhydrous toluene (10 mL)

    • Schlenk flask and standard glassware for inert atmosphere reactions

    • Nitrogen or Argon gas supply

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide, PdCl₂(PPh₃)₂, and CuI.

    • Add anhydrous toluene and triethylamine to the flask.

    • Add this compound to the reaction mixture.

    • Stir the reaction mixture at room temperature for 24 hours or at 60-80 °C for 2-6 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate.

    • Filter the mixture through a pad of celite to remove the catalyst.

    • Wash the organic layer with saturated aqueous NH₄Cl solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for synthesizing products where copper contamination is a concern.[6][7]

  • Materials:

    • Aryl bromide (1.0 mmol)

    • This compound (1.5 mmol)

    • Pd₂(dba)₃ (0.01 mmol, 1 mol%) or another suitable Pd(0) source

    • Bulky phosphine ligand (e.g., P(t-Bu)₃, 0.04 mmol, 4 mol%)

    • Cesium carbonate (Cs₂CO₃) (2.5 mmol)

    • Anhydrous 1,4-dioxane (10 mL)

    • Reaction vessel suitable for heating under an inert atmosphere

    • Nitrogen or Argon gas supply

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the aryl bromide, palladium catalyst, phosphine ligand, and Cs₂CO₃ to a dry reaction vessel.

    • Add anhydrous 1,4-dioxane and then this compound.

    • Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours, with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature.

    • Dilute with water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter, concentrate under reduced pressure, and purify the crude product by column chromatography.

Conclusion

Both copper-catalyzed and copper-free Sonogashira reactions offer effective pathways for the coupling of this compound with aryl halides. The choice between the two methodologies depends on the specific requirements of the synthesis. The classical copper-catalyzed approach is well-established and often provides high yields in shorter reaction times and at milder temperatures. However, the potential for Glaser homocoupling and copper contamination can be significant drawbacks, particularly in the synthesis of pharmaceutical compounds.

The copper-free variant, while sometimes requiring more optimization of ligands, bases, and reaction conditions, provides a cleaner reaction profile, free from copper-related side products and impurities. The development of highly active palladium catalysts and robust ligands has significantly expanded the scope and utility of copper-free Sonogashira couplings, making them an increasingly attractive alternative for modern organic synthesis. Researchers should carefully consider the trade-offs between reaction efficiency, purity requirements, and the potential for side reactions when selecting the appropriate catalytic system for their specific application.

References

Validation of (Bromoethynyl)benzene Reaction Products: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of reaction products is paramount. This guide provides a comparative analysis of the spectroscopic data for products derived from two common reactions of (bromoethynyl)benzene: Sonogashira coupling and Diels-Alder cycloaddition. Detailed experimental protocols and alternative synthetic routes are also presented to offer a comprehensive resource for laboratory applications.

This compound is a versatile building block in organic synthesis, prized for its reactive ethynyl bromide moiety. This functionality allows for the facile construction of complex molecular architectures through various carbon-carbon bond-forming reactions. This guide focuses on the validation of products from two such transformations: the palladium-catalyzed Sonogashira coupling to form diarylbutadiynes and the [4+2] Diels-Alder cycloaddition to generate substituted bicyclic systems. Accurate characterization of these products using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is crucial for confirming successful synthesis and purity.

Sonogashira Coupling: Synthesis of 1,4-Diphenylbuta-1,3-diyne

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In this case, the coupling of this compound with phenylacetylene yields 1,4-diphenylbuta-1,3-diyne, a conjugated diyne with applications in materials science and as a precursor to more complex molecules.

Experimental Protocol: Sonogashira Coupling

A general procedure for the Sonogashira coupling of an aryl bromide with a terminal alkyne is as follows:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Reagent Addition: Add a suitable solvent (e.g., degassed THF or DMF) and a base (e.g., triethylamine or diisopropylamine).

  • This compound Addition: Add this compound (1.0 equivalent) to the reaction mixture.

  • Alkyne Addition: Slowly add the terminal alkyne, such as phenylacetylene (1.1-1.2 equivalents), to the stirring solution.

  • Reaction Conditions: The reaction is typically stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) until completion.

  • Work-up: Upon completion, the reaction mixture is typically filtered to remove the catalyst, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Product Validation Data: 1,4-Diphenylbuta-1,3-diyne

The successful synthesis of 1,4-diphenylbuta-1,3-diyne can be confirmed by the following spectroscopic data.

Parameter ¹H NMR (CDCl₃) ¹³C NMR (CDCl₃) Mass Spectrometry (EI)
Value δ 7.55-7.52 (m, 4H), 7.40-7.30 (m, 6H)δ 132.6, 129.2, 128.4, 121.8, 81.6, 73.8m/z 202 (M⁺), 101
Alternative Synthesis of 1,4-Diphenylbuta-1,3-diyne

An alternative and common method for the synthesis of symmetrical diarylbutadiynes is the oxidative homocoupling of terminal alkynes, such as the Glaser coupling or the Eglinton coupling. For example, phenylacetylene can be coupled in the presence of a copper salt, a base, and an oxidant to yield 1,4-diphenylbuta-1,3-diyne. This method avoids the use of palladium catalysts but may be less suitable for the synthesis of unsymmetrical diynes.

Diels-Alder Cycloaddition: Formation of Bicyclic Adducts

This compound can also act as a dienophile in [4+2] Diels-Alder cycloaddition reactions with conjugated dienes. This reaction provides a powerful tool for the construction of six-membered rings and bicyclic systems. The reaction with a diene like furan would yield a substituted oxanorbornadiene derivative.

Experimental Protocol: Diels-Alder Reaction

A representative protocol for the Diels-Alder reaction of an activated alkyne with a diene is as follows:

  • Reactant Mixture: In a sealed tube or a round-bottom flask equipped with a condenser, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., toluene or dichloromethane).

  • Diene Addition: Add the diene, such as furan or freshly cracked cyclopentadiene (2-3 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to promote the cycloaddition. The temperature and reaction time will vary depending on the reactivity of the diene. The reaction progress can be monitored by TLC or NMR spectroscopy.

  • Purification: After completion, the solvent and excess diene are removed under reduced pressure. The resulting crude adduct is then purified by column chromatography or recrystallization.

Product Validation Data: Representative Diels-Alder Adduct
Parameter ¹H NMR (CDCl₃) of N-phenylmaleimide-furan adduct ¹³C NMR (CDCl₃) of N-phenylmaleimide-furan adduct
Value δ 7.50-7.30 (m, 5H, Ph-H), 6.53 (s, 2H, vinyl-H), 5.38 (s, 2H, bridgehead-H), 3.07 (s, 2H, succinimide-H)δ 175.9 (C=O), 137.8 (vinyl-C), 131.9, 129.2, 128.7, 126.4 (Ph-C), 82.5 (bridgehead-C), 48.1 (succinimide-C)

The mass spectrum of the this compound-furan adduct would be expected to show a molecular ion peak corresponding to the combined mass of the reactants.

Alternative Synthesis of Substituted Bicyclo[2.2.1]hepta-2,5-dienes

Substituted norbornadienes can also be synthesized through various other methods, including the reaction of cyclopentadienyl anions with substituted acetylenes or through ring-closing metathesis reactions of appropriate diene-ynes. These alternative routes can provide access to a wider range of substitution patterns on the bicyclic scaffold.

Visualizing the Processes

To better understand the experimental workflows and the relationships between reactants and products, the following diagrams have been generated.

Sonogashira_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Bromoethynylbenzene This compound Reaction Sonogashira Coupling Bromoethynylbenzene->Reaction Phenylacetylene Phenylacetylene Phenylacetylene->Reaction Catalyst Pd Catalyst Cu(I) Co-catalyst Catalyst->Reaction Base Base (e.g., NEt3) Base->Reaction Solvent Solvent (e.g., THF) Solvent->Reaction Product 1,4-Diphenylbuta-1,3-diyne Reaction->Product Validation NMR & Mass Spec Validation Product->Validation

Caption: Workflow for the Sonogashira coupling of this compound.

Diels_Alder_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Bromoethynylbenzene This compound (Dienophile) Reaction Diels-Alder Cycloaddition Bromoethynylbenzene->Reaction Diene Diene (e.g., Furan) Diene->Reaction Heat Heat Heat->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product Bicyclic Adduct Reaction->Product Validation NMR & Mass Spec Validation Product->Validation

Caption: Workflow for the Diels-Alder cycloaddition of this compound.

This guide provides a foundational framework for the synthesis and validation of products derived from this compound. Researchers are encouraged to adapt and optimize the provided protocols for their specific substrates and applications, using the presented spectroscopic data as a benchmark for successful product formation.

Benchmarking New Ligands for Palladium-Catalyzed Reactions of (Bromoethynyl)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The choice of ligand coordinated to the palladium catalyst is critical for achieving high yields, fast reaction times, and broad substrate scope. This guide provides a comparative overview of new and established phosphine and N-heterocyclic carbene (NHC) ligands for the palladium-catalyzed Sonogashira reaction of (bromoethynyl)benzene and its analogs.

Performance Comparison of Ligands

The following tables summarize the performance of various ligands in Sonogashira coupling reactions of aryl bromides, which serve as valuable analogues for this compound. The data highlights the efficiency of different ligand classes under various reaction conditions.

Phosphine Ligands

Bulky, electron-rich phosphine ligands, particularly those from the Buchwald family, are highly effective in promoting the Sonogashira coupling of challenging substrates.

LigandPalladium PrecursorAryl BromideAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
XPhos Pd₂(dba)₃4-ChlorotoluenePhenylacetyleneCs₂CO₃Toluene1001298[1]
SPhos Pd(OAc)₂4-BromoanisolePhenylacetyleneK₃PO₄Toluene/H₂O10012High[2]
cataCXium® A Pd(OAc)₂Aryl BromidesTerminal AlkynesK₃PO₄Dioxane1101685-95[3]
P(t-Bu)₃ Pd(PhCN)₂Cl₂Aryl BromidesVariousCs₂CO₃DMFRT1-2485-98[4]
N-Heterocyclic Carbene (NHC) Ligands

NHC ligands have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions due to their strong σ-donating ability and steric bulk, which stabilize the catalytic species.

Ligand TypePalladium PrecursorAryl HalideAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
(NHC)-Cu/(NHC)-Pd (NHC)-Pd complexAryl BromidesAryl Alkynes-Non-anhydrousRT-49-95[5][6]
Pyridine-NHC PdBr₂Aryl IodidesTerminal AlkynesKOHCH₃CN/H₂ORT278-95[7][8]
Carbamoyl-NHC Pd(OAc)₂Aryl BromidesTerminal AlkynesCs₂CO₃DMFRT24High

Experimental Protocols

A standardized experimental protocol is crucial for the objective benchmarking of new ligands. The following is a detailed methodology for a comparative study.

General Procedure for Ligand Screening in Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1 mol%)

  • Ligand (2.5 mol%)

  • Copper(I) iodide (CuI, 2 mol%) (for copper-co-catalyzed reactions)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, 0.2 M)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tubes or reaction vials with stir bars

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the palladium precursor, ligand, base, and a stir bar.

  • Reagent Addition: Add the solvent, followed by this compound and the terminal alkyne via syringe.

  • Reaction Conditions: Place the sealed tube in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress at regular intervals (e.g., 1, 4, 8, 12, and 24 hours) by taking aliquots and analyzing them by GC-MS or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification and Analysis: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the yield of the purified product.

Visualizing the Benchmarking Workflow

The process of benchmarking new ligands can be systematically represented to ensure a logical and reproducible experimental design.

Ligand_Benchmarking_Workflow cluster_prep Preparation cluster_reaction High-Throughput Experimentation cluster_analysis Analysis cluster_conclusion Conclusion start Define Reaction: This compound + Alkyne reagents Prepare Stock Solutions: - this compound - Alkyne - Internal Standard start->reagents catalyst_prep Prepare Catalyst Systems: - Pd Precursor + Ligand Library - Base reagents->catalyst_prep reaction_setup Automated Dispensing into Reaction Vials under Inert Atmosphere catalyst_prep->reaction_setup reaction_run Run Reactions in Parallel (Controlled Temperature & Time) reaction_setup->reaction_run quenching Quench Reactions reaction_run->quenching analysis Analyze Samples by GC-MS / LC-MS quenching->analysis data_processing Calculate Yield, TON, TOF analysis->data_processing comparison Compare Ligand Performance (Data Tables & Charts) data_processing->comparison end Identify Optimal Ligand comparison->end

Caption: Workflow for high-throughput screening of new ligands.

Catalytic Cycle of Sonogashira Coupling

The Sonogashira reaction proceeds through a palladium-catalyzed cycle, often with the assistance of a copper co-catalyst. The ligand plays a crucial role in each step of this cycle.

Sonogashira_Cycle cluster_cu Copper Co-catalyst Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (this compound) pd_complex R¹-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_acetylide R¹-Pd(II)(R²)L₂ transmetalation->pd_acetylide cu_acetylide R²-Cu cu_acetylide->transmetalation reductive_elimination Reductive Elimination pd_acetylide->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product alkyne R²-H alkyne->cu_acetylide Base cu_salt CuX

Caption: The catalytic cycle of the Sonogashira reaction.

References

A Comparative Guide to the Reactivity of (Bromoethynyl)benzene and Other Terminal Alkyne Surrogates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of (bromoethynyl)benzene with other classes of terminal alkyne surrogates. In modern organic synthesis, the choice of an appropriate building block is critical for the success of complex molecular construction. Terminal alkynes are foundational synthons, but their direct use can be challenging. Surrogates such as haloalkynes, alkynyl sulfones, and hypervalent iodine reagents offer alternative and often advantageous reactivity profiles. This document focuses on comparing these alternatives to this compound in key transformations like cross-coupling and cycloaddition reactions, supported by experimental data and detailed protocols.

General Principles of Reactivity

This compound and its surrogates primarily function as electrophilic alkyne sources. Their utility is most frequently demonstrated in two major classes of reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling): In these reactions, the haloalkyne or surrogate acts as the electrophilic partner, coupling with a nucleophile. The reactivity is often dictated by the ease of the oxidative addition step to the palladium(0) catalyst.[1]

  • Cycloaddition Reactions (e.g., Azide-Alkyne Cycloaddition): Terminal alkynes are well-known partners in these transformations. The reactivity of surrogates in these reactions can be influenced by the electronic nature of the substituent group.[2]

Reactivity Comparison of Electrophilic Alkyne Surrogates

The choice of an alkyne surrogate significantly impacts reaction conditions, yields, and functional group tolerance. Below is a comparative analysis of different classes of surrogates relative to this compound.

Haloalkynes: this compound vs. (Iodoethynyl)benzene

The most direct comparison for this compound is its iodo-analogue. The difference in reactivity is fundamentally governed by the carbon-halogen bond strength. The carbon-iodine (C-I) bond is inherently weaker and longer than the carbon-bromine (C-Br) bond.[1] This directly affects the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions, making aryl and vinyl iodides generally more reactive than their bromide counterparts.[1][3]

Table 1: Comparative Performance of this compound vs. (Iodoethynyl)benzene in Sonogashira-Type Couplings

Feature This compound (Iodoethynyl)benzene Rationale
Relative Reactivity Good Excellent The C-I bond is weaker than the C-Br bond, facilitating faster oxidative addition.[1]
Reaction Conditions Milder than aryl bromides, but may require heating (50-80 °C).[1] Typically proceeds under milder conditions (e.g., room temperature).[1] Lower activation energy is required for C-I bond cleavage.[1]
Catalyst Loading Standard loading (e.g., 1-3 mol%). May be effective with lower catalyst loadings. Higher reactivity allows for more efficient catalyst turnover.
Typical Yields Good to excellent (e.g., 70-90%).[4] Generally higher or comparable yields in shorter reaction times. More efficient conversion due to faster reaction kinetics.

| Selectivity | Good | Excellent | Useful for selective couplings in molecules containing other halides (e.g., Cl). |

Other Electrophilic Alkyne Surrogates

Beyond haloalkynes, other reagents have been developed that offer unique reactivity, stability, and safety profiles. These include alkynyl sulfones and hypervalent iodine reagents like ethynylbenziodoxolones (EBX).

  • Alkynyl Sulfones: These compounds are stable, crystalline solids that serve as versatile electrophilic alkyne precursors.[5][6] They are particularly effective in radical-mediated alkynylation reactions (SOMOphilic alkynylation), offering a reactivity pathway complementary to the transition-metal-catalyzed methods used for haloalkynes.[6] Their enhanced stability makes them easier to handle and store compared to some volatile haloalkynes.[5]

  • Ethynylbenziodoxolones (EBX Reagents): This class of hypervalent iodine reagents exhibits exceptional electrophilicity and is highly effective for the alkynylation of a wide range of nucleophiles under mild conditions.[7][8] A key advantage of EBX reagents is their ability to function in metal-free systems and even be activated by visible light without a dedicated photocatalyst, providing a significant synthetic advantage.[7][9]

Table 2: Qualitative Reactivity Profile of Terminal Alkyne Surrogates

Surrogate Class Key Features Primary Reaction Types Stability
This compound Standard haloalkyne, good reactivity. Sonogashira & other cross-couplings, Cycloadditions. Moderate; can be unstable, often used fresh.
(Iodoethynyl)benzene More reactive than bromo-analogue. Sonogashira & other cross-couplings, Cycloadditions. Less stable than bromo-analogue.
Alkynyl Sulfones Highly stable, crystalline solids. Radical alkynylation (SOMOphilic), Suzuki-Miyaura couplings.[6][10] High; easy to handle and store.[5]

| EBX Reagents | Highly electrophilic, versatile. | Alkynylation of C, N, O, S nucleophiles; Photochemical reactions.[8][9] | High; typically stable, crystalline solids.[7] |

Quantitative Data Presentation

Direct, side-by-side quantitative comparisons under identical conditions are scarce in the literature. However, representative data from various studies illustrate the general performance of these coupling reactions.

Table 3: Representative Yields in Sonogashira Coupling Reactions

Electrophile Alkyne Partner Catalyst System Conditions Yield (%) Reference
1-Iodo-4-methylbenzene Phenylacetylene Pd/CuFe2O4 (3 mol%) K2CO3, EtOH, 70°C, 3h 91 [11]
1-Bromo-4-methylbenzene Phenylacetylene Pd/CuFe2O4 (3 mol%) K2CO3, EtOH, 70°C, 4h 81 [11]
4-Iodotoluene Phenylacetylene Pd(PPh₃)₄ / CuI Cs₂CO₃, Toluene, 25°C, 24h 86 [12]
Iodobenzene Phenylacetylene Pd-Fe Janus Catalyst Et₃N, H₂O, 65°C, 5h 96 [13]

| 4-Nitrobromobenzene | 4-Ethynylanisole | trans-[PdBr(p-NO₂Ph)(PPh₃)₂] / CuI | Et₃N, THF, 25°C, 12h | 95 |[14] |

Note: Yields are highly substrate and condition-dependent. This table is for illustrative purposes to show the high efficiency of the Sonogashira reaction.

Mandatory Visualizations

Diagrams created with Graphviz to illustrate key concepts and workflows.

Sonogashira_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)(X)L₂ pd0->pd2_complex Oxidative Addition (R¹-X) pd_alkynyl R¹-Pd(II)(C≡CR²)L₂ pd2_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product R¹-C≡C-R² pd_alkynyl->product cu_acetylide Cu-C≡C-R² cu_acetylide->pd2_complex alkyne H-C≡C-R² alkyne->cu_acetylide Deprotonation cui CuI cui->cu_acetylide base Base base->alkyne pd_cycle Palladium Cycle cu_cycle Copper Cycle Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep_glass Dry Glassware (Schlenk Flask) prep_inert Establish Inert Atmosphere (Ar/N₂) prep_glass->prep_inert add_reagents Add Aryl Halide, Pd Catalyst, CuI, Base & Solvent prep_inert->add_reagents add_alkyne Add Terminal Alkyne Surrogate add_reagents->add_alkyne run_reaction Stir at Appropriate Temperature add_alkyne->run_reaction monitor Monitor Progress (TLC / GC-MS) run_reaction->monitor quench Quench Reaction (e.g., with aq. NH₄Cl) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify Product (Column Chromatography) dry->purify analysis Analysis & Yield Calculation purify->analysis Characterize (NMR, MS) Reactivity_Trend title Reactivity of C(sp)-X Bond in Oxidative Addition I R-C≡C-I Br R-C≡C-Br (this compound) I->Br > Cl R-C≡C-Cl Br->Cl >

References

A Comparative Analysis of Synthetic Routes to (Bromoethynyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key building blocks is paramount. (Bromoethynyl)benzene is a valuable reagent in organic synthesis, particularly in cross-coupling reactions and the construction of complex molecular architectures. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering a side-by-side look at their methodologies, performance, and key characteristics to aid in the selection of the most suitable method for a given application.

Comparative Data of Synthetic Routes

The following table summarizes the quantitative data for the primary synthetic routes to this compound, providing a clear comparison of their efficiency and requirements.

Synthetic Route Starting Material Key Reagents Reaction Time Yield (%) Number of Steps
Direct Bromination PhenylacetyleneNBS, AgNO₃ (cat.), AcetoneOvernight62[1]1
Microwave-Assisted Bromination PhenylacetyleneNBS, AgNO₃ (cat.), DMF15 min - 2 hoursup to 95[2]1
Modified Corey-Fuchs Reaction BenzaldehydeCBr₄, PPh₃, DBU, NaOHNot specified~71 (for analog)[3]1 (one-pot)
Electrochemical Corey-Fuchs 2-(2,2-dibromovinyl)naphthaleneNaClO₄, DMFNot specified89[4]2
Dehydrohalogenation Route Styrene Dibromide1. NaNH₂, liq. NH₃2. NBS, AgNO₃3 hours (step 1)45-52 (step 1)2

Synthetic Strategies Overview

The synthesis of this compound can be approached from several precursors, primarily phenylacetylene or benzaldehyde. The choice of route often depends on the availability of starting materials, desired scale, and tolerance for multi-step procedures.

Synthetic Pathways to this compound Styrene_Dibromide Styrene Dibromide Phenylacetylene Phenylacetylene Styrene_Dibromide->Phenylacetylene Dehydrohalogenation (NaNH2) beta_Bromostyrene β-Bromostyrene beta_Bromostyrene->Phenylacetylene Dehydrohalogenation (molten KOH) Bromoethynylbenzene This compound Phenylacetylene->Bromoethynylbenzene Direct Bromination (NBS, AgNO3) Benzaldehyde Benzaldehyde Dibromoolefin (2,2-Dibromovinyl)benzene Benzaldehyde->Dibromoolefin Corey-Fuchs Step 1 (CBr4, PPh3) Benzaldehyde->Bromoethynylbenzene One-Pot Corey-Fuchs (DBU, NaOH) Dibromoolefin->Bromoethynylbenzene Modified Corey-Fuchs (Base)

Caption: Synthetic routes to this compound.

Experimental Protocols

Route 1: Direct Bromination of Phenylacetylene

This is the most straightforward method, involving the direct electrophilic bromination of the terminal alkyne.

Procedure: In a 100 mL Schlenk flask, phenylacetylene (10.0 mmol, 1.10 mL), N-bromosuccinimide (NBS) (12.0 mmol, 2.12 g), and silver nitrate (AgNO₃) (1.00 mmol, 170 mg) are dissolved in acetone.[1] The mixture is stirred overnight under the exclusion of light. Following the reaction, the mixture is passed through a plug of silica using pentane as the eluent. The solvent is then removed under reduced pressure to yield this compound as a light yellow oil.[1]

  • Yield: 62%[1]

  • Advantages: Single step from a readily available precursor, simple procedure.

  • Disadvantages: The use of a silver catalyst can be costly, and the reaction requires protection from light. Overnight reaction time may be a drawback for rapid synthesis.

A microwave-assisted variation of this protocol can significantly reduce the reaction time to as little as 15 minutes and improve the yield to up to 95% by suppressing the formation of by-products.[2][5]

Route 2: Modified Corey-Fuchs Reaction from Benzaldehyde

Procedure: This route integrates the initial olefination and the subsequent elimination-bromination in a one-pot sequence. While a specific protocol for this compound is not detailed in the cited literature, a general procedure for a substituted analog involves reacting the aldehyde with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) to form the dibromoolefin intermediate. Subsequently, a base mixture of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and sodium hydroxide (NaOH) is used to effect the elimination to the bromoalkyne.[3]

  • Yield: Approximately 71% reported for a substituted aryl aldehyde.[3]

  • Advantages: One-pot procedure from a different starting material (benzaldehyde), avoids handling of phenylacetylene which can be volatile.

  • Disadvantages: The reaction generates triphenylphosphine oxide as a byproduct, which can sometimes complicate purification. The strong bases used may not be compatible with all functional groups.

An alternative electrochemical approach for the conversion of the intermediate dibromoolefin to the bromoalkyne has been reported with a high yield of 89%.[4]

Route 3: Dehydrohalogenation of Styrene Derivatives

This classical approach involves the synthesis of the phenylacetylene intermediate followed by its bromination as described in Route 1.

Sub-route 3a: From Styrene Dibromide Styrene dibromide is treated with a strong base like sodium amide in liquid ammonia to induce a double dehydrohalogenation.

Procedure (Step 1 - Phenylacetylene Synthesis): In a flask equipped for low-temperature reactions, sodium amide is prepared in liquid ammonia. Finely powdered, dry styrene dibromide (2 moles) is then added gradually with vigorous stirring. The reaction is stirred for 2 hours after the addition is complete. The reaction is then quenched, and the phenylacetylene is isolated by steam distillation.

  • Yield (for phenylacetylene): 45-52%

Sub-route 3b: From β-Bromostyrene β-Bromostyrene can be dehydrohalogenated using molten potassium hydroxide.

Procedure (Step 1 - Phenylacetylene Synthesis): In a distillation apparatus, β-bromostyrene is added dropwise to molten potassium hydroxide heated to 200°C. The phenylacetylene product distills as it is formed. The temperature is gradually raised to 215-220°C during the addition and held at 230°C upon completion.

  • Yield (for phenylacetylene): 67%

  • Advantages: Utilizes different starting materials which may be more accessible in some contexts.

  • Disadvantages: This is a two-step process to obtain the final product, which lowers the overall yield and increases labor. The use of molten KOH requires high temperatures and careful handling, while the use of sodium amide in liquid ammonia requires specialized equipment for handling cryogenic liquids and strong bases.

Conclusion

The choice of synthetic route to this compound is a trade-off between the number of steps, overall yield, reaction conditions, and the availability of starting materials.

  • For a rapid and high-yielding synthesis from a common precursor, the direct bromination of phenylacetylene , particularly the microwave-assisted variation, is the most efficient method.

  • When benzaldehyde is the more accessible starting material, the modified one-pot Corey-Fuchs reaction presents an excellent alternative, streamlining the process into a single step.

  • The dehydrohalogenation routes are more classic, multi-step approaches that may be considered if the specific styrene-based precursors are readily available and the other starting materials are not. However, the harsher reaction conditions and lower overall yields make them less favorable for many applications.

References

Electrochemical Comparison of (Bromoethynyl)benzene Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The electrochemical behavior of (bromoethynyl)benzene derivatives, specifically their oxidation and reduction potentials, is significantly influenced by the nature and position of substituents on the benzene ring. These substituents can alter the electron density of the molecule, thereby affecting the ease with which it can be oxidized or reduced.

Understanding Substituent Effects on Redox Potentials

The electronic properties of substituents are a key determinant of the redox potentials of substituted aromatic compounds.[1] Generally, substituents are classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): These groups increase the electron density of the aromatic ring through inductive or resonance effects. Common EDGs include alkyl groups (-CH₃, -C₂H₅), alkoxy groups (-OCH₃), and amino groups (-NH₂). By donating electron density, EDGs make the molecule easier to oxidize (less positive oxidation potential) and harder to reduce (more negative reduction potential).

  • Electron-Withdrawing Groups (EWGs): These groups decrease the electron density of the aromatic ring. Examples include nitro groups (-NO₂), cyano groups (-CN), and carbonyl groups (-CHO, -COR). EWGs make the molecule more difficult to oxidize (more positive oxidation potential) and easier to reduce (less positive reduction potential) by stabilizing the resulting radical anion.[1]

The bromoethynyl group (-C≡C-Br) itself is generally considered to be electron-withdrawing due to the electronegativity of the bromine atom and the sp-hybridized carbons.

Expected Electrochemical Trends for Substituted this compound Derivatives

While specific experimental data is scarce, we can predict the relative electrochemical behavior of substituted this compound derivatives based on the electronic nature of the substituent. The following table provides a qualitative comparison of expected redox potential shifts relative to unsubstituted this compound.

Substituent (R)PositionSubstituent TypeExpected Effect on Oxidation Potential (Eox)Expected Effect on Reduction Potential (Ered)
-H-ReferenceReferenceReference
-CH₃paraElectron-Donating (Weak)Less PositiveMore Negative
-OCH₃paraElectron-Donating (Strong)Less PositiveMore Negative
-NH₂paraElectron-Donating (Strong)Much Less PositiveMore Negative
-ClparaElectron-Withdrawing (Inductive)More PositiveLess Negative
-CNparaElectron-Withdrawing (Strong)More PositiveLess Negative
-NO₂paraElectron-Withdrawing (Very Strong)Much More PositiveMuch Less Negative

Note: This table presents expected qualitative trends. Actual redox potentials would need to be determined experimentally.

Experimental Protocols

The electrochemical characterization of this compound derivatives is typically performed using cyclic voltammetry (CV). This technique provides information on the oxidation and reduction potentials and the reversibility of the redox processes.

Generalized Protocol for Cyclic Voltammetry

A standard three-electrode setup is employed for cyclic voltammetry measurements.[1]

  • Working Electrode: A glassy carbon or platinum electrode is commonly used.

  • Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) serves as the reference.

  • Counter Electrode: A platinum wire is typically used as the counter electrode.

Procedure:

  • Solution Preparation: The this compound derivative is dissolved in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Deaeration: The solution is purged with an inert gas, such as nitrogen or argon, for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Data Acquisition: The potential of the working electrode is swept linearly with time between set limits, and the resulting current is measured. The scan rate can be varied to investigate the kinetics of the electron transfer process.

  • Data Analysis: The oxidation and reduction peak potentials are determined from the resulting voltammogram. The half-wave potential (E₁/₂) for a reversible couple can be calculated as the average of the anodic and cathodic peak potentials.

Visualizing Electrochemical Concepts

The following diagrams, generated using the DOT language, illustrate key concepts related to the electrochemical analysis of substituted this compound derivatives.

G cluster_0 Substituent Effects on Redox Potentials EDG Electron-Donating Group (EDG) e.g., -OCH₃, -NH₂ Molecule This compound Derivative EDG->Molecule Increases Electron Density Easier Oxidation (Less Positive E_ox) Harder Reduction (More Negative E_red) EWG Electron-Withdrawing Group (EWG) e.g., -NO₂, -CN EWG->Molecule Decreases Electron Density Harder Oxidation (More Positive E_ox) Easier Reduction (Less Negative E_red)

Caption: Influence of substituent type on the redox potentials of this compound derivatives.

G A Prepare Solution (Analyte + Solvent + Electrolyte) B Deaerate with Inert Gas (e.g., N₂ or Ar) A->B C Perform Cyclic Voltammetry (Three-Electrode System) B->C D Record Voltammogram (Current vs. Potential) C->D E Analyze Data (Determine E_ox and E_red) D->E

Caption: A typical experimental workflow for cyclic voltammetry analysis.

References

A Comparative Kinetic Analysis of (Bromoethynyl)benzene Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a cross-coupling reaction is a critical decision in the synthesis of complex molecular architectures. (Bromoethynyl)benzene is a versatile building block, and understanding the kinetic performance of its coupling reactions is paramount for optimizing reaction conditions, maximizing yields, and ensuring scalability. This guide provides a comparative analysis of the kinetics of four major palladium-catalyzed cross-coupling reactions involving this compound: Sonogashira, Suzuki-Miyaura, Stille, and Negishi couplings. The information presented is a synthesis of literature data, providing a framework for informed catalyst and reaction system selection.

Performance Comparison of Cross-Coupling Reactions

The choice of a cross-coupling methodology for this compound significantly influences reaction rates, functional group tolerance, and overall efficiency. While direct side-by-side kinetic data for this compound under identical conditions for all four major coupling reactions is not extensively available in the literature, a comparative performance overview can be constructed from existing studies on similar bromoalkyne and aryl bromide substrates.

Table 1: Comparative Performance of Cross-Coupling Reactions for this compound

Reaction TypeTypical NucleophileTypical Catalyst SystemRelative RateFunctional Group ToleranceKey AdvantagesKey Disadvantages
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIFast[1]GoodDirect C(sp)-C(sp²) bond formation.[1]Requires a copper co-catalyst which can lead to alkyne homocoupling; can be sensitive to air.
Suzuki-Miyaura Organoboron ReagentPd(PPh₃)₄ or PdCl₂(dppf)Moderate to Fast[1]ExcellentBoronic acids are generally stable, and byproducts are often non-toxic.[1]Requires a base which can be incompatible with sensitive substrates.[1]
Stille Organostannane ReagentPd(PPh₃)₄Moderate[1]GoodTolerant to a wide range of functional groups.[1]Toxicity of organotin reagents and byproducts is a significant concern.[1]
Negishi Organozinc ReagentPd(PPh₃)₄ or Ni(acac)₂FastModerateHigh reactivity of organozinc reagents can lead to high turnover numbers.Organozinc reagents are often moisture and air-sensitive, requiring stringent inert conditions.

Quantitative Kinetic Data

Obtaining precise, directly comparable kinetic data for this compound across these four coupling reactions is challenging due to the variability in reported experimental conditions. However, data from studies on closely related aryl bromides can provide valuable benchmarks.

Table 2: Selected Kinetic Parameters for Cross-Coupling Reactions of Aryl Bromides

Reaction TypeSubstrateCatalyst SystemParameterValueReference
SonogashiraAryl BromidesPd-phosphine complexesActivation Enthalpy (ΔH‡)54-82 kJ/mol[2]
Suzuki-Miyaura4-BromonitrobenzenePd-poly(AA) hybridTurnover Frequency (TOF)3343 h⁻¹[3]
Suzuki-Miyaura4-BromoanilinePd-poly(AA) hybridTurnover Frequency (TOF)965 h⁻¹[3]
Suzuki-MiyauraBromobenzenePd-poly(AA) hybridTurnover Frequency (TOF)1455 h⁻¹[3]

Note: The provided TOF values for the Suzuki-Miyaura reaction highlight the significant influence of electronic effects on the reaction rate. Aryl bromides with electron-withdrawing groups (e.g., -NO₂) exhibit substantially higher reaction rates compared to those with electron-donating groups (e.g., -NH₂). The ethynyl group of this compound is generally considered to be weakly electron-withdrawing, suggesting that its coupling reactions would proceed at a favorable rate.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for conducting kinetic studies. The following sections provide representative methodologies for performing and monitoring the kinetics of the discussed cross-coupling reactions.

General Protocol for Kinetic Analysis using GC-MS

A common method for monitoring the progress of these reactions is gas chromatography-mass spectrometry (GC-MS).

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium catalyst, ligand (if required), and any solid reagents.

  • Reagent Addition: Add the degassed solvent, this compound, and the respective nucleophilic coupling partner. A known amount of an internal standard (e.g., dodecane, biphenyl) is added for quantitative analysis.

  • Initiation and Sampling: Place the flask in a pre-heated oil bath to initiate the reaction. At specified time intervals, withdraw aliquots (e.g., 0.1 mL) from the reaction mixture using a syringe and immediately quench them in a vial containing a suitable solvent (e.g., diethyl ether or ethyl acetate) and a quenching agent if necessary (e.g., a dilute acid wash).

  • Sample Preparation and Analysis: The quenched aliquots are then filtered through a short plug of silica gel to remove the catalyst and non-volatile components. The filtrate is then analyzed by GC-MS.

  • Data Analysis: The conversion of this compound and the formation of the product are quantified by comparing their peak areas to that of the internal standard. Plotting concentration versus time allows for the determination of the initial reaction rate and other kinetic parameters.

Sonogashira Coupling: Detailed Protocol

This protocol is a standard method for the Sonogashira cross-coupling reaction.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • Pd(PPh₃)₂Cl₂ (2 mol%)

    • Copper(I) iodide (CuI) (4 mol%)

    • Triethylamine (Et₃N) (2.0 eq)

    • Anhydrous, degassed solvent (e.g., THF or DMF)

    • Internal standard (e.g., dodecane)

  • Procedure:

    • To a dry Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.

    • Add the degassed solvent, followed by triethylamine, this compound, the terminal alkyne, and the internal standard.

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or 50 °C).

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS as described in the general protocol.

Visualizing Reaction Pathways and Workflows

Catalytic Cycles

The catalytic cycles for Sonogashira, Suzuki, Stille, and Negishi couplings, while distinct in the transmetalation step, share the fundamental steps of oxidative addition and reductive elimination.

G Generalized Palladium-Catalyzed Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative_Addition->R-Pd(II)-X(L_n) Transmetalation Transmetalation R-Pd(II)-X(L_n)->Transmetalation R'-M R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Transmetalation->R-Pd(II)-R'(L_n) M-X Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for Kinetic Analysis

A systematic workflow is crucial for obtaining reliable kinetic data.

G Workflow for Kinetic Analysis of Cross-Coupling Reactions cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (Reactants, Catalyst, Standard) Inert_Atmosphere Establish Inert Atmosphere (Schlenk Line) Reaction_Setup Combine Reagents in Reactor Inert_Atmosphere->Reaction_Setup Initiation Initiate Reaction (Temperature Control) Reaction_Setup->Initiation Sampling Timed Aliquot Sampling Initiation->Sampling Quenching Quench Reaction in Aliquots Sampling->Quenching Sample_Prep Sample Preparation (Filtration) Quenching->Sample_Prep GCMS_Analysis GC-MS Analysis Sample_Prep->GCMS_Analysis Data_Processing Data Processing & Plotting GCMS_Analysis->Data_Processing

Caption: A typical experimental workflow for kinetic analysis.

Conclusion

The selection of an optimal cross-coupling reaction for this compound is a multifaceted decision that depends on the specific synthetic goals. The Sonogashira reaction generally offers the most direct and rapid route for the coupling of terminal alkynes. However, for substrates sensitive to copper or basic conditions, the Suzuki-Miyaura reaction presents a robust and environmentally benign alternative. While the Stille and Negishi couplings are also effective, the toxicity of tin reagents and the sensitivity of organozinc compounds, respectively, are important considerations. The provided kinetic data and experimental protocols serve as a valuable resource for researchers to design and optimize their synthetic strategies involving the versatile this compound building block. Further dedicated comparative kinetic studies on this compound would be invaluable to the scientific community for even more precise reaction control and optimization.

References

Safety Operating Guide

Proper Disposal of (Bromoethynyl)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of (bromoethynyl)benzene is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. As a halogenated terminal alkyne, this compound requires specific handling procedures due to its reactivity and potential environmental impact. This guide provides essential safety and logistical information for the proper disposal of this compound waste.

Core Principles of Waste Management

Proper disposal of this compound hinges on the principles of waste segregation, proper containment, and adherence to institutional and regulatory guidelines. Due to its classification as a halogenated organic compound, it must not be mixed with non-halogenated waste streams.[1][2][3] Mixing halogenated and non-halogenated waste can significantly increase disposal costs and complicate the treatment process.[1][2]

All waste must be collected in designated, chemically compatible containers, which are typically provided by your institution's Environmental Health and Safety (EHS) department.[1][4] These containers must be clearly labeled with a hazardous waste tag from the moment the first drop of waste is added.[1]

Disposal Procedures for this compound Waste

The primary route for the disposal of this compound is through a licensed hazardous waste disposal company, often involving incineration at a facility equipped with afterburners and scrubbers to handle halogenated compounds.[5] Always consult and adhere to local, regional, and national regulations for hazardous waste disposal.[6][7]

Operational Steps for Waste Collection and Disposal:

  • Segregation: Strictly separate waste containing this compound from all other waste streams, especially non-halogenated organic solvents.[3] Collect this waste in a designated container, often a green-labeled carboy, as is common practice for halogenated organics.[3]

  • Container Management:

    • Use a container made of compatible material (e.g., polyethylene) and ensure it is in good condition with a secure, tight-fitting lid.[1][4][8] Metal containers are generally not recommended as halogenated compounds can degrade to form acids that cause corrosion.[1][4]

    • Affix a hazardous waste tag to the container before adding any waste.[1][2]

    • Keep the container closed at all times except when actively adding waste to prevent the release of volatile vapors.[1][2][8]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[1][2] The storage area must be cool, well-ventilated, and away from sources of heat or ignition.[1][4] Secondary containment, such as a chemically resistant tub, is required to contain any potential leaks.[1]

  • Waste Pickup: Once the container is full or the accumulation time limit is reached, contact your institution's EHS department to arrange for a waste pickup.[1] Do not dispose of this compound by evaporation or down the drain.[4]

ParameterGuidelineSource(s)
Waste Classification Halogenated Organic Waste[3]
Segregation Must be segregated from non-halogenated organic waste.[1][2][3]
Collection Container Designated, compatible container (e.g., green-labeled polyethylene carboy) with a secure lid.[1][3][4]
Labeling Affix a hazardous waste tag before adding waste and update with contents.[1][2]
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment.[1][2]
Storage Conditions Cool, well-ventilated area, away from heat and incompatible materials.[1][4]
Final Disposal Method Dispose of contents/container to an approved waste disposal plant or authorized incinerator.[5]
Prohibited Actions Do not mix with other waste types. Do not dispose of down the drain or by evaporation.[4][7]

Experimental Protocols: Handling Reactive Waste

This compound is a terminal alkyne, a class of compounds known for their reactivity. This reactivity must be considered, particularly for waste generated from chemical reactions.

Quenching of Reaction Mixtures:

Mixtures from chemical reactions containing unreacted this compound or other highly reactive reagents must be fully and carefully quenched as a final step in the experimental procedure before they are collected as waste.[9] The specific quenching agent and protocol will depend on the other components in the reaction mixture. If you are unsure how to safely quench your reaction, consult with your institution's EHS department for guidance.[9]

Disposal of Unused or Expired Reagent:

Do not attempt to quench or neutralize pure, unwanted this compound.[9] Leave the material in its original container, ensure the container is in good condition and securely sealed, and label it with a hazardous waste tag.[9] Your EHS department is equipped to handle the disposal of such highly reactive materials.[9]

G cluster_0 Waste Generation & Assessment cluster_1 Pre-Disposal Treatment cluster_2 Waste Collection & Storage cluster_3 Final Disposal start Generate Waste Containing This compound is_reaction_mixture Is the waste a reaction mixture? start->is_reaction_mixture pure_reagent Unwanted/Expired This compound is_reaction_mixture->pure_reagent No quench Carefully Quench Reaction Mixture per Protocol is_reaction_mixture->quench Yes no_quench Do NOT Quench. Leave in Original Container. pure_reagent->no_quench collect Collect in Designated Halogenated Waste Container quench->collect no_quench->collect label_waste Label Container with Hazardous Waste Tag collect->label_waste store Store in Secondary Containment in Satellite Accumulation Area (SAA) label_waste->store pickup Request Waste Pickup from EHS Department store->pickup

Caption: Workflow for the proper disposal of this compound waste.

References

Navigating the Safe Handling of (Bromoethynyl)benzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for working with (Bromoethynyl)benzene, a compound that presents notable hazards. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

This compound is classified as acutely toxic if inhaled and can cause serious eye damage. [1] Its chemical, physical, and toxicological properties have not been exhaustively investigated, necessitating a cautious approach.

Essential Safety and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before commencing any work with this compound. The following table summarizes the required personal protective equipment and engineering controls.

Control MeasureSpecificationRationale
Engineering Controls Chemical Fume HoodTo prevent inhalation of harmful vapors. Work should always be conducted in a well-ventilated area, preferably within a fume hood.
Eye Protection Tightly fitting safety gogglesTo protect against splashes and vapors that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoesTo prevent skin contact with the substance. Contaminated clothing should be removed and laundered separately.[2]
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridge (Filter type ABEK recommended)Required when working outside of a fume hood or if there is a risk of generating vapors or aerosols.

Step-by-Step Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and mitigate risks.

Pre-Experiment Preparation
  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.

  • Designate a Work Area: All work with this compound should be performed in a designated area within a chemical fume hood.

  • Assemble all necessary materials and PPE: Ensure all required equipment and PPE are readily available and in good condition.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE A->B C Prepare Fume Hood B->C D Transfer Reagent C->D Begin Experiment E Perform Reaction D->E F Quench Reaction E->F G Decontaminate Glassware F->G End Experiment H Segregate Waste G->H I Dispose of Waste H->I Disposal Plan for this compound Waste A Identify Waste Type (Liquid vs. Solid) B Select Appropriate Labeled Container A->B C Segregate Halogenated from Non-Halogenated B->C D Store in Designated Satellite Accumulation Area C->D E Arrange for Pickup by EH&S or Licensed Contractor D->E

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.